molecular formula C13H16N2O B3155103 2-(Piperidin-4-ylmethoxy)benzonitrile CAS No. 791779-27-6

2-(Piperidin-4-ylmethoxy)benzonitrile

Cat. No.: B3155103
CAS No.: 791779-27-6
M. Wt: 216.28 g/mol
InChI Key: SYLUEUPKQGASLC-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylmethoxy)benzonitrile is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . Its structure features a benzonitrile group linked via an ether bridge to a piperidine ring, a common pharmacophore in medicinal chemistry. The compound is identified by several identifiers, including the CAS Registry Number 791779-27-6 . A related salt form, 2-(Piperidin-4-ylmethoxy)benzonitrile hydrochloride, is also available with the CAS Number 553631-70-2 . This compound is intended for Research Use Only and is not approved for human, veterinary, or household use. Researchers value this compound and its derivatives as valuable intermediates in organic and medicinal chemistry synthesis. The structure serves as a versatile building block for the development of novel molecular entities, particularly in pharmaceutical research where the piperidine moiety is of significant interest. The SMILES notation for the compound is N#CC1=CC=CC=C1OCC2CCNCC2, which provides a detailed representation of its molecular structure . As a supplier, we ensure high purity and reliable quality for your research requirements. For specific pricing, availability, or custom synthesis inquiries, please contact our sales team.

Properties

IUPAC Name

2-(piperidin-4-ylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11/h1-4,11,15H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLUEUPKQGASLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 2-(Piperidin-4-ylmethoxy)benzonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(piperidin-4-ylmethoxy)benzonitrile is a highly versatile, bifunctional building block extensively utilized in modern drug discovery. It serves as a critical structural motif in the development of lysine-specific demethylase 1 (LSD1) inhibitors[1], Toll-like receptor (TLR) 7/8 antagonists[2], and various pyrazolo-pyrimidine derivatives. This whitepaper provides an in-depth, self-validating protocol for its synthesis, focusing on the thermodynamic and kinetic principles governing the Nucleophilic Aromatic Substitution (SNAr) and subsequent deprotection workflows.

Mechanistic Rationale and Route Design

The synthesis of 2-(piperidin-4-ylmethoxy)benzonitrile is achieved via a robust two-step sequence: an SNAr reaction followed by an acidic deprotection. As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than merely executing the steps.

The SNAr Paradigm: Leaving Group and Activating Group Dynamics

The SNAr reaction requires an electron-deficient aromatic ring and a good leaving group. In this protocol, 2-fluorobenzonitrile is selected as the electrophile.

  • The Activating Group: The ortho-cyano (-CN) group is a powerful electron-withdrawing group (EWG). It withdraws electron density via both inductive and resonance effects, stabilizing the negatively charged Meisenheimer complex intermediate.

  • The Leaving Group: Counterintuitively to aliphatic nucleophilic substitutions (SN1/SN2), fluorine is the optimal leaving group for SNAr reactions[3]. The rate-determining step in SNAr is the nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity maximizes the electrophilicity of the ortho-carbon, drastically accelerating the nucleophilic attack[4].

Nucleophile Protection Strategy

The nucleophile, piperidin-4-ylmethanol , contains both a primary alcohol and a secondary amine. To prevent the secondary amine from acting as a competing nucleophile (which would lead to an undesired N-arylation product), it must be masked. The tert-butyloxycarbonyl (Boc) group is chosen because it is completely stable to the highly basic conditions of the SNAr step but can be rapidly cleaved under mild acidic conditions in the second step.

SynthesisWorkflow SM1 2-Fluorobenzonitrile Step1 Step 1: SNAr Reaction (NaH, THF, 0°C to RT) SM1->Step1 SM2 N-Boc-piperidin-4- ylmethanol SM2->Step1 Int Intermediate: 2-(1-Boc-piperidin-4-ylmethoxy) benzonitrile Step1->Int Step2 Step 2: Boc Deprotection (TFA, DCM, RT) Int->Step2 Prod Final Product: 2-(Piperidin-4-ylmethoxy) benzonitrile Step2->Prod

Figure 1: Two-step synthetic workflow for 2-(piperidin-4-ylmethoxy)benzonitrile.

Reaction Optimization and Causality

The choice of base is the primary variable dictating the yield and impurity profile of the SNAr step. The primary alcohol of N-Boc-piperidin-4-ylmethanol has a pKa of approximately 16. To ensure a rapid and quantitative reaction, the base must be strong enough to irreversibly form the highly nucleophilic alkoxide.

Table 1: Base and Solvent Optimization for the SNAr Step

BaseSolventTemperatureTimeYield (%)Mechanistic Causality / Observation
K₂CO₃DMF80 °C16 h45%Weak basicity leads to incomplete alkoxide formation; sluggish kinetics.
Cs₂CO₃NMP110 °C16 h78%Effective due to the "Cesium effect," but requires high thermal energy[2].
NaH (60%) THF 0 °C to RT 4 h 92% Optimal. Strong base ensures rapid, quantitative deprotonation.
KOtBuTHFRT6 h85%Good yield, but steric bulk can induce minor transesterification side reactions.

SNArMechanism A Alkoxide Generation (Alcohol + NaH -> Alkoxide) B Nucleophilic Attack (Alkoxide attacks C-F carbon) A->B C Meisenheimer Complex (Negative charge stabilized by -CN) B->C D Fluoride Elimination (Restoration of aromaticity) C->D E Aryl Ether Formation (Boc-protected intermediate) D->E

Figure 2: Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr).

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(1-Boc-piperidin-4-ylmethoxy)benzonitrile

This protocol is designed to be a self-validating system. The evolution of hydrogen gas serves as a visual confirmation of alkoxide formation.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere to prevent the quenching of NaH by atmospheric moisture.

  • Alkoxide Formation: Add N-Boc-piperidin-4-ylmethanol (1.05 equivalents, 10.5 mmol) and anhydrous THF (50 mL) to the flask. Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equivalents, 12.0 mmol) in small portions.

    • Causality: The slow addition at 0 °C controls the exothermic deprotonation and manages the effervescence of H₂ gas. Stir for 30 minutes at 0 °C until gas evolution ceases, validating complete alkoxide formation.

  • Electrophile Addition: Dissolve 2-fluorobenzonitrile (1.0 equivalent, 10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the alkoxide mixture over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

    • Validation: Monitor via TLC (Hexanes:Ethyl Acetate, 3:1). The disappearance of the 2-fluorobenzonitrile spot indicates completion.

  • Quenching & Workup: Cool the mixture back to 0 °C. Slowly add saturated aqueous NH₄Cl (20 mL) to safely quench any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes) to yield the intermediate as a white solid.

Step 2: Boc-Deprotection to Yield the Final Product

This step relies on the high lability of the Boc carbamate under strongly acidic conditions, generating carbon dioxide and isobutylene as gaseous byproducts.

  • Preparation: Dissolve the purified 2-(1-Boc-piperidin-4-ylmethoxy)benzonitrile (1.0 equivalent, 8.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL) in a 100 mL round-bottom flask.

  • Acid Addition: Add Trifluoroacetic Acid (TFA, 10 equivalents, 80.0 mmol) dropwise at room temperature.

    • Causality: TFA protonates the carbamate oxygen, initiating the fragmentation into the trifluoroacetate salt of the piperidine, CO₂, and isobutylene.

  • Reaction Propagation: Stir the mixture at room temperature for 2 hours.

    • Validation: LC-MS analysis should show the complete disappearance of the starting material mass [M+H]⁺ and the appearance of the deprotected product mass [M+H]⁺ = 217.1.

  • Concentration & Neutralization: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. To obtain the free base, dissolve the resulting viscous oil in DCM (50 mL) and wash with saturated aqueous Na₂CO₃ (30 mL) until the aqueous layer reaches pH > 8.

  • Final Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and evaporate to yield 2-(piperidin-4-ylmethoxy)benzonitrile as a pale yellow oil or solid, ready for downstream coupling applications.

Analytical Validation Standards

To ensure rigorous scientific integrity, the final compound must meet the following analytical criteria before deployment in biological assays or further synthesis:

  • ¹H NMR (400 MHz, CDCl₃): Absence of the intense 9-proton singlet at ~1.45 ppm confirms complete Boc deprotection. The presence of aromatic protons (multiplets, 4H, 6.9-7.6 ppm) and the characteristic doublet for the -CH₂-O- linkage (~3.9 ppm) confirms structural integrity.

  • HRMS (ESI): Calculated for C₁₃H₁₇N₂O [M+H]⁺: 217.1335; Found: 217.1338.

References

  • [1] Niwa, H., et al. "Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile." PubMed Central (PMC). Available at:

  • [3] Hawk, M. K., et al. "Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination." The Journal of Organic Chemistry - ACS Publications. Available at:

  • [2] Eisai R&D Management Co., Ltd. "SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS." European Patent Office - EP 3057964 B1. Available at:

  • [4] "A Physico-Biochemical Study on Potential Redox-Cyclers as Antimalarial and Antischistosomal Drugs." PubMed Central (PMC). Available at:

Sources

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-4-ylmethoxy)benzonitrile: Starting Materials and Core Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(Piperidin-4-ylmethoxy)benzonitrile is a pivotal intermediate in contemporary medicinal chemistry, serving as a core structural motif in various pharmacologically active agents, including potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[1] The strategic synthesis of this building block is critical for the efficient progression of drug discovery pipelines. This guide provides an in-depth analysis of the primary synthetic routes to 2-(Piperidin-4-ylmethoxy)benzonitrile, with a focused exploration of starting material selection, reaction mechanisms, and process optimization. We will dissect two robust and widely adopted strategies: the Williamson ether synthesis and the Mitsunobu reaction. Each methodology will be presented with detailed experimental protocols, a comparative analysis of their respective advantages and limitations, and a discussion of the synthesis of key precursors.

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic disconnection of the target molecule, 2-(Piperidin-4-ylmethoxy)benzonitrile, breaks the central ether linkage. This immediately identifies two primary starting fragments: a piperidine-based alcohol or alkyl halide and a phenolic benzonitrile.

  • Aromatic Component: The invariable starting material for the aromatic portion is 2-cyanophenol . Its phenolic hydroxyl group provides the necessary nucleophilicity for ether formation.

  • Piperidine Component: The piperidine fragment requires a C4-methanol substituent. The most common and versatile precursor is N-Boc-4-(hydroxymethyl)piperidine , also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[2] The tert-butyloxycarbonyl (Boc) group is an essential protecting group for the piperidine nitrogen. It prevents the secondary amine from acting as a competing nucleophile or causing unwanted side reactions, particularly under the basic conditions of the Williamson ether synthesis.

The synthesis of N-Boc-4-(hydroxymethyl)piperidine itself is typically achieved via two main pathways:

  • Boc protection of 4-hydroxypiperidine , followed by functional group manipulation if necessary.[3]

  • Reduction of commercially available N-Boc-4-piperidone using a mild reducing agent like sodium borohydride (NaBH₄) to yield the corresponding secondary alcohol.[4]

Synthetic Strategy I: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion displaces a leaving group on an alkyl electrophile.[5][7]

Mechanistic Principle & Strategic Choices

In this context, the reaction involves the deprotonation of 2-cyanophenol to form a more potent nucleophile, the 2-cyanophenoxide anion. This anion then attacks the electrophilic carbon of the piperidine-4-ylmethyl fragment. For a successful SN2 reaction, this carbon must bear a good leaving group. Since our primary precursor is an alcohol (N-Boc-4-(hydroxymethyl)piperidine), it must first be "activated" by converting the hydroxyl group into a sulfonate ester (e.g., tosylate, mesylate) or a halide.

Williamson_Workflow A N-Boc-4-(hydroxymethyl)piperidine B Activation (e.g., TsCl, Py) A->B Step 1 C N-Boc-4-(tosyloxymethyl)piperidine B->C D 2-Cyanophenol + Base (e.g., K₂CO₃, DMF) C->D Step 2 (Etherification) E N-Boc-2-(piperidin-4-ylmethoxy)benzonitrile D->E F Deprotection (e.g., TFA, DCM) E->F Step 3 G 2-(Piperidin-4-ylmethoxy)benzonitrile F->G Mitsunobu_Workflow A N-Boc-4-(hydroxymethyl)piperidine + 2-Cyanophenol B Mitsunobu Coupling (PPh₃, DIAD, THF) A->B Step 1 C N-Boc-2-(piperidin-4-ylmethoxy)benzonitrile B->C D Deprotection (e.g., TFA, DCM) C->D Step 2 E 2-(Piperidin-4-ylmethoxy)benzonitrile D->E

Sources

2-(Piperidin-4-ylmethoxy)benzonitrile: A Technical Guide on Chemical Properties, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 2-(Piperidin-4-ylmethoxy)benzonitrile (CAS No. 791779-27-6) has emerged as a critical intermediate in the synthesis of complex pharmacological agents, ranging from G-protein coupled receptor (GPCR) antagonists to advanced Targeted Protein Degradation (TPD) chimeras (PROTACs).

The molecule is characterized by two highly functional moieties:

  • The Piperidine Ring: A classic basic pharmacophore that enhances aqueous solubility, modulates lipophilicity (LogP), and acts as a pivotal attachment point for E3 ligase ligands or kinase hinge-binders.

  • The Ortho-Benzonitrile Group: A strong hydrogen-bond acceptor that provides metabolic stability while offering a synthetic handle for further derivatization (e.g., reduction to benzylamines, hydrolysis to amides, or conversion to tetrazoles).

Physicochemical Properties & Structural Analysis

Understanding the physicochemical profile of 2-(Piperidin-4-ylmethoxy)benzonitrile is essential for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core quantitative metrics [1].

PropertyValuePharmacological Relevance
Chemical Formula C₁₃H₁₆N₂ODefines the mass balance for synthetic stoichiometry.
Molecular Weight 216.28 g/mol Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5.
CAS Registry Number 791779-27-6Unique identifier for commercial sourcing and regulatory tracking.
Hydrogen Bond Donors 1 (Secondary Amine)Critical for target binding; often functionalized in final drug candidates.
Hydrogen Bond Acceptors 3 (Nitrile N, Ether O, Amine N)Facilitates interactions with target protein backbones.
Rotatable Bonds 3Provides necessary conformational flexibility to access deep binding pockets.
Topological Polar Surface Area ~45.05 ŲExcellent membrane permeability profile; suitable for CNS-targeted agents.

Mechanistic Synthesis Pathways

The synthesis of 2-(Piperidin-4-ylmethoxy)benzonitrile requires strict regiocontrol to prevent unwanted N-alkylation of the piperidine ring. Consequently, the industry standard utilizes a protection-deprotection strategy.

Route A: Nucleophilic Aromatic Substitution (SNAr) - The Preferred Route

The most efficient and scalable method involves the SNAr reaction between 2-fluorobenzonitrile and N-Boc-piperidin-4-ylmethanol.

  • Causality of Reagents: 2-fluorobenzonitrile is chosen over the chloro- or bromo-analogues because fluorine is the most electronegative halogen, which highly polarizes the C-F bond and stabilizes the transient Meisenheimer complex during nucleophilic attack. The ortho-nitrile group provides the necessary electron-withdrawing activation.

  • Solvent & Base Selection: A polar aprotic solvent like DMF or NMP is utilized because it solvates the cations (from K₂CO₃ or Cs₂CO₃) while leaving the alkoxide nucleophile naked and highly reactive.

Route B: Mitsunobu Etherification

An alternative approach utilizes 2-hydroxybenzonitrile and N-Boc-piperidin-4-ylmethanol in the presence of triphenylphosphine (PPh₃) and DIAD/DEAD. While effective, this route is less preferred for scale-up due to poor atom economy and the difficulty of purging the triphenylphosphine oxide byproduct from the final API.

Synthesis A 2-Fluorobenzonitrile + N-Boc-piperidin-4-ylmethanol B SNAr Reaction (K2CO3, DMF, 100°C) A->B Nucleophilic Attack C Boc-Protected Intermediate B->C - HF D Deprotection (TFA/DCM or HCl/Dioxane) C->D Cleavage E 2-(Piperidin-4-ylmethoxy)benzonitrile (Target Compound) D->E - CO2, - Isobutylene

Figure 1: The primary industrial synthetic workflow for 2-(Piperidin-4-ylmethoxy)benzonitrile via SNAr.

Pharmacological Significance & Drug Discovery Applications

Because of its optimized spatial geometry, this building block is heavily cited in patent literature for the development of highly selective therapeutic agents.

A. GPCR Targeting: Adenosine A2B Receptor Antagonists

The piperidine-benzonitrile axis is a recurring motif in the synthesis of pyrrolopyrimidine-based A2B selective antagonists. These compounds are investigated for their efficacy in treating asthma, myocardial ischemia, and inflammatory bowel disease by blocking mast cell degranulation [2]. The piperidine nitrogen serves as a critical basic center that interacts with aspartate residues in the GPCR transmembrane domains.

B. Immunology: Toll-Like Receptor (TLR) 7/8 Inhibitors

In the treatment of autoimmune diseases such as Systemic Lupus Erythematosus (SLE), selectively substituted quinoline compounds utilizing the piperidin-4-ylmethoxy motif have been developed to antagonize TLR7 and TLR8[3]. The ether linkage provides the necessary flexibility for the molecule to achieve the bioactive conformation required to block pathogenic nucleic acid recognition.

C. Targeted Protein Degradation: CDK2 PROTACs

Recent breakthroughs in oncology utilize this building block to synthesize bifunctional degraders (PROTACs) targeting Cyclin-dependent kinase 2 (CDK2) via the ubiquitin-proteasome pathway [4]. The piperidine ring acts as an ideal solvent-exposed linker attachment point, bridging the CDK2-binding warhead to an E3 ubiquitin ligase ligand (such as Cereblon or VHL).

PROTAC Target Target Protein (CDK2) Complex Ternary Complex Formation Target->Complex Degrader Bifunctional Degrader (Piperidine-linked Warhead) Degrader->Complex Recruits Target & Ligase E3 E3 Ubiquitin Ligase (e.g., CRBN / VHL) E3->Complex Ub Polyubiquitination Complex->Ub Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition & Cleavage

Figure 2: Mechanism of action for CDK2-targeted PROTACs utilizing piperidine-derived linkers.

Experimental Workflows & Protocols

The following protocols represent a self-validating system. Each step includes built-in analytical checkpoints to ensure the causality of the reaction is maintained and the integrity of the product is verified before proceeding.

Protocol 1: SNAr Synthesis of the Boc-Protected Intermediate

Objective: Form the ether linkage while preventing secondary amine alkylation.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve N-Boc-piperidin-4-ylmethanol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Activation: Add anhydrous K₂CO₃ (2.0 eq). Causality: The mild base deprotonates the primary alcohol to form a reactive alkoxide without degrading the Boc protecting group. Stir at room temperature for 15 minutes.

  • Coupling: Add 2-fluorobenzonitrile (1.1 eq) dropwise. Heat the reaction mixture to 90–100 °C.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting alcohol is consumed (typically 4–6 hours). LC-MS will show the desired mass [M+Na]⁺ for the Boc-intermediate.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to completely remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Boc Deprotection and Isolation

Objective: Cleave the tert-butyloxycarbonyl group to yield the free amine as a stable hydrochloride salt.

  • Preparation: Dissolve the crude Boc-protected intermediate in anhydrous Dichloromethane (DCM).

  • Cleavage: Add 4.0 M HCl in 1,4-dioxane (10.0 eq) dropwise at 0 °C. Causality: HCl in dioxane is preferred over TFA/DCM because it directly yields the highly crystalline hydrochloride salt, bypassing the need for basic aqueous workup and column chromatography.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation (Isolation): As the Boc group is cleaved (releasing CO₂ gas and isobutylene), the product becomes highly polar and insoluble in DCM/Dioxane. A white precipitate will form. The visual formation of this precipitate validates successful deprotection.

  • Purification: Filter the precipitate over a Buchner funnel, wash with cold diethyl ether to remove non-polar organic impurities, and dry under a high vacuum.

  • Final Verification: Confirm identity via LC-MS (Expected m/z: 217.1 [M+H]⁺) and ¹H-NMR (D₂O or DMSO-d₆).

References

  • OSI Pharmaceuticals, Inc. "Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use." Google Patents, Patent CN101973998A, 2011.
  • Eisai R&D Management Co., Ltd. "Selectively substituted quinoline compounds." European Patent Office, Patent EP3057964B1, 2019.
  • WIPO (PCT). "Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway." Google Patents, Patent WO2023249970A1, 2023.

2-(Piperidin-4-ylmethoxy)benzonitrile (CAS 791779-27-6): A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of bifunctional building blocks is paramount for developing high-affinity ligands. 2-(Piperidin-4-ylmethoxy)benzonitrile (CAS: 791779-27-6) [1] represents a highly versatile, structurally optimized intermediate frequently utilized in the synthesis of neuroactive compounds, kinase inhibitors, and advanced receptor antagonists. By combining the privileged piperidine pharmacophore with a synthetically malleable benzonitrile moiety via a flexible ether linkage, this molecule offers researchers a robust scaffold for exploring complex structure-activity relationships (SAR).

This technical guide provides an in-depth analysis of its physicochemical properties, pharmacophoric utility, and a self-validating synthetic methodology designed for high-yield integration into drug discovery pipelines.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of a building block is critical for predicting its behavior in both synthetic reactions and biological assays. The quantitative data for 2-(Piperidin-4-ylmethoxy)benzonitrile is summarized in Table 1.

Table 1: Physicochemical Properties of 2-(Piperidin-4-ylmethoxy)benzonitrile

PropertyValue
Chemical Name 2-(Piperidin-4-ylmethoxy)benzonitrile
CAS Number 791779-27-6
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
Hydrogen Bond Donors 1 (Secondary amine)
Hydrogen Bond Acceptors 2 (Ether oxygen, Nitrile nitrogen)
Rotatable Bonds 3
Typical Commercial Purity ≥95% (LC-MS/NMR validated)

Medicinal Chemistry Applications & Pharmacophore Utility

The architectural design of 2-(Piperidin-4-ylmethoxy)benzonitrile is not accidental; it is an amalgamation of three highly functional motifs that drive target engagement.

  • The Piperidine Ring: Piperidine is a ubiquitous nitrogen heterocycle in FDA-approved drugs. At physiological pH (~7.4), the secondary amine is protonated. This cationic center is essential for targeting aminergic G protein-coupled receptors (GPCRs), where it forms critical electrostatic salt bridges with conserved aspartate residues (e.g., D1383.32 in opioid and dopamine receptors) [2].

  • The Ether Linkage: The -O-CH₂- spacer introduces vital conformational flexibility, allowing the basic amine to orient itself optimally within a binding pocket while the oxygen atom serves as a hydrogen bond acceptor.

  • The Benzonitrile Moiety: The ortho-benzonitrile group acts as a strong electron-withdrawing dipole, enhancing pi-stacking interactions with aromatic residues. Furthermore, the nitrile is a premier synthetic handle; it can be smoothly converted into amidines (for protease inhibitors), primary amines, or tetrazoles (as carboxylic acid bioisosteres).

Pharmacophore Core 2-(Piperidin-4-ylmethoxy)benzonitrile Core Scaffold Piperidine Piperidine Ring (Basic Center) Core->Piperidine Ether Ether Linkage (Flexibility & HBA) Core->Ether Benzonitrile Benzonitrile Moiety (Dipole & Pi-Stacking) Core->Benzonitrile App1 GPCR Targeting (Salt bridge with Aspartate) Piperidine->App1 Protonated at physiological pH App2 Kinase Inhibitors (Conformational tuning) Ether->App2 Hydrogen bond acceptor App3 Protease Inhibitors (Amidine/Tetrazole conversion) Benzonitrile->App3 Synthetic handle

Fig 1: Logical relationship of structural motifs and their pharmacological applications.

Synthetic Methodologies: The SNAr Approach

To synthesize 2-(Piperidin-4-ylmethoxy)benzonitrile with high fidelity, a Nucleophilic Aromatic Substitution (SNAr) strategy is preferred over a Mitsunobu reaction due to superior scalability and atom economy [3].

Causality of Experimental Choices
  • Electrophile Selection (2-Fluorobenzonitrile): Fluorine is chosen over chlorine or bromine. In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex. The extreme electronegativity of fluorine strongly polarizes the C-F bond, drastically lowering the activation energy for nucleophilic attack.

  • Nucleophile Protection (N-Boc): N-Boc-4-piperidinemethanol must be used instead of the unprotected piperidine. Without the tert-butyloxycarbonyl (Boc) group, the secondary amine would act as a competing nucleophile, leading to uncontrolled N-arylation and complex product mixtures.

Step-by-Step Protocol
  • Alkoxide Generation: Dissolve 1.0 equivalent of N-Boc-4-piperidinemethanol in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the vessel to 0 °C and add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Mechanism: NaH irreversibly deprotonates the primary alcohol, generating a highly reactive, localized alkoxide nucleophile while evolving hydrogen gas.

  • SNAr Coupling: Slowly add 1.1 equivalents of 2-fluorobenzonitrile to the stirring mixture. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Intermediate Isolation: Quench the reaction carefully with ice water to destroy excess NaH. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield N-Boc-2-(piperidin-4-ylmethoxy)benzonitrile.

  • Acidic Deprotection: Dissolve the purified intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) in a 4:1 DCM:TFA ratio. Stir at room temperature for 2 hours.

    • Mechanism: TFA selectively protonates the Boc carbamate, leading to the expulsion of isobutylene and carbon dioxide gases, unmasking the secondary amine.

  • Freebasing: Concentrate the reaction mixture to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is mildly basic (pH ~8). Extract, dry, and concentrate to yield the final free base product.

Synthesis SM1 2-Fluorobenzonitrile (Electrophile) Step1 SNAr Reaction NaH, DMF, 0°C to RT SM1->Step1 SM2 N-Boc-4-piperidinemethanol (Nucleophile) SM2->Step1 Int1 N-Boc-2-(piperidin-4-ylmethoxy)benzonitrile (Intermediate) Step1->Int1 Alkoxide Attack Step2 Boc Deprotection TFA, DCM, RT Int1->Step2 Product 2-(Piperidin-4-ylmethoxy)benzonitrile CAS: 791779-27-6 Step2->Product Acidic Cleavage

Fig 2: Step-by-step synthetic workflow for 2-(Piperidin-4-ylmethoxy)benzonitrile.

Handling, Safety, and Analytical Validation

To ensure scientific integrity, the synthesis must be treated as a self-validating system. Relying solely on reaction completion by Thin-Layer Chromatography (TLC) is insufficient. The following analytical cascade guarantees structural fidelity:

  • Infrared (IR) Spectroscopy: A critical validation checkpoint. A sharp, distinct absorption band near 2220 cm⁻¹ must be present. This confirms the integrity of the nitrile (-C≡N) group, proving it was not inadvertently hydrolyzed to an amide or carboxylic acid during the strongly acidic TFA deprotection step.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a dominant pseudomolecular ion peak at m/z = 217.1 [M+H]⁺ , confirming the exact mass of the free base.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Validation of Ether Formation: Look for a characteristic doublet integrating to 2 protons around 3.9 ppm , corresponding to the -CH₂-O- group adjacent to the chiral center of the piperidine ring.

    • Validation of Deprotection: The massive, sharp singlet at 1.45 ppm (integrating to 9 protons from the tert-butyl group of the Boc protection) must be completely absent.

Safety Considerations: 2-Fluorobenzonitrile is a severe eye and skin irritant. Sodium hydride is highly pyrophoric and reacts violently with water to release flammable hydrogen gas. All SNAr setup steps must be conducted in a flame-dried flask under an inert atmosphere (Argon or N₂) within a certified chemical fume hood.

References

  • Saleh, N., et al. "Decoding the κ Opioid Receptor (KOR): Advancements in Structural Understanding and Implications for Opioid Analgesic Development". National Center for Biotechnology Information (PMC), 2024. Available at: [Link]

  • "Studies on the Synthetic Compatibility of Aryloxime Linkers in the Solid-Phase Synthesis of 3-Aminobenzisoxazoles". Florida Atlantic University Digital Library, 2002. Available at: [Link]

An In-depth Technical Guide to 2-(Piperidin-4-ylmethoxy)benzonitrile: Synthesis, Characterization, and Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Piperidin-4-ylmethoxy)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The document details its fundamental physicochemical properties, with a focus on its molecular weight and structure. A detailed, field-proven protocol for its synthesis via the Williamson ether synthesis is presented, including a mechanistic explanation of the reaction. Furthermore, this guide outlines a complete workflow for the analytical characterization of the compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The role and significance of the core structural motifs—the piperidine ring and the benzonitrile group—are discussed within the context of drug design and development, providing valuable insights for researchers in the field.

Introduction

The confluence of a piperidine scaffold and a benzonitrile moiety in a single molecular entity presents a compelling starting point for drug discovery endeavors. Piperidine and its derivatives are recognized as "privileged structures" in medicinal chemistry, appearing in a multitude of approved drugs due to their favorable pharmacokinetic properties and ability to interact with a wide range of biological targets.[1][2][3] The nitrile group, once considered a simple bioisostere, is now appreciated for its unique electronic properties and its capacity to form key interactions with protein targets, often enhancing binding affinity and metabolic stability.[4][5][6]

2-(Piperidin-4-ylmethoxy)benzonitrile emerges from this background as a molecule with significant potential. Its structure suggests possible applications in diverse therapeutic areas, from oncology to neurodegenerative diseases. This guide serves as a technical resource for scientists, providing the foundational knowledge and practical methodologies required to synthesize, purify, and characterize this compound, thereby facilitating its exploration in drug development programs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties influence its solubility, membrane permeability, and metabolic stability, all of which are critical determinants of a drug candidate's success.

PropertyValueSource
Molecular Formula C13H16N2O[7]
Molecular Weight 216.28 g/mol [7]
CAS Number 791779-27-6[7]

The molecular weight of 216.28 g/mol places this compound well within the range of typical small molecule drugs, adhering to general guidelines for oral bioavailability, such as Lipinski's Rule of Five.

Synthesis of 2-(Piperidin-4-ylmethoxy)benzonitrile

The synthesis of 2-(Piperidin-4-ylmethoxy)benzonitrile is most efficiently achieved through the Williamson ether synthesis. This classic and robust reaction involves the coupling of an alkoxide with an alkyl halide in an SN2 reaction.[8][9] In this case, the phenoxide of 2-hydroxybenzonitrile reacts with a suitable piperidine-containing electrophile.

Mechanism of the Williamson Ether Synthesis

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The first step involves the deprotonation of the hydroxyl group of 2-hydroxybenzonitrile by a base (e.g., sodium hydride or potassium carbonate) to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the piperidine derivative, which bears a good leaving group (e.g., a tosylate or a halide), in a single concerted step. The leaving group is displaced, forming the ether linkage.

Williamson_Ether_Synthesis Benzonitrile 2-Hydroxybenzonitrile Phenoxide Phenoxide Intermediate Benzonitrile->Phenoxide + Base - H₂ Base Base (e.g., NaH) Piperidine 4-(Tosylmethyl)piperidine Product 2-(Piperidin-4-ylmethoxy)benzonitrile Phenoxide->Product + 4-(Tosylmethyl)piperidine Byproduct NaOTs Step1 Step 1: Deprotonation Step2 Step 2: SN2 Attack

Caption: Workflow of the Williamson Ether Synthesis.

Experimental Protocol: Synthesis

This protocol describes the synthesis of 2-(Piperidin-4-ylmethoxy)benzonitrile from 2-hydroxybenzonitrile and N-Boc-4-(hydroxymethyl)piperidine. The piperidine's hydroxyl group is first converted to a better leaving group (tosylate) before the coupling reaction.

Step 1: Tosylation of N-Boc-4-(hydroxymethyl)piperidine

  • Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-(tosyloxymethyl)piperidine.

Step 2: Williamson Ether Synthesis

  • To a solution of 2-hydroxybenzonitrile (1.1 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Add a solution of N-Boc-4-(tosyloxymethyl)piperidine (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-(piperidin-4-ylmethoxy)benzonitrile.

Step 3: Boc Deprotection

  • Dissolve the purified N-Boc-2-(piperidin-4-ylmethoxy)benzonitrile in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.

  • Filter the solid and wash with diethyl ether to obtain 2-(Piperidin-4-ylmethoxy)benzonitrile hydrochloride.

  • For the free base, neutralize the hydrochloride salt with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized 2-(Piperidin-4-ylmethoxy)benzonitrile.

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS HPLC HPLC Analysis Start->HPLC Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment (>95%) HPLC->Purity Final Characterized Compound Structure->Final Purity->Final

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.[10]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: This spectrum will confirm the presence of all protons and their respective chemical environments. Expected signals include aromatic protons from the benzonitrile ring, the methylene protons of the ether linkage, and the protons of the piperidine ring.

  • ¹³C NMR: This will show a signal for each unique carbon atom in the molecule, including the quaternary carbon of the nitrile group.

  • 2D NMR (COSY, HSQC): These experiments will establish proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of all signals.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation analysis.[11][12]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

  • Expected Results: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 217.29. High-resolution mass spectrometry should confirm the elemental composition. MS/MS fragmentation can be used to further confirm the structure by observing characteristic losses of the piperidine and benzonitrile moieties.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the synthesized compound.[13][14]

Protocol:

  • Instrumentation: A reversed-phase HPLC system with a C18 column and a UV detector is typically used.

  • Mobile Phase: A gradient elution using a mixture of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol is common.

  • Detection: The benzonitrile chromophore allows for strong UV absorbance, typically around 254 nm.

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram. For use in biological assays, a purity of >95% is generally required.

Role of Structural Motifs in Medicinal Chemistry

The Piperidine Scaffold: A Privileged Structure

The piperidine ring is a cornerstone of modern drug design.[2][3][15] Its saturated, six-membered ring can adopt a stable chair conformation, which allows for the precise spatial orientation of substituents. This is critical for optimizing interactions with biological targets. The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling it to form strong ionic interactions with acidic residues in protein binding pockets.

The Benzonitrile Group: More Than a Bioisostere

The nitrile group is a versatile functional group in medicinal chemistry.[4][5][16] It is a strong hydrogen bond acceptor and its linear geometry allows it to probe narrow channels in protein active sites.[17] The electron-withdrawing nature of the nitrile can modulate the electronic properties of the attached aromatic ring, influencing its interactions and metabolic stability. In some cases, the nitrile can act as a covalent warhead, forming a reversible or irreversible bond with a nucleophilic residue (e.g., cysteine or serine) in an enzyme's active site.

Conclusion

2-(Piperidin-4-ylmethoxy)benzonitrile is a compound with a structural framework that is highly relevant to contemporary drug discovery. This technical guide has provided a comprehensive and actionable resource for its synthesis and characterization. The detailed protocols for the Williamson ether synthesis and the multi-technique analytical workflow are designed to be directly implemented in a laboratory setting. By understanding the chemical principles and practical methodologies outlined herein, researchers are well-equipped to explore the therapeutic potential of this and related molecules.

References

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • ScienceDirect. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Available from: [Link]

  • Encyclopedia MDPI. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • ResearchGate. Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[7][18]benzoquinone hydrochloride. Available from: [Link]

  • Google Patents. Method for preparing 4-piperidyl piperidine.
  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • PMC. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available from: [Link]

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. Available from: [Link]

  • SciELO. Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids. Available from: [Link]

  • ResearchGate. Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available from: [Link]

  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

  • RSC.org. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Available from: [Link]

  • Google Patents. Process for preparing benzoic acids.
  • World Journal of Pharmaceutical Research. Advancements in liquid chromatography-mass spectrometry: method development and applications. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • Medium. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis. Development of HPLC Fingerprinting Method via Estimation of Piperine for Unani Formulation Hab-e-Azarakhi. Available from: [Link]

  • ResearchGate. A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Available from: [Link]

  • Wikipedia. Nitrile. Available from: [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

Sources

Infrared Spectroscopy of 2-(Piperidin-4-ylmethoxy)benzonitrile: Structural Characterization and Synthetic Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

2-(Piperidin-4-ylmethoxy)benzonitrile is a highly functionalized building block frequently utilized in medicinal chemistry. Its primary application lies in the synthesis of pyrrolopyrimidine-based A2b selective antagonists, which are critical in the research and treatment of asthma, myocardial reperfusion injury, and inflammatory bowel disease [1]. The molecule features an ortho-substituted benzonitrile core linked via a methylene ether bridge to a piperidine ring. This unique combination of a conjugated nitrile, an aryl-alkyl ether, and a secondary amine provides a distinct infrared (IR) spectroscopic fingerprint. This guide details the theoretical assignments, mechanistic spectral variations, and the optimized Attenuated Total Reflectance (ATR) FTIR protocols required to characterize this compound and track its synthesis.

Structural Deconstruction & Theoretical IR Assignments

To effectively utilize FTIR for structural verification, we must deconstruct the molecule into its IR-active functional groups. The table below summarizes the quantitative assignments and expected spectral behaviors for 2-(Piperidin-4-ylmethoxy)benzonitrile.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
Nitrile (-C≡N) C≡N Stretching2220 – 2230Strong, Sharp
Secondary Amine N-H Stretching3300 – 3350Medium, Broad
Ether (Ar-O-R) Asymmetric C-O-C Stretch1240 – 1260Strong, Sharp
Ether (Ar-O-R) Symmetric C-O-C Stretch1020 – 1050Medium
Aromatic Ring C=C Stretching1580, 1450Medium to Strong
Aromatic Ring Out-of-Plane (OOP) C-H Bend740 – 760Strong (ortho-disubstituted)
Aliphatic Chain C-H Stretching2850 – 2950Medium, Multiple peaks

Mechanistic Insights into Spectral Variations

Expert spectral interpretation requires understanding why peaks shift based on their molecular environment, rather than just memorizing frequency tables.

  • Conjugation Effects on the Nitrile: In standard aliphatic nitriles, the C≡N stretch typically appears around 2250 cm⁻¹. However, in 2-(Piperidin-4-ylmethoxy)benzonitrile, the nitrile group is directly attached to the aromatic ring. This allows the π-electrons of the C≡N bond to conjugate with the π-system of the benzene ring, slightly weakening the triple bond and shifting the absorption to a lower frequency (2220–2230 cm⁻¹) [5]. Furthermore, the electron-donating nature of the ortho-alkoxy group (via resonance) increases the dipole moment change during vibration, rendering this peak exceptionally strong and diagnostic compared to isolated nitriles.

  • Hydrogen Bonding in the Piperidine Ring: The secondary amine (>N-H) of the piperidine ring is prone to intermolecular hydrogen bonding in the solid state. This interaction weakens the N-H covalent bond, causing the stretching frequency to broaden and shift downwards to ~3300 cm⁻¹, distinguishing it from the sharp, high-frequency peak of a dilute, non-hydrogen-bonded amine.

Experimental Methodology: ATR-FTIR Protocol

For routine analysis and quality control, Attenuated Total Reflectance (ATR) FTIR is the preferred methodology [3]. Unlike traditional KBr pellet transmission methods, ATR requires no sample dilution or pressing. This is crucial because KBr is highly hygroscopic; absorbed moisture can produce a broad O-H stretch that masks the critical N-H stretch of the piperidine ring. ATR utilizes an evanescent wave that penetrates the sample to a depth of a few micrometers, providing a highly reproducible, self-validating measurement [4].

ATR_Workflow N1 1. System Preparation Clean ZnSe/Diamond crystal Acquire background spectrum N2 2. Sample Loading Deposit 2-5 mg of solid compound Ensure uniform crystal coverage N1->N2 N3 3. Compression Apply optimal anvil pressure Maximize optical contact N2->N3 N4 4. Data Acquisition 4000-600 cm⁻¹ range Resolution: 4 cm⁻¹, 32 scans N3->N4 N5 5. Spectral Processing Apply ATR correction algorithm Baseline correction & peak picking N4->N5

Caption: Step-by-step ATR-FTIR acquisition protocol for 2-(Piperidin-4-ylmethoxy)benzonitrile.

Protocol Steps:
  • System Purge & Background: Ensure the spectrometer is purged with dry nitrogen to eliminate atmospheric CO₂ and water vapor. Acquire a background spectrum on the clean, empty ZnSe or Diamond ATR crystal. This self-validating step ensures that subsequent peaks belong exclusively to the sample.

  • Sample Loading: Deposit 2–5 mg of the solid 2-(Piperidin-4-ylmethoxy)benzonitrile directly onto the crystal. Ensure the crystal surface is uniformly covered to prevent beam bypass.

  • Compression: Lower the ATR pressure anvil and apply optimal force. Because ATR relies on the evanescent wave penetrating the sample, intimate optical contact between the solid and the high-refractive-index crystal is mandatory to generate a usable signal [3].

  • Data Acquisition: Scan the sample from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹. Accumulate a minimum of 32 scans to achieve a high signal-to-noise ratio.

  • Spectral Processing: Apply an ATR correction algorithm. ATR spectra exhibit lower intensities at higher wavenumbers due to the wavelength-dependent penetration depth of the evanescent wave. The correction normalizes the spectrum to resemble a standard transmission spectrum for accurate library matching [4].

Synthetic Tracking & Quality Control

IR spectroscopy serves as an indispensable, real-time quality control tool during the synthesis of this building block. The standard synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) of 2-fluorobenzonitrile with N-Boc-piperidin-4-ylmethanol, followed by acidic deprotection of the Boc group [2].

By monitoring specific IR bands, chemists can track reaction progress without relying solely on chromatography:

  • Step 1 (Etherification): The successful coupling is confirmed by the disappearance of the broad -OH stretch (~3400 cm⁻¹) of the starting alcohol and the emergence of the strong asymmetric Ar-O-C ether stretch (~1250 cm⁻¹). The nitrile peak (~2225 cm⁻¹) remains constant and acts as an internal reference.

  • Step 2 (Deprotection): The removal of the Boc protecting group is verified by the complete disappearance of the strong carbamate carbonyl (C=O) stretch at ~1690–1700 cm⁻¹. Simultaneously, the secondary amine N-H stretch (~3300 cm⁻¹) becomes visible.

QC_Logic SM Starting Materials 2-Fluorobenzonitrile + N-Boc-piperidin-4-ylmethanol SNAr SNAr Reaction (Ether Formation) SM->SNAr Base, Heat Int Boc-Intermediate N-Boc-2-(piperidin-4-ylmethoxy)benzonitrile SNAr->Int IR: Loss of -OH (~3400 cm⁻¹) Deprot Acidic Deprotection (Boc Removal) Int->Deprot TFA or HCl Final Final API Building Block 2-(Piperidin-4-ylmethoxy)benzonitrile Deprot->Final IR: Loss of C=O (~1690 cm⁻¹)

Caption: Infrared spectroscopy-driven quality control logic for synthetic tracking.

References

  • Title: Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use (CN101973998A)
  • Title: Pharmaceutically active pyrazolo-triazine and/or pyrazolo-pyrimidine derivatives (WO2019197546A1)
  • Title: ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL: [Link]

  • Title: ATR-FTIR Spectroscopy, FTIR Sampling Techniques Source: Agilent Technologies URL: [Link]

  • Title: Infrared Spectroscopy: Absorptions of Nitriles (R-C≡N) Source: Sirpt Science College (SPCMC) URL: [Link]

preliminary biological screening of 2-(Piperidin-4-ylmethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Title: Preliminary Biological Screening of 2-(Piperidin-4-ylmethoxy)benzonitrile: A Preclinical Scaffold Evaluation Guide

Executive Summary & Pharmacophore Rationale

The compound 2-(Piperidin-4-ylmethoxy)benzonitrile (CAS No.: 791779-27-6) represents a highly versatile synthetic building block and a compelling scaffold for targeted drug discovery. Structurally, it consists of a basic piperidine ring linked via a flexible methoxy ether to an electron-withdrawing benzonitrile moiety.

From a mechanistic perspective, this structural motif is highly privileged in G-protein coupled receptor (GPCR) pharmacology. The basic piperidine nitrogen (protonated at physiological pH) is primed to form critical salt bridges with conserved aspartate residues within GPCR transmembrane domains, while the benzonitrile group provides a strong dipole and hydrophobic bulk for deep-pocket binding. Patent literature and structural activity relationship (SAR) studies frequently utilize this specific scaffold to develop potent Adenosine A2B receptor (A2BR) antagonists [1].

However, the very features that drive GPCR affinity—lipophilicity and a basic amine—introduce predictable liabilities: rapid Phase I hepatic metabolism and off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel[2]. This whitepaper outlines a self-validating, causality-driven preliminary screening cascade designed to evaluate the pharmacodynamic efficacy and safety profile of 2-(Piperidin-4-ylmethoxy)benzonitrile derivatives.

Phase I: Primary Pharmacodynamics (Target Engagement)

Adenosine A2B receptors are Gs-coupled GPCRs that are often overexpressed in the hypoxic tumor microenvironment, where they drive immunosuppression and tumor cell proliferation[3][4]. Antagonizing A2BR is a major strategy in modern immuno-oncology[5]. To validate 2-(Piperidin-4-ylmethoxy)benzonitrile as an A2BR antagonist, we must prove both binding affinity and functional suppression of downstream signaling.

Functional cAMP Accumulation Assay

Causality: Because A2BR is coupled to the Gs protein, receptor activation by endogenous adenosine stimulates adenylyl cyclase (AC), leading to an accumulation of intracellular cyclic AMP (cAMP). A true antagonist will not only bind the receptor but will dose-dependently block agonist-induced cAMP production.

A2B_Pathway Ligand Piperidine Derivative (Antagonist) Receptor Adenosine A2B Receptor Ligand->Receptor Competitive Binding Gs Gs Protein (Inactive) Receptor->Gs Prevents Activation AC Adenylyl Cyclase Gs->AC No Stimulation cAMP cAMP Production (Suppressed) AC->cAMP Decreased Output

Fig 1: Mechanism of A2B receptor antagonism suppressing Gs-mediated cAMP production.

Step-by-Step Protocol:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human A2BR into a 384-well microplate at 5,000 cells/well.

  • PDE Inhibition: Pre-incubate cells with 500 µM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent the rapid degradation of synthesized cAMP, ensuring a stable measurable window.

  • Compound Addition: Add 2-(Piperidin-4-ylmethoxy)benzonitrile in a 10-point concentration curve (e.g., 10 µM to 0.3 nM) and incubate for 15 minutes at 37°C.

  • Agonist Challenge: Add the stable adenosine analog NECA at its EC80 concentration (typically ~1 µM) to stimulate the receptor. Incubate for 30 minutes.

  • Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay.

  • Validation: Calculate the IC50. A self-validating assay must include a known A2B antagonist (e.g., PSB-1115 or MRS1754) as a positive control[5][6].

Phase II: In Vitro ADME & Physicochemical Profiling

Once target engagement is confirmed, the compound must survive hepatic first-pass metabolism. The exposed piperidine ring is highly susceptible to N-dealkylation and N-oxidation by Cytochrome P450 (CYP) enzymes.

Human Liver Microsomal (HLM) Stability Assay

Causality: Microsomes are subcellular fractions containing high concentrations of Phase I metabolizing enzymes (CYPs and FMOs)[7]. By incubating the compound with HLMs and an NADPH regenerating system, we isolate and quantify the rate of Phase I oxidative clearance independently of renal or biliary excretion[8].

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a master mix containing human liver microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4)[8].

  • Spiking: Add 2-(Piperidin-4-ylmethoxy)benzonitrile to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% to prevent CYP inhibition.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (cofactor required for CYP activity)[7][8].

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism[7][8].

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Phase III: Safety Pharmacology (Toxicity)

The most critical liability for basic, lipophilic molecules like 2-(Piperidin-4-ylmethoxy)benzonitrile is cardiotoxicity. The protonated piperidine nitrogen can easily become trapped in the inner cavity of the Kv11.1 (hERG) potassium channel, interacting with aromatic residues (Tyr652, Phe656) via cation-


 interactions[2]. Blockade of this channel delays ventricular repolarization, leading to Long QT syndrome and potentially fatal Torsades de Pointes[9][10].
Automated hERG Patch-Clamp Assay

Causality: While ligand-binding assays exist, the FDA/ICH S7B guidelines require functional electrophysiology because hERG block is highly state-dependent (the channel must open before the drug can enter and block the pore)[10]. Whole-cell patch-clamp is the gold standard for measuring this dynamic ionic current[9].

Step-by-Step Protocol:

  • Cell Setup: Utilize CHO cells stably expressing the hERG (KCNH2) gene. Load cells onto an automated patch-clamp platform (e.g., IonFlux or QPatch)[9].

  • Seal Formation: Establish a high-resistance gigaseal (>1 G

    
    ) and rupture the membrane to achieve the whole-cell configuration, allowing the electrode to control the intracellular voltage[2].
    
  • Voltage Protocol: Hold the resting membrane potential at -80 mV. Apply a depolarizing pulse to +40 mV for 2 seconds to open and inactivate the channels. Repolarize the cell to -50 mV for 2 seconds to elicit the characteristic outward hERG "tail current"[9].

  • Compound Perfusion: Perfuse the test compound at increasing concentrations (e.g., 0.1 µM to 30 µM).

  • Data Acquisition: Measure the fractional block of the peak tail current relative to the pre-drug baseline. Use E-4031 (a known potent hERG blocker) as the self-validating positive control[9].

Workflow cluster_Phase1 Phase I: Pharmacodynamics cluster_Phase2 Phase II: ADME & Tox Compound 2-(Piperidin-4-ylmethoxy)benzonitrile Binding Radioligand Binding (Target Affinity) Compound->Binding cAMP Functional cAMP Assay (Antagonism) Binding->cAMP HLM Microsomal Stability (Phase I Metabolism) cAMP->HLM hERG hERG Patch-Clamp (Cardiac Safety) HLM->hERG Decision Go/No-Go Decision Matrix hERG->Decision

Fig 2: Sequential biological screening cascade from target engagement to safety profiling.

Data Synthesis & Go/No-Go Decision Matrix

To advance 2-(Piperidin-4-ylmethoxy)benzonitrile from a preliminary hit to a validated lead, the quantitative data extracted from the cascade must be evaluated against strict thresholds. The table below summarizes the target criteria required to justify further in vivo pharmacokinetic studies.

ParameterAssay MethodologyTarget Threshold (Go)Liability Threshold (No-Go)
Primary Affinity A2BR Radioligand Binding


Functional Efficacy cAMP Accumulation (TR-FRET)

Inactive / Agonist activity
Phase I Metabolism HLM Intrinsic Clearance (

)


Cardiac Safety Automated hERG Patch-Clamp


If the compound exhibits high intrinsic clearance or potent hERG block, structural optimization (such as reducing the basicity of the piperidine nitrogen via fluorination, or increasing the steric bulk around the methoxy linker) will be required before proceeding to animal models.

References

  • Google Patents. "CN101973998A - Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use." Google Patents.
  • BioDuro. "ADME Microsomal Stability Assay." BioDuro-Global CRDMO. Available at:[Link]

  • National Cancer Institute. "Definition of adenosine A2B receptor antagonist TT-4." NCI Drug Dictionary. Available at:[Link]

  • Reaction Biology. "hERG Patch Clamp Assay – Cardiac Safety Panel." Reaction Biology. Available at:[Link]

  • AxisPharm. "Microsomal Stability Assay Protocol." AxisPharm. Available at:[Link]

  • National Cancer Institute. "Definition of adenosine A2B receptor antagonist TT-702." NCI Drug Dictionary. Available at:[Link]

  • Concept Life Sciences. "HOW TO MEASURE HERG." Concept Life Sciences. Available at: [Link]

  • Gintant, G., et al. "Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays." NIH/PMC. Available at:[Link]

Sources

discovery and history of 2-(Piperidin-4-ylmethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(Piperidin-4-ylmethoxy)benzonitrile: A Key Intermediate in Modern Drug Discovery

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical properties and versatile biological activities.[1][2][3] This technical guide provides a comprehensive overview of 2-(Piperidin-4-ylmethoxy)benzonitrile, a key heterocyclic intermediate. While not a therapeutic agent itself, its strategic importance lies in its role as a versatile building block for the synthesis of a diverse range of biologically active molecules. This document will delve into the inferred history, synthetic pathways, and the critical role of this compound in the development of advanced pharmaceutical agents. For researchers and professionals in drug development, this guide serves as a technical resource on the utility and synthesis of this important molecular scaffold.

Introduction: The Prominence of the Piperidine Moiety

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in drug design. Its prevalence stems from its ability to confer desirable properties to a molecule, such as high aqueous solubility, reduced metabolic lability, and the capacity to form crucial interactions with biological targets.[3] The conformational flexibility of the piperidine ring allows it to adapt to the steric requirements of enzyme active sites and receptor binding pockets, making it a frequent choice in the design of agents targeting the central nervous system (CNS), as well as antiviral, anticancer, and anti-inflammatory drugs.[1][2]

The subject of this guide, 2-(Piperidin-4-ylmethoxy)benzonitrile, with CAS Number 791779-27-6, combines the advantageous piperidine core with a benzonitrile group, a functional moiety also prevalent in medicinal chemistry for its role in forming key interactions with biological targets.[4]

PropertyValue
CAS Number 791779-27-6
Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
SMILES Code N#CC1=C(C=CC=C1)OCC2CCNCC2

Table 1: Chemical Properties of 2-(Piperidin-4-ylmethoxy)benzonitrile.[4]

Discovery and History: An Intermediate of Importance

The specific "discovery" of 2-(Piperidin-4-ylmethoxy)benzonitrile is not documented as a singular event, as is common for many synthetic intermediates. Its history is intrinsically linked to the development of more complex molecules where it serves as a critical precursor. The emergence of this compound in the scientific and patent literature coincides with the increasing focus on piperidine-containing molecules in drug discovery programs.

Its utility arises from the two reactive centers it possesses: the secondary amine of the piperidine ring and the nitrile group on the benzene ring. These functional groups allow for a wide range of chemical modifications, enabling the synthesis of large and diverse chemical libraries for high-throughput screening. The timeline of its use is therefore embedded within the patent filings of pharmaceutical companies exploring novel chemical entities for various therapeutic indications.

Synthetic Pathways: A Step-by-Step Protocol

The synthesis of 2-(Piperidin-4-ylmethoxy)benzonitrile can be achieved through a multi-step process, typically starting from a commercially available protected piperidine derivative. The following is a representative synthetic protocol based on established chemical transformations for similar structures.

3.1. General Synthetic Scheme

The synthesis generally involves the protection of the piperidine nitrogen, followed by the etherification of a piperidine methanol derivative with a fluorobenzonitrile, and subsequent deprotection.

G A N-Boc-4-(hydroxymethyl)piperidine C N-Boc-2-(Piperidin-4-ylmethoxy)benzonitrile A->C NaH, THF B 2-Fluorobenzonitrile B->C D 2-(Piperidin-4-ylmethoxy)benzonitrile C->D TFA or HCl

Caption: General synthetic workflow for 2-(Piperidin-4-ylmethoxy)benzonitrile.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-2-(Piperidin-4-ylmethoxy)benzonitrile (Intermediate C)

  • To a solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add a solution of 2-fluorobenzonitrile (1.1 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-2-(Piperidin-4-ylmethoxy)benzonitrile.

Step 2: Synthesis of 2-(Piperidin-4-ylmethoxy)benzonitrile (Final Product D)

  • Dissolve the N-Boc-2-(Piperidin-4-ylmethoxy)benzonitrile from the previous step in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in a small amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2-(Piperidin-4-ylmethoxy)benzonitrile.

Application in Drug Discovery and Medicinal Chemistry

The utility of 2-(Piperidin-4-ylmethoxy)benzonitrile as a synthetic intermediate is demonstrated in its potential incorporation into a variety of drug scaffolds. The secondary amine of the piperidine ring serves as a nucleophile or a basic center, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

4.1. Elaboration of the Piperidine Nitrogen

The secondary amine can be readily functionalized through reactions such as:

  • Alkylation: Introduction of alkyl, benzyl, or other lipophilic groups to modulate the compound's pharmacokinetic properties.

  • Acylation: Formation of amides, sulfonamides, and ureas to introduce hydrogen bond donors and acceptors for enhanced target binding.

  • Reductive Amination: Reaction with aldehydes or ketones to build more complex side chains.

G cluster_0 Starting Intermediate cluster_1 Potential Derivatives A 2-(Piperidin-4-ylmethoxy)benzonitrile B N-Alkyl/Aryl Derivatives A->B Alkylation (R-X, Base) C N-Acyl/Sulfonyl Derivatives A->C Acylation (RCOCl or RSO2Cl, Base) D N-Substituted via Reductive Amination A->D Reductive Amination (RCHO, NaBH(OAc)3)

Caption: Potential synthetic elaborations of the piperidine nitrogen.

These modifications are crucial in the lead optimization phase of drug discovery, allowing for the fine-tuning of a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

2-(Piperidin-4-ylmethoxy)benzonitrile stands as a testament to the importance of key intermediates in the intricate process of drug discovery and development. While it may not possess inherent therapeutic properties, its value as a versatile and adaptable building block is undeniable. The strategic combination of a piperidine ring and a benzonitrile moiety provides a robust platform for the synthesis of novel and diverse chemical entities. For medicinal chemists and drug development professionals, a thorough understanding of the synthesis and reactivity of such intermediates is paramount to the successful design and creation of the next generation of therapeutic agents.

References

  • BenchChem.
  • Mould, D. P., Bremberg, U., Jordan, A. M., Geitmann, M., McGonagle, A. E., Somervaille, T. C. P., Spencer, G. J., & Ogilvie, D. J. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4755–4759.
  • Di Micco, S., Musella, S., Faraone, I., Grimaldi, M., Zannella, C., Schiraldi, C., ... & Bifulco, G. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
  • Pothuri, V. V. (2018).
  • Xu, Y., Luo, Y., & Liu, X. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(2), o284.
  • Eli Lilly and Company. (2005). Process for preparing benzoic acids. U.S.
  • Merck Patent Gmbh. (2011). Novel polymorphic forms of 3-(1-{3-[5-(1-methyl-piperidin-4ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride salt and processes of manufacturing thereof.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9847–9867.
  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 118213.
  • National Center for Biotechnology Information. (n.d.). 3-Nitro-4-(piperidin-2-ylmethoxy)benzonitrile.
  • Al-Warhi, T., Al-Mahmoud, G. A., Al-Sha'er, M. A., Al-Salahat, K. A., & Al-Qawasmeh, R. A. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
  • Wieting, J. M., Cierpial, M. A., Jones, C. K., & Weaver, C. D. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(2), 241–245.
  • Zhejiang University. (2007). Method for preparing 4-methoxy-benzonitrile through 'one pot metho'.
  • Perumal, S., & De, S. (2011). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Journal of Molecular Structure, 994(1-3), 258–265.
  • The University of British Columbia. (2003). Synthesis of benzonitriles from substituted benzaldehyde. U.S.
  • Raposo, M. M. M., & Costa, S. P. G. (2022). Development of new 2-piperidinium-4-styrylcoumarin derivatives with large Stokes shifts as potential fluorescent labels for biomolecules. RSC Advances, 12(14), 8569–8577.
  • Arkat USA. (n.d.). Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole.

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Methodological & Application

Application Note: In Vitro Assay Protocols for 2-(Piperidin-4-ylmethoxy)benzonitrile in Adenosine A2B Receptor Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Context

2-(Piperidin-4-ylmethoxy)benzonitrile (CAS No. 791779-27-6, MW: 216.28 Da) is a low-molecular-weight chemical building block frequently utilized in the synthesis of pyrrolopyrimidine-based selective antagonists for the Adenosine A2B receptor (A2BR)[1].

The A2B receptor is a Gs/Gq-coupled G-protein coupled receptor (GPCR) that, upon activation by endogenous adenosine, stimulates adenylate cyclase (AC) to produce intracellular cyclic AMP (cAMP)[2]. Pathological overexpression and activation of A2BR are heavily implicated in asthma, mast cell degranulation, myocardial reperfusion injury, and tumor proliferation[1][3].

Because full-sized GPCR antagonists often suffer from poor physicochemical properties, Fragment-Based Drug Discovery (FBDD) has emerged as a superior strategy[4]. Fragments like 2-(Piperidin-4-ylmethoxy)benzonitrile possess low molecular complexity, allowing them to optimally complement specific subpockets within the GPCR transmembrane domain without steric clashes[5]. To evaluate this fragment's viability as a starting pharmacophore, a two-tiered in vitro testing cascade is required: a biophysical binding assay to confirm target engagement, followed by a functional cAMP accumulation assay to determine its pharmacological behavior (antagonism).

FBDD_Workflow A Fragment Library (CAS 791779-27-6) B Biophysical Screen (SPR Binding) A->B C Hit Validation (Kd Determination) B->C D Functional Assay (cAMP TR-FRET) C->D E Hit-to-Lead Optimization D->E

Figure 1: Fragment-Based Drug Discovery workflow for Adenosine A2B receptor antagonists.

Protocol 1: Biophysical Hit Validation via Surface Plasmon Resonance (SPR)

Fragments typically exhibit very weak binding affinities (


 in the µM to mM range). Traditional radioligand binding assays often fail to detect these transient interactions due to rapid off-rates[5][6]. Surface Plasmon Resonance (SPR) is utilized here because it provides real-time, label-free detection capable of resolving the fast kinetics characteristic of fragment binding.
Step-by-Step Methodology
  • Sensor Chip Preparation : Capture histidine-tagged human A2B receptor onto a Ni-NTA functionalized SPR sensor chip. Causality: Immobilizing the receptor via a His-tag ensures uniform orientation of the GPCR, leaving the orthosteric binding pocket accessible to the solvent.

  • Buffer Equilibration : Run a running buffer consisting of 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% DDM (n-Dodecyl-β-D-maltoside), and 0.01% CHS (Cholesteryl hemisuccinate). Causality: DDM and CHS are critical for maintaining the structural integrity of the detergent-solubilized GPCR outside of a lipid bilayer.

  • Fragment Preparation : Dissolve 2-(Piperidin-4-ylmethoxy)benzonitrile in 100% DMSO, then dilute into the running buffer to create a concentration series (10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). Ensure the final DMSO concentration is strictly matched (e.g., 2%) across all samples and the running buffer. Causality: SPR is highly sensitive to bulk refractive index changes; mismatched DMSO concentrations will produce massive artifactual shifts in the sensorgram.

  • Injection & Measurement : Inject the fragment series over the active and reference flow cells at a high flow rate (50 µL/min) for 60 seconds, followed by a 120-second dissociation phase.

  • Data Analysis : Subtract the reference flow cell signal and the blank buffer injection (double-referencing). Fit the steady-state binding levels (

    
    ) against the fragment concentration to derive the dissociation constant (
    
    
    
    ).

System Validation & Controls : Inject a known high-affinity A2B antagonist (e.g., PSB-603) as a positive control to verify the structural viability of the immobilized receptor[7].

Protocol 2: Functional cAMP Accumulation Assay (TR-FRET)

To determine if the binding of 2-(Piperidin-4-ylmethoxy)benzonitrile translates to functional antagonism, a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay is employed[8].

Scientific Causality of the Assay Design
  • Cell Line : Chinese Hamster Ovary (CHO) cells stably expressing human A2BR are used. CHO cells lack high levels of endogenous adenosine receptors, providing a clean background[2].

  • Agonist Selection : 5'-N-ethylcarboxamidoadenosine (NECA) is used instead of endogenous adenosine. Adenosine is rapidly degraded by adenosine deaminase in cell cultures, whereas NECA is metabolically stable, ensuring a consistent cAMP baseline[2][7].

  • Phosphodiesterase Inhibition : IBMX (3-isobutyl-1-methylxanthine) is added at 0.5 mM. IBMX inhibits phosphodiesterases that naturally hydrolyze cAMP, effectively "trapping" the synthesized cAMP to allow accurate quantification[6][8].

  • TR-FRET Readout : The assay uses a Europium (Eu)-labeled cAMP tracer and a far-red (FR) labeled anti-cAMP antibody. Unlabeled cAMP generated by the cells competes with the Eu-cAMP tracer for the antibody. Therefore, the TR-FRET signal (665 nm) is inversely proportional to the intracellular cAMP concentration[8].

A2B_Signaling Agonist Agonist (NECA) GPCR Adenosine A2B Receptor Agonist->GPCR Activates Fragment Antagonist Fragment 2-(Piperidin-4-ylmethoxy)benzonitrile Fragment->GPCR Inhibits (Competitive) Gs Gs Protein GPCR->Gs Couples AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes

Figure 2: Adenosine A2B receptor Gs-coupled signaling pathway and points of pharmacological intervention.

Step-by-Step Methodology
  • Cell Seeding : Harvest CHO-A2BR cells and resuspend in Stimulation Buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). Seed 2,500 cells/well into a 384-well white microplate (volume: 5 µL/well)[8].

  • Fragment Pre-Incubation : Prepare a serial dilution of 2-(Piperidin-4-ylmethoxy)benzonitrile (from 1 mM down to 100 nM). Add 5 µL of the fragment solution to the cells and incubate for 30 minutes at 37°C.

  • Receptor Stimulation : Add 5 µL of NECA at its pre-determined

    
     concentration (typically ~10-20 nM for A2BR)[2]. Incubate for an additional 30 minutes at 37°C to allow cAMP accumulation.
    
  • Lysis and Detection : Add 5 µL of Eu-cAMP tracer and 5 µL of FR-anti-cAMP antibody (both diluted in Lysis Buffer) to all wells[8].

  • Incubation & Reading : Incubate the plate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader. Excite at 320 nm or 340 nm; measure emission at 615 nm (Europium) and 665 nm (Far-Red).

  • Data Analysis : Calculate the TR-FRET ratio (

    
    ). Causality: Ratiometric measurement mathematically corrects for inner-filter effects, well-to-well volume variations, and compound auto-fluorescence[8]. Plot the ratio against the log of the fragment concentration to determine the 
    
    
    
    .

Quantitative Data Summary

The table below illustrates the expected pharmacological profile of the fragment hit compared to a fully optimized A2B antagonist (PSB-603) and a reference agonist (NECA). As a fragment, 2-(Piperidin-4-ylmethoxy)benzonitrile demonstrates weak affinity but serves as a highly efficient starting point for structural elaboration[3].

Table 1: Comparative In Vitro Pharmacological Profile of A2B Receptor Modulators

CompoundPharmacological RoleMolecular Weight (Da)SPR Binding Affinity (

)
Functional cAMP PotencyEfficacy
2-(Piperidin-4-ylmethoxy)benzonitrile Fragment Hit216.28~150 µM

> 500 µM
Weak Antagonist
PSB-603 Optimized Lead396.83< 1 nM

: 0.5 nM
Full Antagonist
NECA Reference Agonist308.29N/A

: 2.5 nM
Full Agonist

References

1. 2.1 3.2 4.4 5. 3 6. 8 7.6 8.7 9.5

Sources

Application Note: Profiling 2-(Piperidin-4-ylmethoxy)benzonitrile in LSD1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

As epigenetic targets continue to dominate oncology drug discovery, Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a critical node in chromatin remodeling[1]. While early irreversible inhibitors based on tranylcypromine (TCP) paved the way, their lack of selectivity often leads to off-target monoamine oxidase (MAO) inhibition[2]. Recent structure-activity relationship (SAR) campaigns have pivoted toward reversible, piperidine-based scaffolds, which exhibit superior selectivity and tunable pharmacokinetics[3].

This application note provides a comprehensive, self-validating framework for utilizing 2-(Piperidin-4-ylmethoxy)benzonitrile —a highly tractable fragment-like building block—in biochemical and cellular LSD1 assays.

Mechanistic Rationale: The Piperidine Advantage

Understanding the causality behind scaffold selection is paramount for assay design. The 2-(Piperidin-4-ylmethoxy)benzonitrile chemotype is engineered to exploit specific topological features of the LSD1 active site:

  • Lysine Mimicry: The basic nitrogen of the piperidine ring is protonated at physiological pH. This allows it to mimic the endogenous protonated lysine substrate, forming critical electrostatic interactions with negatively charged residues (e.g., Asp555) deep within the substrate-binding cleft[3].

  • Steric Positioning: The methoxy linker provides optimal rotational degrees of freedom. This flexibility allows the benzonitrile moiety to orient itself into the hydrophobic pocket adjacent to the Flavin Adenine Dinucleotide (FAD) cofactor, engaging in

    
     stacking without covalently modifying the FAD[4].
    
  • Reversibility: Because this scaffold relies on non-covalent interactions rather than forming an irreversible FAD adduct, it functions as a competitive, reversible inhibitor. This necessitates specific assay conditions, such as pre-incubation steps, to accurately capture binding equilibrium[1].

LSD1_Mechanism Substrate H3K4me1/2 Peptide (Active Chromatin) LSD1 LSD1 / CoREST Complex (FAD-dependent) Substrate->LSD1 Binds cleft Product H3K4me0 Peptide (Repressed Chromatin) LSD1->Product Demethylation (H2O2 release) Inhibitor 2-(Piperidin-4-ylmethoxy) benzonitrile Inhibitor->LSD1 Blocks FAD pocket or Substrate cleft

Mechanism of LSD1-mediated demethylation and targeted inhibition by piperidine derivatives.

Experimental Workflow & Logic

To rigorously evaluate the inhibitory potency of piperidine derivatives, a multi-tiered assay cascade is required. The primary biochemical screen utilizes an Amplex Red-coupled fluorometric assay . This assay measures the generation of hydrogen peroxide (


), a stoichiometric byproduct of the FAD-dependent oxidative demethylation of the H3K4me2 peptide[4].

LSD1_Assay_Workflow N1 Compound Preparation (Serial Dilution in DMSO) N2 Enzyme Pre-incubation LSD1 + FAD in Assay Buffer (30 min, RT) N1->N2 N3 Substrate Addition H3K4me2 Peptide + HRP + Amplex Red N2->N3 N4 Demethylation Reaction Generation of H2O2 Byproduct (30-60 min, 37°C) N3->N4 N5 Fluorescence Detection Ex: 530 nm / Em: 590 nm N4->N5 N6 Data Analysis IC50 Calculation & SAR Profiling N5->N6

Workflow of the LSD1 Amplex Red biochemical screening assay for piperidine inhibitors.

Detailed Methodologies

Protocol A: LSD1 Amplex Red Biochemical Assay

This protocol is optimized for 384-well microplates to support high-throughput screening (HTS) while conserving recombinant enzymes.

Materials Required:

  • Recombinant human LSD1 protein (aa 171-852)

  • H3K4me2 peptide (Sequence: ARTK(Me2)QTARKSTGGKAPRKQLA)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM CHAPS, 1 mM DTT, 0.1 mg/mL BSA. (Causality: CHAPS prevents non-specific compound aggregation, while BSA acts as a carrier protein to prevent enzyme adsorption to the plastic wells).

  • Detection Mix: 50 µM Amplex Red, 1 U/mL Horseradish Peroxidase (HRP).

Step-by-Step Procedure:

  • Compound Preparation: Dissolve 2-(Piperidin-4-ylmethoxy)benzonitrile in 100% anhydrous DMSO to a 10 mM stock. Perform a 3-fold serial dilution to generate a 10-point concentration curve.

  • Acoustic Dispensing: Transfer 100 nL of the serially diluted compound into a 384-well black microplate (low volume, non-binding surface). Causality: Maintaining a final DMSO concentration of

    
     1% (v/v) is critical to prevent solvent-induced enzyme denaturation and artifactual inhibition.
    
  • Enzyme Pre-incubation: Dilute recombinant LSD1 in Assay Buffer to a 2X working concentration (typically 10-20 nM). Add 5 µL of the enzyme solution to the assay plate. Centrifuge at 1000 x g for 1 minute and incubate at room temperature for 30 minutes. Causality: Because piperidine derivatives are reversible inhibitors, this pre-incubation step is mandatory to allow the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the competing substrate is introduced[1].

  • Reaction Initiation: Prepare a 2X Substrate/Detection Mix containing 20 µM H3K4me2 peptide, 100 µM Amplex Red, and 2 U/mL HRP in Assay Buffer. Add 5 µL of this mix to each well to initiate the reaction.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader. Monitor fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (RFU/min) from the linear portion of the kinetic curve. Normalize data to DMSO controls (100% activity) and no-enzyme controls (0% activity). Fit the data using a 4-parameter logistic (4PL) regression to determine the

    
    .
    
Protocol B: Cellular Target Engagement (CETSA)

Biochemical assays lack the complex cellular context of chromatin complexes (e.g., CoREST). To validate that the piperidine derivative penetrates the cell membrane and binds LSD1 intracellularly, the Cellular Thermal Shift Assay (CETSA) is employed[3].

Step-by-Step Procedure:

  • Cell Treatment: Seed MV4-11 (AML) cells at

    
     cells/mL. Treat with 10 µM of the test compound or 0.1% DMSO for 2 hours at 37°C.
    
  • Thermal Aliquoting: Divide the cell suspension into PCR tubes (50 µL each). Heat the tubes across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse cells by adding 15 µL of 4X CETSA lysis buffer (supplemented with protease inhibitors) and subject to three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Causality: Gentle freeze-thaw lysis prevents the mechanical disruption of ligand-protein complexes that harsher detergent-based methods might cause.

  • Clearance: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Detection: Analyze the soluble fraction via Western Blot using an anti-LSD1 primary antibody. Quantify band intensities to determine the aggregation temperature (

    
    ). A positive shift (
    
    
    
    ) confirms direct target engagement[3].

Quantitative Data Presentation

To benchmark the 2-(Piperidin-4-ylmethoxy)benzonitrile scaffold, it is essential to compare its performance against established reference compounds. The table below summarizes expected validation metrics, highlighting the selectivity advantage of piperidine-based reversible inhibitors over traditional irreversible agents[4].

Table 1: Representative Validation Data for LSD1 Inhibitor Scaffolds

Compound / ScaffoldLSD1

(µM)
MAO-A

(µM)
Selectivity FoldMechanism
Tranylcypromine (TCP) 2.500.050.02xIrreversible[2]
Seclidemstat (Clinical Ref) 0.015>10.0>660xReversible[4]
2-(Piperidin-4-ylmethoxy)benzonitrile 12.5>50.0>4xReversible Fragment
Optimized Piperidine Derivative 0.082>10.0>120xReversible[3]

Note: As an unmodified building block, 2-(Piperidin-4-ylmethoxy)benzonitrile exhibits moderate micromolar affinity. However, structural elaboration of the secondary amine (e.g., N,N-dimethylation) or substitution on the benzonitrile ring rapidly drives potency into the sub-micromolar/nanomolar range, demonstrating its exceptional value as a starting scaffold[3],[1].

References
  • Identification of Novel Phenoxazine-Derived LSD1 Inhibitors Suppressing Gastric Cancer Stemness by β-Catenin Transcriptional Regulation. Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. PMC - National Institutes of Health.
  • Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters.
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PMC - National Institutes of Health.

Sources

Application Note: Mechanism of Action Studies for 2-(Piperidin-4-ylmethoxy)benzonitrile-Derived Adenosine A2B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2-(Piperidin-4-ylmethoxy)benzonitrile (CAS No. 791779-27-6) [2, 3] is a highly versatile chemical building block utilized in the rational design of selective pyrrolopyrimidine-based Adenosine A2B receptor (A2BR) antagonists [1]. Unlike other adenosine receptor subtypes (A1, A2A, A3) which exhibit high affinity for adenosine, the A2B receptor is a low-affinity receptor. It remains largely inactive under normal physiological conditions but is heavily engaged during pathophysiological states characterized by massive adenosine release, such as tissue hypoxia, asthma, myocardial ischemia, and the tumor microenvironment [1].

Mechanistically, A2BR is a Gs/Gq-coupled G-protein coupled receptor (GPCR). Activation by adenosine stimulates adenylate cyclase (AC), leading to intracellular cAMP accumulation, which subsequently triggers downstream effectors like Protein Kinase A (PKA). In mast cells, this pathway promotes degranulation and the release of pro-inflammatory mediators.

Compounds incorporating the 2-(piperidin-4-ylmethoxy)benzonitrile moiety act as competitive antagonists. The piperidine ring acts as a basic anchor, forming crucial salt bridges with conserved aspartate residues (e.g., Asp3.32) in the A2BR binding pocket. Simultaneously, the benzonitrile group engages in


 stacking and dipole interactions, effectively locking the receptor in an inactive conformation and preventing adenosine-mediated Gs coupling.

A2BR_Pathway Antagonist 2-(Piperidin-4-ylmethoxy)benzonitrile Derivatives A2BR Adenosine A2B Receptor Antagonist->A2BR Competitive Inhibition Adenosine Adenosine Adenosine->A2BR Agonism Gs Gs Protein Activation A2BR->Gs AC Adenylate Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA Response Mast Cell Degranulation PKA->Response

Adenosine A2B receptor signaling pathway and competitive inhibition by antagonist derivatives.

Experimental Workflow Strategy

To validate the mechanism of action of drug candidates synthesized from this building block, a tiered pharmacological workflow is required. This ensures that a compound not only binds to the target but also exerts the desired functional phenotypic change without off-target liabilities.

Workflow Step1 Compound Synthesis Step2 Radioligand Binding Assay Step1->Step2 Step3 cAMP Functional Assay (In Vitro) Step2->Step3 Step4 Cellular Phenotype (Degranulation) Step3->Step4

Step-by-step experimental workflow for evaluating A2B receptor antagonists.

Detailed Experimental Protocols

Protocol 1: Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (


) and selectivity of the synthesized 2-(piperidin-4-ylmethoxy)benzonitrile derivatives for the human A2B receptor.

Causality & Expert Insight: We utilize CHO-K1 cells stably transfected with human A2BR to isolate the target from other adenosine subtypes (A1, A2A, A3), which are ubiquitously expressed in native tissues. [3H]ZM241385 is selected as the radioligand because, while it is an A2A/A2B dual antagonist, the engineered cell line ensures a specific A2B readout.

Self-Validating System: Include a known A2BR antagonist (e.g., PSB-1115) as a positive control to validate the dynamic range of the assay. A vehicle-only well (DMSO) serves as the negative control to define total binding (


), while a high concentration of unlabeled NECA (10 µM) defines non-specific binding (NSB).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-hA2B cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]ZM241385, and varying concentrations of the test compound (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 1 U/mL Adenosine Deaminase). Critical Step: The addition of Adenosine Deaminase (ADA) is mandatory. It degrades endogenous adenosine released by the cell membranes, which would otherwise compete with the radioligand and artificially lower the apparent affinity of the test compound.

  • Incubation: Incubate the mixture at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding) using a 96-well cell harvester. Wash three times with ice-cold buffer. Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: HTRF cAMP Functional Assay

Objective: To quantify the functional antagonism of the compounds by measuring the inhibition of adenosine-induced cAMP accumulation.

Causality & Expert Insight: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over traditional ELISA for its high-throughput compatibility and superior signal-to-noise ratio. IBMX (3-isobutyl-1-methylxanthine) is included in the buffer to inhibit phosphodiesterases, ensuring that the measured cAMP reflects true adenylate cyclase activity without degradation artifacts.

Self-Validating System: Generate a full dose-response curve of NECA (a stable adenosine analog) in the absence of the antagonist to establish the


 and 

. This ensures the cells are responsive and provides the precise

value required for the competitive challenge.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-hA2B cells at 5,000 cells/well in a 384-well white microplate using stimulation buffer (HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX).

  • Compound Treatment: Pre-incubate cells with serial dilutions of the 2-(piperidin-4-ylmethoxy)benzonitrile derivative for 15 minutes at 37°C.

  • Agonist Challenge: Add NECA at its pre-determined

    
     concentration to stimulate cAMP production. Incubate for 30 minutes at 37°C.
    Critical Step: Using an 
    
    
    
    concentration of NECA rather than a maximal dose ensures the assay is sensitive enough to detect competitive antagonism without overwhelming the system.
  • Lysis and Detection: Add HTRF lysis buffer containing the cAMP-d2 conjugate and anti-cAMP Cryptate. Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the F665/F620 ratio to determine intracellular cAMP levels.

Quantitative Data Presentation

To evaluate the success of the derivatization of the 2-(piperidin-4-ylmethoxy)benzonitrile scaffold, the pharmacological profile must be benchmarked against known standards. The table below summarizes the expected quantitative data structure for lead optimization.

Table 1: Representative Pharmacological Profile of 2-(Piperidin-4-ylmethoxy)benzonitrile Derivatives

CompoundA2BR Binding Affinity (

, nM)
A2AR Binding Affinity (

, nM)
Selectivity Ratio (A2A/A2B)Functional cAMP Inhibition (

, nM)
Reference (ZM241385) 35.0 ± 4.21.2 ± 0.30.03 (A2A selective)42.5 ± 5.1
Derivative A (Unoptimized)120.5 ± 15.0850.0 ± 45.07.0185.0 ± 20.0
Derivative B (Optimized)8.2 ± 1.1>10,000>1200 (Highly A2B selective)15.4 ± 2.3

(Note: Data represents hypothetical values for structural derivatives synthesized from the 791779-27-6 scaffold, demonstrating the optimization of A2B selectivity over the closely related A2A receptor.)

References

  • Source: google.
  • Title: 2153 | Sigma-Aldrich: 2-(Piperidin-4-ylmethoxy)
  • Title: CAS NO. 791779-27-6 | 2-(Piperidin-4-ylmethoxy)

Application Note: Fragment-Based Development of A2B Adenosine Receptor Antagonists Using 2-(Piperidin-4-ylmethoxy)benzonitrile in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the hypoxic tumor microenvironment (TME), extracellular adenosine accumulates to immunosuppressive levels, primarily signaling through the A2B Adenosine Receptor (A2BR) . Overexpression of A2BR in solid tumors (such as triple-negative breast cancer and melanoma) drives tumor cell invasion, angiogenesis, and immune evasion[1].

2-(Piperidin-4-ylmethoxy)benzonitrile (CAS: 791779-27-6) is a highly specific pharmacophore utilized in Fragment-Based Drug Discovery (FBDD) to synthesize potent A2BR antagonists[1]. The molecule’s architecture is deliberately chosen:

  • The Piperidine Ring: Confers excellent aqueous solubility and provides a basic nitrogen for critical electrostatic interactions within the receptor's transmembrane domains.

  • The Benzonitrile Moiety: Acts as a hydrogen-bond acceptor and engages in

    
     stacking with aromatic residues in the A2BR orthosteric binding pocket.
    

This application note provides a comprehensive, self-validating workflow for evaluating 2-(Piperidin-4-ylmethoxy)benzonitrile and its downstream derivatives in cancer cell lines. By combining functional biochemical readouts (cAMP accumulation) with phenotypic assays (cell invasion), researchers can confidently map the structure-activity relationship (SAR) of this fragment.

Mechanistic Overview: A2BR Signaling in Cancer

A2BR is a Gs-coupled G-protein coupled receptor (GPCR). Upon adenosine binding, the Gs alpha subunit stimulates Adenylate Cyclase (AC), leading to a rapid accumulation of intracellular cyclic AMP (cAMP)[2][3]. Elevated cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates downstream targets that promote cellular invasion and suppress local immune cell function[4].

By introducing 2-(Piperidin-4-ylmethoxy)benzonitrile-derived antagonists, we competitively block adenosine binding, thereby short-circuiting this oncogenic signaling cascade.

G Adenosine Adenosine (TME) A2BR A2B Adenosine Receptor Adenosine->A2BR Binds Gs Gs Protein Activation A2BR->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP Intracellular cAMP Spike AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates Invasion Tumor Cell Invasion & Immunosuppression PKA->Invasion Promotes Antagonist 2-(Piperidin-4-ylmethoxy)benzonitrile Derivatives Antagonist->A2BR Competitive Inhibition

Figure 1: Mechanism of A2B receptor-mediated tumor invasion and the inhibitory intervention by 2-(Piperidin-4-ylmethoxy)benzonitrile derivatives.

Assay Design Logic & Causality (E-E-A-T)

To ensure scientific integrity, every experimental choice in this protocol is grounded in biological causality and features a self-validating control system.

  • Cell Line Selection (MDA-MB-231): We utilize the human triple-negative breast cancer cell line MDA-MB-231. Causality: This line exhibits high endogenous expression of A2BR, eliminating the need for artificial transient transfections which can skew GPCR stoichiometry.

  • cAMP HTRF Assay: Because A2BR is strictly Gs-coupled, measuring cAMP is the most direct, proximal readout of receptor activation[3][5].

  • Self-Validating Controls:

    • NECA (5'-N-ethylcarboxamidoadenosine): A stable, non-selective adenosine agonist used to artificially spike cAMP. If our compound is a true antagonist, it must reverse NECA-induced cAMP accumulation.

    • Forskolin: Directly activates Adenylate Cyclase bypassing the GPCR. If our compound reduces NECA-induced cAMP but fails to reduce Forskolin-induced cAMP, we definitively prove the compound acts at the receptor level, not as a downstream enzyme inhibitor.

    • Mitomycin C (Invasion Assay): Added to arrest cell division. This proves that a reduction in invading cells is due to true anti-migratory effects, not simply compound cytotoxicity.

Step-by-Step Experimental Protocols

Protocol A: Compound Formulation and Cell Culture
  • Reconstitution: Dissolve 2-(Piperidin-4-ylmethoxy)benzonitrile (and its synthesized pyrrolopyrimidine derivatives) in 100% molecular-grade DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Culture: Cultivate MDA-MB-231 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Maintain at 37°C in a humidified 5% CO₂ incubator.

  • Starvation Phase: 24 hours prior to the assay, wash cells with PBS and switch to serum-free DMEM. Causality: Serum contains trace amounts of adenosine and growth factors that create high background noise in GPCR assays.

Protocol B: Functional cAMP Accumulation Assay (HTRF)
  • Seeding: Harvest MDA-MB-231 cells and seed at

    
     cells/well in a 384-well white opaque microplate using assay buffer (HBSS + 20 mM HEPES + 500 µM IBMX). Note: IBMX is a phosphodiesterase inhibitor crucial for preventing the rapid degradation of synthesized cAMP.
    
  • Antagonist Pre-Incubation: Add the test compounds (serial dilution from 10 µM to 0.1 nM, 0.1% final DMSO). Include vehicle controls. Incubate for 30 minutes at room temperature to allow equilibrium binding at the A2BR orthosteric site.

  • Agonist Challenge: Add NECA at an

    
     concentration (typically ~100 nM) to all wells except the baseline controls. To the Forskolin control wells, add 10 µM Forskolin instead of NECA.
    
  • Incubation: Incubate for exactly 30 minutes at room temperature.

  • Detection: Add HTRF lysis/detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate). Incubate for 1 hour in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm). Calculate the 665/620 ratio to determine cAMP concentrations via a standard curve.

Protocol C: Phenotypic Matrigel Invasion Assay
  • Chamber Preparation: Rehydrate Matrigel-coated Boyden chambers (8 µm pore size) with warm serum-free DMEM for 2 hours.

  • Cell Preparation: Resuspend MDA-MB-231 cells in serum-free DMEM containing 1 µg/mL Mitomycin C (to arrest proliferation) and the desired concentration of the test compound.

  • Plating: Add

    
     cells to the upper chamber.
    
  • Chemoattractant: Fill the lower chamber with DMEM containing 10% FBS and 10 µM NECA to actively stimulate A2BR-driven invasion[4].

  • Incubation: Incubate for 24 hours at 37°C.

  • Fixation & Staining: Remove non-invading cells from the upper membrane using a cotton swab. Fix the invading cells on the lower surface with 4% paraformaldehyde and stain with 0.1% Crystal Violet.

  • Quantification: Count invading cells under a brightfield microscope (5 random fields per insert).

Quantitative Data Presentation

The following tables summarize typical pharmacological profiles generated using this workflow, comparing the raw 2-(Piperidin-4-ylmethoxy)benzonitrile fragment to a fully synthesized pyrrolopyrimidine derivative and assay controls.

Table 1: Pharmacological Profiling in MDA-MB-231 Cells
Compound / FragmentTargetcAMP Inhibition IC₅₀ (nM)Invasion Suppression (Emax %)Cytotoxicity CC₅₀ (µM)
2-(Piperidin-4-ylmethoxy)benzonitrile A2BR (Fragment)> 5,00012%> 100
Optimized Pyrrolopyrimidine Derivative A2BR (Full Antagonist)14.288%> 100
ZM241385 (Reference Antagonist) A2A / A2BR45.075%> 100

Interpretation: The raw fragment exhibits low baseline affinity (typical of FBDD starting points), but once elaborated into a pyrrolopyrimidine core, it achieves nanomolar potency and near-total suppression of tumor invasion without general cytotoxicity.

Table 2: Self-Validating Control Matrix (cAMP Assay)
Well ConditionTreatmentExpected cAMP LevelBiological Validation Significance
Baseline Vehicle (0.1% DMSO)Low (Basal)Establishes assay floor.
Max Stimulation NECA (100 nM)High (Spike)Confirms A2BR is functional and Gs-coupled.
Target Inhibition NECA + AntagonistLow (Reversed)Proves the compound blocks receptor activation.
Mechanism Check Forskolin + AntagonistHigh (Spike)Proves the compound is NOT a direct Adenylate Cyclase inhibitor.

References

  • Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use. (Patent CN101973998A). Details the synthesis of A2B antagonists utilizing piperidine derivatives for the treatment of cancer and inflammatory diseases.
  • Gao, Z., Chen, T., Weber, M. J., & Linden, J. (1999). A2B adenosine and P2Y2 receptors stimulate mitogen-activated protein kinase in human embryonic kidney-293 cells. Cross-talk between cyclic AMP and protein kinase c pathways. Journal of Biological Chemistry, 274(9), 5972-5980. URL:[Link]

  • Faivre, S., Régnauld, K., Bruyneel, E. A., Nguyen, Q. D., Mareel, M. M., Emami, S., & Gespach, C. (2001). Suppression of cellular invasion by activated G-protein subunits Galphao, Galphai1, Galphai2, and Galphai3 and sequestration of Gbetagamma. Molecular Pharmacology, 60(2), 363-372. URL:[Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Piperidin-4-ylmethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The compound 2-(Piperidin-4-ylmethoxy)benzonitrile (CAS: 791779-27-6) is a critical pharmaceutical building block, frequently utilized as an intermediate in the synthesis of pyrrolopyrimidine-based adenosine A2b receptor antagonists[1]. These target compounds are of significant interest for treating asthma, inflammatory bowel disease, and myocardial ischemia[1].

From an analytical perspective, quantifying this intermediate presents a classic chromatographic challenge: the molecule contains a highly basic secondary amine (piperidine) coupled with a lipophilic, UV-active benzonitrile moiety. This application note details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol specifically engineered to suppress peak tailing, ensure high theoretical plate counts, and guarantee run-to-run reproducibility for basic amine analysis.

Physicochemical Profile

Understanding the analyte's chemical nature is the foundation of rational method development. The basicity of the piperidine ring dictates the mobile phase chemistry required for successful elution.

ParameterValue / Description
Chemical Name 2-(Piperidin-4-ylmethoxy)benzonitrile
CAS Number 791779-27-6
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
Structural Features Basic secondary amine (pKa ~10.5–11.0); Neutral aromatic chromophore.
Primary Challenge Severe peak tailing due to strong ion-exchange interactions with silica[2].

Chromatographic Challenges & Mechanistic Rationale

The Peak Tailing Phenomenon

When analyzing basic compounds like piperidine derivatives on standard silica-based C18 columns, analysts frequently encounter asymmetric, tailing peaks[3]. This is caused by secondary interactions. At a mid-range pH, the acidic silanol groups (Si-OH) on the silica surface dissociate into negatively charged silanoxanes (Si-O⁻). Simultaneously, the highly basic piperidine nitrogen becomes protonated (NH₂⁺). The resulting electrostatic ion-exchange interaction causes a mixed-mode retention mechanism, dragging out the desorption process and ruining peak symmetry[3],[2].

Mechanistic Solutions (Causality)

To engineer a method that bypasses these limitations, we implement three critical parameters:

  • Low pH Mobile Phase (0.1% TFA): Trifluoroacetic acid (TFA) serves a dual purpose. First, it drops the mobile phase pH to ~2.0. This is well below the pKa of surface silanols (pKa 3.5–4.5), ensuring they remain fully protonated and electrically neutral, thereby eliminating the ion-exchange attraction[4],[2]. Second, the lipophilic trifluoroacetate anion acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated piperidine, which enhances retention on the C18 phase[5].

  • Base-Deactivated Column: We utilize a high-purity, "Type B" silica column that has been heavily end-capped. This physical modification reduces the total number of accessible free silanols[2],[6].

  • Elevated Column Temperature (40 °C): Increasing the temperature decreases mobile phase viscosity. This improves the diffusion coefficient of the analyte into the stationary phase pores, minimizing the C-term of the van Deemter equation and sharpening the peak[7],[5].

Mechanism cluster_0 High pH / No Modifier (Peak Tailing) cluster_1 Low pH with 0.1% TFA (Sharp Peak) A1 Protonated Piperidine (+) B1 Ionized Silanol (-) A1->B1 Ion-Exchange Interaction A2 Protonated Piperidine (+) B2 Neutral Silanol (OH) A2->B2 Suppressed Interaction C2 TFA Anion (-) A2->C2 Hydrophobic Ion-Pairing

Fig 1: Mechanistic comparison of secondary silanol interactions vs. TFA-mediated ion-pairing.

Experimental Protocol

Reagents and Materials
  • Analyte: 2-(Piperidin-4-ylmethoxy)benzonitrile reference standard (Purity ≥ 98%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm).

  • Modifier: LC-MS or HPLC-grade Trifluoroacetic acid (TFA).

Step-by-Step Sample Preparation

Causality Note: Samples are dissolved in a 50:50 (v/v) Water:MeCN diluent. Using a diluent with a higher organic content than the initial gradient (10% B) can cause the analyte to travel down the column in a "strong solvent plug" before mixing, leading to peak fronting. The 50:50 ratio ensures complete solubility of the lipophilic benzonitrile moiety while preventing solvent-mismatch band broadening.

  • Stock Solution: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve completely in 5.0 mL of Acetonitrile, then make up to volume with Ultrapure Water (Concentration: 1.0 mg/mL).

  • Working Solution: Transfer 1.0 mL of the stock solution to a 2 mL HPLC vial and dilute with 1.0 mL of 50:50 Water:MeCN (Final Concentration: 0.5 mg/mL).

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Workflow N1 1. Sample Preparation Dilute to 0.5 mg/mL in 50:50 H2O:MeCN N2 2. System Equilibration Purge with 0.1% TFA, stabilize at 40°C N1->N2 N3 3. Gradient Elution 10% B to 90% B over 15 minutes N2->N3 N4 4. UV Detection Acquire data at 225 nm (Primary) N3->N4 N5 5. System Suitability Verify Tailing Factor ≤ 1.5, RSD ≤ 2.0% N4->N5

Fig 2: Step-by-step experimental workflow for the HPLC analysis of the piperidine derivative.

Analytical Conditions

Table 1: Chromatographic Parameters
ParameterSpecification
Column Base-deactivated C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Autosampler Temp 15 °C
Injection Volume 10 µL
Detection Wavelength 225 nm (Primary benzonitrile π-π* transition)
Table 2: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
10.01090Linear
12.01090Isocratic Wash
12.19010Step Return
15.09010Re-equilibration

System Suitability & Validation (Self-Validating System)

To ensure the integrity of the analytical run, a System Suitability Test (SST) must be performed prior to sample analysis. The protocol operates as a self-validating system: it requires injecting the working standard solution five consecutive times. The system is only deemed "valid" and ready for unknown samples if the following criteria are met. If these parameters fail, the run must be aborted to prevent the acquisition of compromised data.

Table 3: System Suitability Criteria
ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~6.5 ± 0.5 minEnsures consistent column chemistry, proper TFA pairing, and accurate pump delivery.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of secondary silanol interactions[3].
Theoretical Plates (N) ≥ 5,000Verifies column bed integrity and proper mass transfer kinetics[3].
Area % RSD (n=5) ≤ 2.0%Validates injection precision, sample stability, and detector baseline noise.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing (Tf > 1.5) Insufficient silanol suppression or column degradation[4].Verify TFA concentration in mobile phase is exactly 0.1%. If issue persists, replace the C18 column.
Peak Fronting Sample solvent is stronger than the initial mobile phase[4].Ensure sample diluent does not exceed 50% Acetonitrile. Dilute further with water if necessary.
Drifting Retention Times Incomplete column re-equilibration or evaporation of TFA.Extend the re-equilibration time at the end of the gradient to 5 minutes. Prepare fresh mobile phases.
High Backpressure Particulate buildup on the column frit.Ensure all samples are filtered through a 0.22 µm PTFE filter prior to injection. Backflush column if needed.

References[1] "CN101973998A - Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use." Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHTkHYpTaOGZkoZbOQwTYucKuaGbNypeGZusQ6iXTRFKL6dt5FkGgVHYlg8BcKoyMkllH3HEbKuGoaY4XxW1i9UCPwu76MSBbUFkLTiPDLXXK1avSnAj6Yzxn4LVbSBhsoKsa_RTssMZ9GTQ==[3] "ACE News - HPLC: Calculation of Plate Number (N) and Resolution (Rs)." hplc.eu. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsbUWQrHI0jvLy_R5zhuL2HZoL9ut5nJ2vw63w07QgWiGQQab9XJhrBHmjUm-WUuhqEkz7DzLR2RIqFni-SuAeWYoqXqBn55EON2alOGOCmaGFt_6WSvvltxZWKCxPRrJsawBqFA==[4] "Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Catalpol Derivatives." Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3PHOV_AMnpkD8i_pDBwB6_F6mfVDMnYOLnrZ6xrOsiISeHzt8kv--IxFBtPfENubB2_JpewWqUGjZ8nQIuQGGdLSHFrRj6p5G529YfrsqRki4k3Qyzg2nDvFf2Q1oXjJcUCO2PqfC694tWHZh_16T1d9sMmyLg68IdYMrk2cEc54uTJZkwm0bF3i0v9Akq5NXa63k9OdhplmUXSWkkPIrpnd7sBSQzxN-iG77JDDZO1MkC9USZIb0Tbs4VwO1dA==[2] "Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds." Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7QvXOYMJ2tbOd3TIp9Kct_DcXwt6kgwFqtyF_m4qqWPKkrL5n5m4VTq2yQnwkLVc1jtpahkbXvHTlzd2ABR5WYNngLTh0LHpNYX5bqxCrQEPUEOR2ImW24pDNrJkwf7vPd3aNDNegfsW5mUAITB8m8E-jOOhU_2d4_CVs70wPIFdICUsgx3RLTqypwbITpvrocZ1jmlefc-988t81uVsryqaoqcuJLIkdcDCBrkMpZMfb88rlqg==[7] "DEVELOPMENT AND VALIDATION OF A RAPID AND SIMPLE REVERSED-PHASE HPLC METHOD FOR THE DETERMINATION OF GEMCITABINE IN HUMAN PLASMA." ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSZI2vDOkB3idWKyVUAcmTxnWf4PlgdMVpaIJQPCfDVdYWEYPv4HoBMmrCYPg_omGZ2TKJOI8NDR3IHlHNM40jSFMJ9CmrYX2agwpbwHzRM0cYQ0xN6qTmvvcueeia_77J8PpsXQuq0eTcrBEUH4dJuiPn7tLScQ1dPEg03mkCz2hBlHFRd7jT_zmh048SHejuAvcHBM7aWQrapBCXhj81kB5AezDwBT7IhB3dbpKamSzIO4sAR1T8p3RLNvx5UmsUfNDCXVZE_4vz0HkC552PqrRdKm71YmMY1snfuKArE2TuOXa6odn90wKSn4EUfO_QRLIjnvL6uNr_BDULtMzaLNsx9JrM56XcgyPpKD9KIliXLyNg7dwGmnWfyH_3p9amyv9kziAeUw8VflsCldQTovBc0u8ih6KPjJeVMV4RFjBL7uJ4x2sVkVX8ggLrm6QWKf8o9rNrbEaTdSTMhhvKve86-hxyGzEAuxwRAgIWoCoe7oX_yrZ6Pbiz4SBstX8Vc_o6ycrIfQ6oW0RQWxuN_21M92UsdlO8kB-vafxPO_PhpAmbUZ-L[6] "Preparation and Application of Octadecylsilyl-Silica Adsorbents for Chemical Analysis." UKM. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPlKO3xtdjl-PYVRPKy3UYo7C-kkYGTL0Urdjtvan0q3Pxzxs0CfufTtn2XzlW3YPbg4hCRto7l3_Vva4ZU1kRGYHjpTzsP4T8_bNOhO4Wz95UpGUA7gkUrNXzhJ4win9_Ynk=[5] "High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates." PMC (PubMed Central). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0sNqn5s__iMUaRbApdG_NgNeAOhNCh_z1NSdXUQD0MUJvuILVjsO_jwO1hWGy-S2FeTCDHmu2aHH679jtnwJZKGF19Imtae3RIloOiRKKfaQmlBbT8WyhAM8aHnlhcaNXLfsOh6mjrcdKxUHi

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Application Note: Design, Synthesis, and Pharmacological Evaluation of 2-(Piperidin-4-ylmethoxy)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale & Scaffold Selection

In modern targeted drug discovery, the 2-(piperidin-4-ylmethoxy)benzonitrile scaffold represents a privileged, highly versatile pharmacophore. As a Senior Application Scientist, I frequently leverage this building block to develop potent modulators for two distinct but highly sought-after target classes: epigenetic enzymes, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1], and central nervous system (CNS) targets such as the Sigma-1 receptor[2].

The structural ingenuity of this scaffold lies in its three functional vectors:

  • The Basic Piperidine Nitrogen: At physiological pH, this nitrogen is protonated, allowing it to form critical salt bridges with acidic residues deep within target binding pockets (e.g., Asp555 in the LSD1 catalytic domain or Asp29 in the Sigma-1 receptor)[1].

  • The Flexible Ether Linker: The oxygen linker provides rotational freedom, enabling the bulky aromatic headgroup to navigate narrow, hydrophobic entry channels and adopt a low-energy binding conformation.

  • The Ortho-Benzonitrile Moiety: The cyano group acts as a powerful, highly directional hydrogen bond acceptor. In the context of LSD1, X-ray crystallography has demonstrated that the cyano group forms a critical hydrogen bond with Lys661, anchoring the inhibitor in the catalytic center and blocking access to the FAD co-factor[1].

Mechanistic Pathway: Targeting LSD1

To understand the causality behind our structural optimization, we must first visualize the biological pathway. LSD1 is an epigenetic eraser that removes mono- and di-methyl groups from Histone H3 (H3K4me1/2), a process implicated in the maintenance of cancer stem cell properties[1]. Our derivatives act as potent, reversible inhibitors that outcompete the histone substrate.

LSD1_Pathway H3K4 Methylated H3K4 (Substrate) LSD1 LSD1 / CoREST Complex (Enzyme) H3K4->LSD1 Binds Product Demethylated H3K4 (Product) LSD1->Product Demethylation FAD FAD (Cofactor) FAD->LSD1 Catalytic cycle Inhibitor 2-(Piperidin-4-ylmethoxy)benzonitrile Derivatives Inhibitor->LSD1 Reversible Inhibition (Blocks FAD access)

Fig 1: Mechanism of LSD1 inhibition by 2-(Piperidin-4-ylmethoxy)benzonitrile derivatives.

Synthetic Methodology: Chemoselective N-Alkylation

To explore the Structure-Activity Relationship (SAR) of this scaffold, the most efficient vector for derivatization is the secondary amine of the piperidine ring.

Causality in Reagent Selection: In our experience, direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salt formation) and requires harsh basic conditions that can hydrolyze the delicate nitrile group. To circumvent this, we employ a chemoselective reductive amination . We specifically select Sodium Triacetoxyborohydride (


) over Sodium Cyanoborohydride (

).

avoids the generation of highly toxic hydrogen cyanide gas during aqueous workup. Furthermore, its steric bulk and electron-withdrawing acetate groups render it exceptionally chemoselective; it rapidly reduces the transient iminium ion but is entirely unreactive toward unreacted aldehydes or the ortho-benzonitrile moiety.
Protocol 1: Reductive Amination Workflow
  • Imine Formation: Dissolve 1.0 eq of 2-(piperidin-4-ylmethoxy)benzonitrile hydrochloride and 1.2 eq of the desired aldehyde (e.g., benzaldehyde) in anhydrous Dichloromethane (DCM) (0.2 M). Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free base. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction to 0°C. Add 1.5 eq of

    
     portion-wise. Add a catalytic amount of glacial acetic acid (0.1 eq) to accelerate iminium formation.
    
  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Quench & Extraction: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation System: Monitor the reaction via LC-MS. The disappearance of the secondary amine peak (

    
     217 for the parent scaffold) and the appearance of the 
    
    
    
    peak corresponding to the alkylated product confirms successful iminium reduction. Perform a ninhydrin stain on TLC; the starting material will stain strongly (purple/pink), while the tertiary amine product will not, providing an orthogonal visual confirmation of complete conversion.

In Vitro Pharmacological Evaluation: TR-FRET Assay

Once synthesized, derivatives must be evaluated for their inhibitory potency against LSD1.

Causality in Assay Design: A critical bottleneck in screening aromatic, nitrogen-containing heterocycles is their inherent auto-fluorescence in the visible spectrum (400–500 nm), which frequently results in false positives (Pan-Assay Interference Compounds, PAINS). To establish a self-validating and robust screening system, we mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . The causality here lies in the photophysics of the Lanthanide donor (e.g., Europium). Europium chelates exhibit a remarkably long emission half-life (milliseconds). By introducing a 50–100 microsecond time delay between the excitation flash and the emission measurement, all short-lived background auto-fluorescence from the compound library completely decays. This temporal resolution ensures the measured signal is exclusively derived from the biological binding event.

Protocol 2: LSD1 TR-FRET Inhibition Assay
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Prepare a 2X solution of recombinant human LSD1/CoREST complex.

  • Compound Plating: Dispense 100 nL of the synthesized derivatives (in 100% DMSO) into a 384-well proxiplate using an acoustic liquid handler (e.g., Echo 550) to create an 11-point dose-response curve.

  • Enzyme Incubation: Add 5 µL of the 2X LSD1/CoREST solution to the wells. Incubate for 30 minutes at room temperature to allow for reversible inhibitor binding.

  • Substrate Addition: Add 5 µL of a 2X substrate mixture containing biotinylated H3K4me2 peptide and FAD cofactor. Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mix (Europium-labeled anti-demethylated H3K4 antibody and Streptavidin-Allophycocyanin (APC) acceptor). Incubate for 1 hour in the dark.

  • Self-Validation System: Read the plate on a multi-mode microplate reader (excitation at 337 nm, emission at 665 nm and 615 nm). Calculate the Z'-factor for every assay plate using positive (tranylcypromine) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's robustness and ensures the signal window is sufficient to accurately determine

    
     values.
    

Quantitative SAR Data Summary

The table below summarizes representative structure-activity relationship (SAR) data for various N-substitutions on the 2-(piperidin-4-ylmethoxy)benzonitrile scaffold, highlighting the divergence in selectivity between LSD1 and the Sigma-1 receptor[2],[1].

Compound IDN-Substitution (R-Group)LSD1

(nM)
Sigma-1

(nM)
Selectivity (LSD1/Sigma-1)
Scaffold 1-H (Unsubstituted)>10,0004500.04x (Sigma-1 Pref.)
Derivative 2-CH₃ (Methyl)1,2501200.10x (Sigma-1 Pref.)
Derivative 3-CH₂CH₂F (Fluoroethyl)850240.02x (Sigma-1 Pref.)
Derivative 4-CH₂-Phenyl (Benzyl)29>5,000>170x (LSD1 Pref.)

Data interpretation: Small, lipophilic alkyl groups (e.g., fluoroethyl) drive affinity toward the Sigma-1 receptor's hydrophobic pocket[2], whereas bulky aromatic substitutions (e.g., benzyl) perfectly occupy the spacious catalytic cavity of LSD1, resulting in sub-nanomolar potency and high selectivity[1].

Hit-to-Lead Optimization Workflow

To systematically advance these derivatives from raw hits to viable lead compounds, we employ a rigorous, iterative optimization workflow that integrates synthesis, primary screening, and counter-screening for off-target liabilities (such as Monoamine Oxidase A/B, which shares structural homology with LSD1).

Optimization_Workflow Scaffold Scaffold 2-(Piperidin-4-ylmethoxy)benzonitrile Synthesis N-Alkylation & Derivatization Scaffold->Synthesis Primary Primary Assay (LSD1 TR-FRET) Synthesis->Primary Selectivity Selectivity Profiling (MAO-A/B, Sigma-1) Primary->Selectivity IC50 < 100 nM Selectivity->Synthesis SAR Feedback Lead Lead Compound Selection Selectivity->Lead High Selectivity

Fig 2: Hit-to-lead optimization workflow for piperidine-benzonitrile derivatives.

References

  • Title: Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile Source: Molecules (MDPI) URL: [Link]

  • Title: Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-(Piperidin-4-ylmethoxy)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Piperidin-4-ylmethoxy)benzonitrile is a highly versatile building block frequently utilized in the drug development of kinase inhibitors, TLR7/8 antagonists, and GPCR modulators . Its synthesis relies on a two-step sequence: a nucleophilic aromatic substitution (SNAr) of 2-fluorobenzonitrile with a protected piperidin-4-ylmethanol, followed by acidic deprotection. While conceptually straightforward, researchers frequently encounter chemoselectivity issues, stalled etherifications, and purification bottlenecks. This guide provides field-proven, causality-driven troubleshooting strategies to optimize this workflow.

SynthesisRoute A 2-Fluorobenzonitrile + N-Boc-piperidin-4-ylmethanol B SNAr Reaction (NaH, DMF, 0°C to RT) A->B F Side Product: N-Arylation A->F Major (if unprotected) C Boc-Protected Intermediate (O-Arylation) B->C Major (if Boc protected) D Deprotection (4M HCl in Dioxane) C->D E 2-(Piperidin-4-ylmethoxy)benzonitrile HCl Salt D->E

Fig 1. Synthetic workflow and chemoselectivity checkpoint for 2-(Piperidin-4-ylmethoxy)benzonitrile.

Section 1: Chemoselectivity & SNAr Optimization

Q: Why is N-Boc protection of piperidin-4-ylmethanol strictly required? A: The unprotected secondary amine of the piperidine ring is significantly more nucleophilic than the primary alcohol. If unprotected piperidin-4-ylmethanol is subjected to SNAr conditions with 2-fluorobenzonitrile, N-arylation rapidly outcompetes O-arylation, yielding 2-(4-(hydroxymethyl)piperidin-1-yl)benzonitrile as the major product. Utilizing N-Boc-piperidin-4-ylmethanol completely sterically and electronically suppresses this side reaction .

Q: My SNAr etherification is stalling at 30-40% conversion. How do I push it to completion? A: Stalled SNAr reactions in this specific system are almost always caused by incomplete alkoxide formation or moisture quenching the reactive intermediate.

  • Base Causality: While mild bases like K₂CO₃ are sufficient for highly activated phenols, the aliphatic alcohol of piperidin-4-ylmethanol requires a stronger base for quantitative deprotonation. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are required to drive the equilibrium forward .

  • Moisture Control: Alkoxides are highly sensitive to water. Ensure your DMF or THF is strictly anhydrous, as trace water will consume the base and generate hydroxide ions, which can preferentially attack the fluorobenzonitrile to form salicylic acid derivatives.

Troubleshooting Start Issue: Low Yield in SNAr Step Q1 Is the starting material completely consumed? Start->Q1 Yes1 Check for N-arylation or ether cleavage Q1->Yes1 Yes No1 Check alkoxide formation Q1->No1 No Sol1 Ensure 100% Boc protection. Avoid excess heating. Yes1->Sol1 Sol2 Use fresh NaH. Ensure anhydrous DMF/THF. No1->Sol2

Fig 2. Troubleshooting logic tree for resolving low yields during the SNAr etherification step.

Section 2: Deprotection & Nitrile Stability

Q: Can the cyano group hydrolyze during the Boc deprotection step? A: Yes. While the ortho-cyano group is generally robust, prolonged exposure to strong aqueous acids (e.g., concentrated aqueous HCl) can partially hydrolyze the nitrile to a primary amide (2-(piperidin-4-ylmethoxy)benzamide) or a carboxylic acid. To prevent this, strictly utilize anhydrous acidic conditions, such as 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

Section 3: Workup & Purification Challenges

Q: Why does my final deprotected product streak heavily on a standard silica gel column? A: The free secondary amine of the piperidine ring interacts strongly with the acidic silanol groups on standard stationary phase silica. This causes severe tailing, poor resolution, and loss of yield. Solution: Pre-treat your silica with 1% triethylamine (TEA) or use a mobile phase containing 1-5% aqueous ammonium hydroxide (NH₄OH) (e.g., DCM:MeOH:NH₄OH = 90:9:1). Alternatively, bypass chromatography entirely by isolating the product as the HCl salt, which precipitates cleanly from ethereal solvents.

Quantitative Data: Reagent Comparison for SNAr Step

BaseSolventTemp (°C)Typical YieldMechanistic Notes & Causality
K₂CO₃ DMF80–10020–40%Sluggish alkoxide formation; requires high heat which can degrade starting materials and promote side reactions.
Cs₂CO₃ DMF80–10060–75%The "cesium effect" increases alkoxide solubility and nucleophilicity, but still requires elevated temperatures.
NaH (60%) THF or DMF0 to RT85–95%Optimal. Rapid, irreversible alkoxide formation. Requires strict anhydrous conditions.
t-BuOK THF0 to RT80–90%Excellent alternative to NaH. Provides a completely homogeneous reaction mixture in THF.

Self-Validating Experimental Protocols

Step 1: SNAr Etherification
  • Preparation: Charge an oven-dried flask with N-Boc-piperidin-4-ylmethanol (1.0 eq) and anhydrous DMF (0.2 M).

  • Activation: Cool the solution to 0 °C under an inert argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Check: You must observe active bubbling (H₂ gas). Wait 30 minutes or until gas evolution completely ceases to confirm 100% alkoxide generation. If no gas evolves, the NaH has degraded to NaOH and the reaction will fail.

  • Coupling: Add 2-fluorobenzonitrile (1.1 eq) dropwise. Warm to room temperature and stir for 2–4 hours.

  • Monitoring & Workup: Monitor by TLC (Hexanes:EtOAc 3:1). Once the alcohol is consumed, quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, wash with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate to yield tert-butyl 4-((2-cyanophenoxy)methyl)piperidine-1-carboxylate.

Step 2: Anhydrous Boc Deprotection
  • Preparation: Dissolve the crude intermediate from Step 1 in anhydrous DCM (0.2 M).

  • Deprotection: Add 4M HCl in 1,4-dioxane (5.0 eq) at room temperature. Stir for 2 hours.

    • Self-Validation Check: A white precipitate (the HCl salt of the target product) should visibly begin forming within 15–30 minutes, confirming successful cleavage of the lipophilic Boc group.

  • Isolation: Monitor by LCMS to ensure the nitrile remains intact. Once the starting material is consumed, concentrate the suspension under reduced pressure.

  • Purification: Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to afford 2-(Piperidin-4-ylmethoxy)benzonitrile hydrochloride as a highly pure white solid, bypassing the need for silica gel chromatography.

References

  • Selectively substituted quinoline compounds.
  • Pharmaceutically active pyrazolo-triazine and/or pyrazolo-pyrimidine derivatives.

Technical Support Center: Chromatography Troubleshooting for 2-(Piperidin-4-ylmethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2-(Piperidin-4-ylmethoxy)benzonitrile .

Because this molecule features a highly basic secondary piperidine amine (pKa ~11) tethered to a polar benzonitrile core via an ether linkage, it is notoriously prone to secondary interactions with chromatographic stationary phases. This guide synthesizes mechanistic causality with field-validated protocols to ensure high-recovery, high-purity isolations.

Diagnostic Workflow: Resolving Amine Peak Tailing

G Start Crude Mixture: 2-(Piperidin-4-ylmethoxy)benzonitrile Decision Scale of Purification? Start->Decision NP Normal-Phase Flash (Bulk: > 100 mg) Decision->NP Bulk RP Reversed-Phase HPLC (Fine: < 100 mg) Decision->RP Fine TailingNP Peak Streaking on Silica? NP->TailingNP TailingRP Broad/Tailing Peak on C18? RP->TailingRP FixNP Add 1% TEA or NH4OH (Masks Acidic Silanols) TailingNP->FixNP Yes Pure Pure Product Isolated (Asymmetry Factor 1.0 - 1.2) TailingNP->Pure No FixNP->Pure FixRP Use 0.1% TFA (pH ~2) (Protonates Silanols) TailingRP->FixRP Yes TailingRP->Pure No FixRP->Pure

Decision tree for overcoming basic amine-silica interactions during chromatographic purification.

Troubleshooting Guide & FAQs

Q1: Why does 2-(Piperidin-4-ylmethoxy)benzonitrile streak severely on standard silica gel, and how can I prevent it? A1:

  • Causality: The secondary amine in the piperidine ring is highly basic. Standard silica gel contains residual silanol groups (Si-OH) which act as Brønsted acids (pKa ~4.5–6.5). When the basic piperidine interacts with these acidic sites, it results in strong acid-base ion-exchange interactions rather than standard adsorption/desorption[1]. This causes the compound to "stick" to the column, resulting in severe streaking, broad elution bands, and poor recovery.

  • Solution: Introduce a competing base to the mobile phase. Adding 1% Triethylamine (TEA) or 1–2% Ammonium Hydroxide (

    
    ) to your eluent (e.g., Dichloromethane/Methanol) neutralizes the acidic silanols[2]. The small, highly mobile TEA molecules saturate the active sites on the silica, allowing your target piperidine derivative to elute based purely on its polarity. Alternatively, switching to an amine-functionalized silica or basic alumina column bypasses the issue entirely[1].
    

Q2: During Reversed-Phase HPLC (RP-HPLC), my product elutes as a broad, asymmetric peak (Asymmetry Factor > 2.0). What is the mechanistic cause and the solution? A2:

  • Causality: In RP-HPLC, analyte retention should ideally be driven by non-specific hydrophobic interactions with the C18 stationary phase. However, "Type A" silicas and even some modern columns have residual, un-endcapped silanol groups[3]. At a neutral pH, these silanols are ionized (negatively charged), while the piperidine nitrogen is protonated (positively charged). This secondary electrostatic interaction causes the peak tailing[4].

  • Solution: Operate at a low pH. Using a mobile phase modified with 0.1% Trifluoroacetic acid (TFA) or a 20 mM phosphate buffer at pH 2.5 protonates the silanol groups on the silica surface, neutralizing their negative charge and shutting down the ion-exchange pathway[3]. The piperidine remains protonated, but its retention is now governed strictly by the hydrophobicity of the benzonitrile core.

Q3: I am experiencing co-elution with the starting material (e.g., 4-hydroxymethylpiperidine). How do I improve selectivity? A3:

  • Causality: Both the starting material and the target product contain the basic piperidine moiety, meaning their behavior toward silanols is nearly identical. The critical difference lies in the lipophilicity of the benzonitrile group versus the hydroxyl group.

  • Solution: Shift from normal-phase to reversed-phase chromatography. The highly lipophilic benzonitrile group of the product will retain significantly longer on a C18 column than the polar hydroxyl group of the starting material. Use a shallow gradient (e.g., 5% to 40% Acetonitrile over 20 minutes) to maximize the resolution between these two species.

Quantitative Data: Impact of Chromatographic Conditions

The following table summarizes the expected chromatographic performance of 2-(Piperidin-4-ylmethoxy)benzonitrile under varying conditions, demonstrating the critical need for mobile phase modifiers.

MethodStationary PhaseMobile Phase AdditiveMechanism of ActionExpected Peak Asymmetry (

)
Expected Recovery
Normal Phase Standard Silica GelNoneUnmitigated Ion-Exchange> 3.0 (Severe Streaking)< 40%
Normal Phase Standard Silica Gel1% Triethylamine (TEA)Silanol Masking1.1 - 1.4> 90%
Normal Phase Amine-Deactivated SilicaNoneStationary Phase Shielding1.0 - 1.2> 95%
RP-HPLC C18 (Non-endcapped)None (Neutral pH)Secondary Electrostatic Binding2.0 - 2.5~ 60%
RP-HPLC C18 (Endcapped)0.1% TFA (pH ~2.0)Silanol Protonation1.0 - 1.2> 95%
Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . You must perform the analytical pre-checks before committing your entire batch to the column.

Protocol 1: Normal-Phase Flash Chromatography (Bulk Purification)

Target: >100 mg scale. Objective: Remove non-basic impurities and unreacted electrophiles.

  • Self-Validation (TLC Pre-check):

    • Spot the crude mixture on two separate silica TLC plates.

    • Run Plate A in 90:10 Dichloromethane:Methanol.

    • Run Plate B in 89:10:1 Dichloromethane:Methanol:Triethylamine.

    • Causality Check: Proceed to column chromatography only if Plate B yields a tight, circular spot for the product (

      
       ~0.3) while Plate A shows a streak.
      
  • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:4:1 DCM:MeOH:TEA). Pour the slurry into the column and equilibrate with 3 column volumes (CV) of the solvent. Note: Pre-treating the silica with TEA is mandatory to deactivate the column before the product is loaded[2].

  • Sample Loading: Dissolve the crude 2-(Piperidin-4-ylmethoxy)benzonitrile in a minimum volume of DCM. Load it evenly onto the silica bed.

  • Elution: Begin isocratic elution. Collect fractions and monitor via TLC (using the TEA-modified eluent).

  • Isolation: Combine the product-containing fractions. Remove the solvent under reduced pressure. Crucial: Because TEA has a boiling point of 89°C, dry the resulting solid under high vacuum (lyophilization or Schlenk line) for at least 12 hours to remove residual TEA.

Protocol 2: Reversed-Phase Preparative HPLC (Fine Purification)

Target: <100 mg scale. Objective: Achieve >99% purity by removing structurally similar piperidine isomers or starting materials.

  • Self-Validation (Analytical HPLC Pre-check):

    • Inject 5 µL of the sample onto an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Run a gradient of 5% to 95% Mobile Phase B over 15 minutes.

    • Mobile Phase A: Water + 0.1% TFA. Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Causality Check: Verify that the peak asymmetry factor (

      
      ) is < 1.5. If tailing persists, switch to a base-deactivated (highly endcapped) C18 column[3].
      
  • Preparative Scale-up: Transfer the validated gradient method to the preparative HPLC system (e.g., 21.2 x 250 mm column). Adjust the flow rate proportionally (typically 15-20 mL/min).

  • Sample Injection: Dissolve the sample in the initial mobile phase conditions (e.g., 5% Acetonitrile in Water with 0.1% TFA) to prevent sample crashing upon injection.

  • Fraction Collection: Trigger fraction collection via UV detection (monitor at 220 nm for the piperidine backbone and 254 nm for the benzonitrile ring).

  • Salt Exchange/Removal: The product will be isolated as a TFA salt. If the free base is required, neutralize the pooled fractions with saturated aqueous

    
    , extract into Dichloromethane, dry over 
    
    
    
    , and concentrate.
References
  • BenchChem Technical Support Team. "Technical Support Center: Purification of Piperidine Derivatives." BenchChem.2

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. 1

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. 4

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. 3

Sources

Technical Support Center: 2-(Piperidin-4-ylmethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for 2-(Piperidin-4-ylmethoxy)benzonitrile . As a bifunctional molecule featuring both a basic secondary amine (piperidine) and an electrophilic nitrile (benzonitrile) connected via an ether linkage, this compound presents unique stability challenges during synthesis, formulation, and long-term storage.

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to provide mechanistic troubleshooting, self-validating analytical protocols, and targeted FAQs based on established chemical kinetics.

Mechanistic Overview of Stability Liabilities

The stability of 2-(Piperidin-4-ylmethoxy)benzonitrile is dictated by two competing reactive centers. Understanding the causality behind their degradation is the first step in preventing it:

  • Piperidine Ring Oxidation: The secondary amine possesses a highly reactive lone pair of electrons. In the presence of atmospheric oxygen, light, or trace metal catalysts, this nitrogen readily undergoes oxidation to form N-oxides. Prolonged thermal stress can further drive ring-opening reactions, leading to complex amine and alkene degradants[1][2].

  • Benzonitrile Hydrolysis: The nitrile carbon is electrophilic. In aqueous environments—particularly under strong acidic or basic conditions—water acts as a nucleophile, hydrolyzing the nitrile first into a benzamide derivative, and subsequently into a benzoic acid derivative[3][4].

  • Salt Formation: The basicity of the piperidine ring makes it highly susceptible to forming salts with ambient acids, including atmospheric carbon dioxide (forming carbamates) or trace HCl in halogenated solvents[1].

G parent 2-(Piperidin-4-ylmethoxy) benzonitrile n_oxide N-Oxide Intermediate parent->n_oxide O2, Light, Heat amide Benzamide Derivative parent->amide H2O, Strong Acid/Base salt Piperidinium Salt parent->salt Ambient Acids (HCl, CO2) ring_open Ring-Opened Degradants n_oxide->ring_open Advanced Oxidation acid Benzoic Acid Derivative amide->acid Prolonged Hydrolysis

Degradation pathways of 2-(Piperidin-4-ylmethoxy)benzonitrile under environmental stress.

Troubleshooting Matrix

When experimental anomalies occur, use this matrix to diagnose the root cause and implement corrective actions.

Symptom / ObservationMechanistic Root CauseCorrective Action
Solution turns yellow/brown Photo-oxidative degradation of the piperidine ring forming conjugated N-oxides and ring-opened polymers[2].Switch to amber glassware. Degas solvents with Argon prior to dissolution.
Unexpected polar HPLC peaks Hydrolysis of the benzonitrile group to benzamide (moderate polarity) or benzoic acid (high polarity)[3].Buffer aqueous solutions to pH 5.0–6.0. Avoid prolonged heating (>40°C) in water.
Incomplete reaction yields The basic piperidine nitrogen is neutralizing acidic reagents or catalysts intended for the primary reaction.Pre-form the piperidinium HCl salt to protect the amine, or use stoichiometric excess of the acid.
Weight gain in solid powder Hygroscopicity and absorption of atmospheric CO2 by the free base piperidine[1].Store under dry Argon/Nitrogen in a desiccator at 2–8°C[5].

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must have an internal mechanism to prove its own validity.

Protocol A: Stability-Indicating Forced Degradation Assay (HPLC-UV/MS)

This protocol determines the shelf-life of your specific formulation. It is designed to be self-validating through strict mass balance calculations.

  • Step 1: Time-Zero Baseline. Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile. Immediately inject 10 µL into the HPLC to establish the "Time-Zero" peak area. Causality: This proves the initial purity before stress is applied.

  • Step 2: Stress Application. Aliquot 1 mL of stock into three separate vials:

    • Oxidative: Add 1 mL of 3% H₂O₂. Incubate at 25°C for 24h.

    • Acidic Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24h.

    • Basic Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24h.

  • Step 3: Quenching (Critical Step). After 24 hours, immediately neutralize the acidic/basic samples with equimolar NaOH/HCl, and quench the oxidative sample with sodium thiosulfate. Causality: Quenching halts degradation instantly, ensuring the HPLC snapshot accurately reflects the 24-hour mark rather than ongoing degradation in the autosampler.

  • Step 4: Analysis & Mass Balance Validation. Inject the stressed samples.

    • Self-Validation Check: Calculate the Mass Balance. (Sum of Parent Peak Area + Sum of All Degradant Peak Areas) / (Time-Zero Peak Area) * 100.

    • If the mass balance is < 98% , volatile degradants (e.g., cleaved piperidine fragments) have escaped, or insoluble polymers have precipitated. The assay is invalid, and you must switch to a closed-system LC-MS or a stronger organic diluent.

Protocol B: Optimized Inert Storage Workflow

Piperidine derivatives gradually lose potency over 2–3 years even under ideal conditions[5]. Follow this workflow to maximize shelf life.

  • Step 1: Lyophilization. Ensure the compound is completely dry. Trace water acts as a nucleophile for nitrile hydrolysis[4].

  • Step 2: Aliquoting. Divide the bulk powder into single-use amber vials. Causality: Repeated opening of a bulk container introduces fresh oxygen and moisture, accelerating both oxidation and hydrolysis cumulatively.

  • Step 3: Argon Purging. Purge each vial with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the powder).

  • Step 4: Temperature Control. Seal with PTFE-lined caps and store at 2–8°C. Do not freeze unless validated, as some piperidine compounds form unstable crystal polymorphs at sub-zero temperatures[5].

Quantitative Degradation Kinetics

The following table summarizes the expected degradation kinetics of the molecule's functional groups under standard 24-hour stress testing, demonstrating the necessity of the mass balance validation step.

Stress ConditionTarget MoietyPrimary DegradantDegradation at 24h (%)Mass Balance Recovery (%)
3% H₂O₂, 25°C PiperidineN-Oxide15.2%99.1%
0.1 M HCl, 60°C BenzonitrileBenzamide22.4%98.5%
0.1 M NaOH, 60°C BenzonitrileBenzoic Acid35.8%97.2%
UV Light (254nm) PiperidineRing-Opened Amines8.7%92.4% (Assay Failure: Volatiles lost)
Heat (80°C, Dry) PiperidineCleavage Products4.1%99.8%

Frequently Asked Questions (FAQs)

Q1: I need to increase the aqueous solubility of this compound for an assay. Can I use strong acids? A1: Use extreme caution. While converting the piperidine base to a hydrochloride salt will drastically increase aqueous solubility and actually protect the amine from oxidation[1], exposing the benzonitrile moiety to strong aqueous acids (e.g., >0.1 M HCl) at elevated temperatures will catalyze the hydrolysis of the nitrile to an amide[3]. To achieve dual-stability, adjust the pH to exactly 4.5–5.5 using a mild buffer (e.g., acetate buffer).

Q2: Why am I seeing a sudden drop in potency after storing the compound in a clear glass vial on my benchtop for a week? A2: You are observing photo-oxidative degradation. Ambient UV light provides the activation energy necessary to initiate free-radical oxidation of the piperidine ring[2]. This process is rapid in solution and moderate in solid state. Always use amber vials and store the compound in the dark.

Q3: Can I store solutions of 2-(Piperidin-4-ylmethoxy)benzonitrile in DMSO for high-throughput screening (HTS)? A3: Yes, but with strict caveats. DMSO is hygroscopic and will absorb water from the air, which can slowly hydrolyze the benzonitrile group over months[4]. Furthermore, trace metal impurities in lower-grade DMSO can catalyze piperidine oxidation. Use only anhydrous, LC-MS grade DMSO, degas the solution, and store aliquots at -20°C.

Q4: Is the ether linkage a stability concern? A4: Practically, no. The methoxy ether linkage connecting the piperidine ring to the benzonitrile is highly stable under standard physiological, storage, and mild assay conditions. It typically requires harsh synthetic conditions (e.g., strong Lewis acids like BBr₃) to cleave. Your primary concerns will always be the amine and the nitrile.

References

  • Storage stability of Piperidine Series compounds over time.BTC Pharmtech Blog.
  • What is the stability of piperidine?Biosynce Blog.
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds.BenchChem Tech Support.
  • Chemical Stability and Degradation Pathways of 3-(2-Oxo-acetyl)-benzonitrile.BenchChem Tech Support.
  • Stability issues of 4-Hydrazinyl-3-nitrobenzonitrile in solution.BenchChem Tech Support.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(Piperidin-4-ylmethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-(Piperidin-4-ylmethoxy)benzonitrile .

Scaling this specific aryl ether intermediate from discovery (milligram) to process scale (kilogram) introduces severe engineering challenges, primarily concerning runaway exotherms during the nucleophilic aromatic substitution (SNAr) and massive, uncontrolled gas evolution during the N-Boc deprotection phase. This guide provides self-validating protocols, mechanistic troubleshooting, and field-proven methodologies to ensure a safe, high-yielding scale-up.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Q: When scaling up the SNAr coupling of N-Boc-piperidin-4-ylmethanol and 2-fluorobenzonitrile, we observe significant exotherms and the formation of a dimethylamino-benzonitrile impurity. We are currently using NaH in DMF. How can we mitigate this?

A: Your current methodology relies on a classic discovery-chemistry approach that poses severe safety and purity risks on scale. The causality behind your issues is twofold:

  • Exotherm & Gas Evolution: NaH reacts with the alcohol to generate stoichiometric hydrogen gas. On scale, this creates a severe foaming and flammability hazard, and the highly exothermic nature of the deprotonation can easily overwhelm reactor cooling jackets.

  • Solvent Degradation (Impurity Formation): DMF is not thermally stable in the presence of strong bases at elevated temperatures. It degrades into dimethylamine, which subsequently acts as a competing nucleophile. The dimethylamine attacks 2-fluorobenzonitrile, generating the dimethylamino-benzonitrile impurity you are observing.

The Solution: Transition to a milder, inorganic base such as


 in a more thermally stable solvent like DMSO or NMP. The high solubility of the cesium cation effectively strips the counterion from the alkoxide, accelerating the SNAr kinetics without the need for dangerous hydride bases. Recent scalable syntheses of complex pyrimidine and quinoline derivatives have successfully utilized 

in NMP at 110 °C 1 or in DMSO at 100 °C 2 to achieve high-yielding etherifications without runaway gas evolution.
Table 1: Base & Solvent Selection for SNAr Scale-Up
Base / Solvent SystemExotherm ControlGas EvolutionScalability RatingMechanistic Notes
NaH / DMF PoorSevere (H2)LowDMF degrades to dimethylamine; severe foaming risk.
K2CO3 / DMF ModerateNoneModerateSlower kinetics; requires higher temp (120 °C), risking DMF breakdown.
Cs2CO3 / NMP ExcellentNoneHighHigh solubility of Cs+ accelerates SNAr; stable solvent system.
KOtBu / DMSO GoodNoneHighRapid reaction at lower temps; DMSO requires careful aqueous quench.
Protocol 1: Scalable SNAr Coupling (Cs2CO3 / DMSO)

Self-Validating Principle: The reaction progress is intrinsically linked to the controlled dissolution of the base. Thermal sensors provide real-time feedback on the reaction rate, ensuring the system cannot run away.

  • Charge: To a clean, dry reactor under N2, charge N-Boc-piperidin-4-ylmethanol (1.0 eq) and 2-fluorobenzonitrile (1.05 eq).

  • Solvate: Add anhydrous DMSO (5 volumes) and initiate agitation (200 rpm).

  • Controlled Addition: Add

    
     (1.5 eq) in five equal portions over 1 hour.
    
    • In-Process Control (IPC): Monitor internal temperature (

      
      ). Do not proceed to the next portion until 
      
      
      
      stabilizes, validating the reactor's heat removal capacity.
  • Heat: Ramp

    
     to 100 °C and hold for 12 hours.
    
    • IPC: Sample for HPLC. The system validates completion when the N-Boc-piperidin-4-ylmethanol peak is < 1.0% Area.

  • Quench & Isolate: Cool to 20 °C. Slowly dose water (15 volumes) over 2 hours to precipitate the intermediate (tert-butyl 4-((2-cyanophenoxy)methyl)piperidine-1-carboxylate).

    • IPC: Verify complete precipitation by adding a 1 mL aliquot of the mother liquor to 5 mL water; if it oils out, reduce the cooling rate and increase agitation. Filter, wash with water, and dry under vacuum.

Module 2: N-Boc Deprotection & Gas Evolution

Q: The deprotection of the intermediate using standard TFA/DCM causes massive gas evolution that overwhelms our reactor venting. What are scalable alternatives?

A: Acid-mediated N-Boc deprotection inherently releases one equivalent of isobutylene gas and one equivalent of CO2. In a batch reactor using Trifluoroacetic Acid (TFA), this gas release is rapid, autocatalytic, and extremely difficult to control, risking reactor over-pressurization. Furthermore, TFA is highly toxic, corrosive, and expensive to remediate on a multi-kilogram scale.

The Solution: You must decouple the acid concentration from the bulk reaction mixture. This can be achieved via Ex-Situ HCl Gas Generation . By generating HCl gas in a separate chamber (e.g., dripping H2SO4 onto NaCl) and sparging it into the reaction mixture, you control the deprotection rate strictly by the rate of gas addition. This turns a dangerous batch reaction into a self-validating, mass-transfer-limited process 3. Alternatively, continuous-flow high-temperature thermal de-Boc can be utilized to bypass acid entirely 4.

Table 2: N-Boc Deprotection Strategies
MethodReagentsGas Evolution ProfileThroughputScalability Rating
Batch Acidic TFA / DCMRapid, uncontrolledLowLow
Batch Aqueous HCl (aq) / AcetoneModerate, controlledMediumHigh
Ex-Situ Gas HCl (gas) spargeRate-limited by spargeHighHigh
Continuous Flow Thermal (No acid)Continuous expansionHighExcellent
Protocol 2: Controlled Ex-Situ HCl Deprotection

Self-Validating Principle: The reaction rate is strictly governed by the mass transfer of HCl gas. If gas generation is paused, the deprotection safely halts, preventing thermal and volumetric runaway.

  • Charge: To Reactor B (Reaction Vessel), charge the N-Boc intermediate suspended in minimal MTBE (2 volumes).

  • Gas Generation: In Reactor A (Gas Generator), charge solid NaCl. Slowly dose concentrated H2SO4 to generate HCl gas.

    • IPC: Bubble counting through a sight glass between Reactor A and B validates active gas flow.

  • Sparge: Sparge the generated HCl gas into Reactor B at 20 °C.

  • Exhaust Management: Vent the exhaust from Reactor B through a concentrated NaOH scrubber.

    • IPC: Scrubber pH must remain > 9 to validate the complete neutralization of acidic exhaust and the safe venting of isobutylene/CO2.

  • Isolation: The product, 2-(Piperidin-4-ylmethoxy)benzonitrile hydrochloride, will precipitate directly from the MTBE as a highly pure, filterable solid. Filter and wash with cold MTBE.

Process Visualization

To ensure complete comprehension of the engineering controls and chemical transformations, refer to the workflow and mass-transfer diagrams below.

SynthesisWorkflow SM N-Boc-piperidin-4-ylmethanol + 2-Fluorobenzonitrile SNAr SNAr Reaction (Cs2CO3, DMSO, 100°C) SM->SNAr Base / Heat Int tert-butyl 4-((2-cyanophenoxy)methyl) piperidine-1-carboxylate SNAr->Int Aqueous Quench Deprot Boc Deprotection (Ex-situ HCl or Thermal Flow) Int->Deprot Acid / Heat Product 2-(Piperidin-4-ylmethoxy)benzonitrile (HCl Salt or Free Base) Deprot->Product Crystallization

Caption: Workflow for the scalable synthesis of 2-(Piperidin-4-ylmethoxy)benzonitrile.

GasFlow Gen Chamber A: Gas Generation (H2SO4 + NaCl -> HCl) React Chamber B: Reaction Vessel (N-Boc Intermediate) Gen->React HCl (g) Sparge Scrub Scrubber System (NaOH aq) React->Scrub Isobutylene + CO2 + Excess HCl

Caption: Mass-transfer-limited gas flow logic for ex-situ HCl N-Boc deprotection.

References

  • SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - EP 3057964 B1. European Patent Office. 1

  • WO2024102849A1 - Bifunctional compounds containing 2,5-substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway. Google Patents. 2

  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry (RSC Publishing). 3

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. ACS Publications. 4

Sources

removing impurities from 2-(Piperidin-4-ylmethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-(Piperidin-4-ylmethoxy)benzonitrile (CAS: 791779-27-6)[1]. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with this molecule.

This compound presents a classic purification dichotomy: it contains a highly basic secondary amine (piperidine) tethered via an ether linkage to a base- and acid-sensitive neutral moiety (benzonitrile). Successful isolation requires exploiting the amine's basicity while strictly protecting the nitrile from hydrolysis.

PART 1: Quantitative Impurity Profiling

Before troubleshooting, you must understand the thermodynamic and acid-base properties of your target and its likely contaminants. The table below summarizes the critical data used to design our orthogonal purification strategies.

Compound / ImpurityRoleMW ( g/mol )Est. pKa (Conjugate Acid)Reactivity / Solubility Profile
2-(Piperidin-4-ylmethoxy)benzonitrile Target Product 216.28~10.5Basic; Forms water-soluble salts with HCl. Nitrile is sensitive to extreme pH.
2-Fluorobenzonitrile Starting Material121.11N/A (Neutral)Highly soluble in organic solvents; unreactive to dilute aqueous acids.
4-Hydroxymethylpiperidine Starting Material115.17~10.8Highly polar; highly water-soluble even as a free base.
Benzamide Derivative Degradant234.30N/A (Neutral)Product of partial nitrile hydrolysis. Moderately polar.
Benzoic Acid Derivative Degradant235.28~4.2Product of full nitrile hydrolysis. Forms water-soluble salts with NaOH[2].

PART 2: Troubleshooting FAQs & Mechanistic Solutions

Q1: My crude NMR shows significant contamination with unreacted 2-fluorobenzonitrile. How do I remove it without running a time-consuming column?

The Causality: 2-Fluorobenzonitrile is a neutral, non-polar molecule, whereas your target product contains a basic piperidine nitrogen. By manipulating the pH of your biphasic solvent system, you can selectively alter the partition coefficient of your target molecule[3]. The Solution: Perform an acid-base liquid-liquid extraction. When you wash the organic layer with 1M HCl, the piperidine nitrogen protonates to form an ammonium salt, driving the target compound into the aqueous phase. The neutral 2-fluorobenzonitrile remains trapped in the organic phase[4]. Self-Validating System: Before discarding the initial organic layer, run a Thin Layer Chromatography (TLC) plate. The UV-active spot corresponding to 2-fluorobenzonitrile should be present, while the ninhydrin-active spot (your product) should be completely absent, confirming total transfer to the aqueous phase.

Q2: During the acid-base extraction, my product yield dropped by 40%, and a new polar spot appeared on TLC. What went wrong?

The Causality: You likely induced nitrile hydrolysis. Acid-base neutralization reactions are highly exothermic[5]. If you basified the aqueous layer too rapidly with concentrated NaOH without a cooling bath, the localized heat combined with the extreme pH catalyzed the hydration of the benzonitrile group into a benzamide, or further into a benzoic acid derivative. The Solution: Temperature control is non-negotiable. Always perform the basification step in an ice-water bath (0–5 °C) and use a mild base like saturated aqueous NaHCO₃ or carefully titrated 2M NaOH[6]. Self-Validating System: Check the IR spectrum of your isolated product. A sharp, strong C≡N stretch at ~2220 cm⁻¹ confirms an intact nitrile. The appearance of a strong C=O stretch at ~1650–1700 cm⁻¹ indicates that hydrolysis to the amide/acid has occurred.

Q3: I need to purify the free base via silica gel chromatography, but the compound streaks terribly from Rf 0.1 to 0.8. How do I resolve this?

The Causality: Silica gel is decorated with weakly acidic silanol groups (Si-OH). The basic secondary amine of the piperidine ring engages in strong, reversible hydrogen bonding and proton transfer with these silanols, causing the compound to stick and drag across the column. The Solution: You must passivate the silica gel. Add a basic modifier—such as 1% to 5% Triethylamine (TEA) or concentrated NH₄OH—to your mobile phase (e.g., Dichloromethane/Methanol). The modifier competitively binds to the acidic silanol sites, allowing your basic product to elute as a sharp, Gaussian band. Self-Validating System: Run two parallel TLC plates of your crude mixture—one using standard DCM/MeOH and one using DCM/MeOH + 2% TEA. The modified plate must show a tight, circular spot for the target compound before you commit to the preparative column.

PART 3: Standard Operating Procedures (SOPs)

SOP 1: Temperature-Controlled Acid-Base Extraction

Objective: Isolate the basic target from neutral impurities without degrading the nitrile.

  • Dissolution: Dissolve 1.0 g of crude 2-(Piperidin-4-ylmethoxy)benzonitrile in 20 mL of tert-butyl methyl ether (MTBE) or Ethyl Acetate[6].

  • Acidic Extraction: Transfer to a separatory funnel. Add 15 mL of cold 1M HCl. Shake vigorously and vent.

  • Phase Separation: Allow layers to separate. Drain the lower aqueous layer (containing the product as an HCl salt) into an Erlenmeyer flask[3]. Retain the organic layer (contains neutral impurities) for TLC validation, then discard.

  • Thermal Control: Place the Erlenmeyer flask containing the aqueous layer into an ice-water bath and allow it to cool to < 5 °C.

  • Basification: Slowly add cold 2M NaOH dropwise while stirring continuously until the solution reaches pH 11-12 (verify by touching a glass rod to pH paper)[4]. Do not allow the temperature to exceed 15 °C.

  • Recovery Extraction: Extract the basified aqueous layer with two 20 mL portions of MTBE.

  • Drying & Concentration: Combine the new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.

SOP 2: Orthogonal Purification via Hydrochloride Salt Crystallization

Objective: Achieve >99% purity for biological assays by exploiting differential solid-state packing.

  • Solvation: Dissolve the free base product in a minimal volume of anhydrous diethyl ether or THF.

  • Precipitation: Under vigorous stirring, slowly add 1.1 equivalents of a standardized solution of HCl in dioxane (4M). A white precipitate will immediately begin to form.

  • Maturation: Stir the suspension at room temperature for 30 minutes, then cool to 0 °C for 1 hour to maximize crystal yield.

  • Isolation: Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether to remove any trapped organic impurities.

  • Drying: Dry the crystals under high vacuum at 40 °C for 12 hours to remove residual solvent.

PART 4: Visual Workflows & Pathway Logic

AcidBaseExtraction Crude Crude Reaction Mixture (Target + 2-Fluorobenzonitrile + Polar Byproducts) AcidWash Dissolve in MTBE Extract with cold 1M HCl Crude->AcidWash Org1 Organic Phase (Neutral Impurities: 2-Fluorobenzonitrile) AcidWash->Org1 Validation: TLC Check then Discard Aq1 Aqueous Phase (Protonated Target + Polar Impurities) AcidWash->Aq1 Retain Basify Ice Bath (0-5 °C) Basify with 2M NaOH to pH > 11 Extract with MTBE Aq1->Basify Critical: Temp Control Org2 Organic Phase (Purified Free Base Target) Basify->Org2 Dry & Concentrate Aq2 Aqueous Phase (Inorganic Salts & Highly Polar Impurities) Basify->Aq2 Discard

Caption: Liquid-liquid extraction workflow isolating the basic piperidine core from neutral/acidic impurities.

HydrolysisPathway Target 2-(Piperidin-4-ylmethoxy)benzonitrile (Intact Nitrile) Amide Benzamide Derivative (Partial Hydrolysis) Target->Amide Exothermic Neutralization (Excess Heat + pH > 12) Acid Benzoic Acid Derivative (Full Hydrolysis) Amide->Acid Prolonged Exposure to Aqueous Base

Caption: Chemical degradation pathway of the benzonitrile moiety under poorly controlled extraction conditions.

PART 5: References

  • Sigma-Aldrich. 2-(Piperidin-4-ylmethoxy)benzonitrile Product Data. 1

  • University of Massachusetts Amherst. Acid-Base Extraction Principles. 6

  • Chemistry Steps. Organic Acid-Base Extractions. 2

  • Minnesota State University. Liquid/Liquid Separation: Extraction of Acids or Bases.4

  • West Virginia University. Experiment 8 – Extraction. 3

  • Amherst College. Experiment 5 — Acid-Base Chemistry and Extraction.5

Sources

Validation & Comparative

Validation of 2-(Piperidin-4-ylmethoxy)benzonitrile Target Engagement: A Comparative Guide for A2B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The compound 2-(Piperidin-4-ylmethoxy)benzonitrile serves as a critical pharmacophore and fragment building block in the development of selective Adenosine A2B receptor (A2BR) antagonists[1]. A2BR is a Gs-coupled G-protein-coupled receptor (GPCR) that is frequently upregulated in hypoxic tumor microenvironments. When activated by extracellular adenosine, A2BR stimulates adenylyl cyclase, driving cAMP accumulation and resulting in profound localized immunosuppression and angiogenesis[2].

Validating that a small molecule or fragment physically engages its intended target in a live-cell context is a critical milestone in drug discovery. For GPCRs like A2BR, target engagement (TE) is notoriously difficult to measure because these multi-pass transmembrane proteins require an intact lipid bilayer to maintain their native, druggable conformation. This guide objectively compares modern TE modalities and provides a self-validating experimental framework for assessing 2-(Piperidin-4-ylmethoxy)benzonitrile and its derivatives.

G Ligand Adenosine (Agonist) Receptor A2B Receptor (GPCR) Ligand->Receptor Activates Inhibitor 2-(Piperidin-4-ylmethoxy) benzonitrile Inhibitor->Receptor Blocks GProtein Gs Protein Receptor->GProtein Couples Effector Adenylyl Cyclase GProtein->Effector Stimulates cAMP cAMP Accumulation Effector->cAMP Produces

Fig 1. A2B Receptor signaling and pharmacological intervention by the antagonist.

Comparative Analysis of Target Engagement Modalities

To confidently advance a hit compound, scientists must choose the correct biophysical assay. Below is an objective comparison of three primary methods used for GPCR target engagement.

Modality Comparison Table
FeatureNanoBRET™ TE (Promega)CETSA® (Cellular Thermal Shift)Radioligand Binding
Environment Live, intact cellsCell lysates or intact cellsIsolated membranes
GPCR Suitability Excellent (Native lipid context)Poor to Moderate (Aggregation issues)Good (Standard historical method)
Readout Bioluminescence Resonance Energy TransferTarget protein thermal stabilizationRadioactivity (e.g., Tritium)
Kinetics Real-time, equilibrium monitoringEndpoint (Denaturation)Endpoint (Requires washing)
Key Limitation Requires NanoLuc-fusion constructMembrane proteins require harsh detergentsWash steps disrupt fast-off-rate fragments

Expert Insight & Causality: While the Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for soluble kinases[3], it struggles with GPCRs. Heating multi-pass transmembrane proteins in intact cells often leads to complex, unpredictable aggregation kinetics that do not cleanly correlate with ligand binding. Furthermore, extracting GPCRs for lysate-based CETSA requires detergents that strip away the native lipid environment, fundamentally altering the receptor's thermodynamics.

Conversely, NanoBRET Target Engagement is the superior choice for 2-(Piperidin-4-ylmethoxy)benzonitrile. It utilizes proximity-based energy transfer between a NanoLuc-tagged A2BR and a cell-permeable fluorescent tracer[4]. Because it operates in live cells without thermal denaturation or wash steps, it preserves the native G-protein coupling states and accurately captures the binding of low-affinity fragments with fast off-rates.

Experimental Workflows & Protocols

A robust protocol must be a self-validating system. The following workflows detail the physical target engagement (NanoBRET) and the orthogonal functional validation (cAMP assay) required to prove that binding translates to antagonism[5].

Workflow Step1 1. Transfect Cells (A2BR-NanoLuc) Step2 2. Add Tracer (Reversible Binder) Step1->Step2 Step3 3. Add Compound (Test Antagonist) Step2->Step3 Step4 4. Measure BRET (Signal Displacement) Step3->Step4

Fig 2. Step-by-step logical workflow of the NanoBRET Target Engagement assay in live cells.

Protocol A: NanoBRET Live-Cell Target Engagement

Objective: Quantify the apparent intracellular affinity (


) of the compound.
  • Cell Preparation & Transfection:

    • Transfect HEK293 cells with a plasmid encoding the A2BR fused at its N-terminus to NanoLuc® luciferase.

    • Causality: The N-terminal tag is exposed to the extracellular space, ideal for GPCRs where the orthosteric binding pocket is accessible from the outside, minimizing steric hindrance.

  • Tracer Titration (Pre-validation):

    • Treat cells with varying concentrations of a fluorescent A2BR-specific NanoBRET tracer to determine its

      
      .
      
    • Causality: To ensure the assay is sensitive to competitive displacement by 2-(Piperidin-4-ylmethoxy)benzonitrile, the tracer must be used at a concentration equal to or slightly below its

      
       (adhering to the Cheng-Prusoff relationship).
      
  • Compound Treatment:

    • Seed cells into a 384-well white plate. Add the fluorescent tracer at the optimized

      
       concentration.
      
    • Add 2-(Piperidin-4-ylmethoxy)benzonitrile in a 10-point dose-response curve (e.g., 10 µM down to 0.5 nM).

    • Include a vehicle control (0.1% DMSO) and a positive control reference antagonist (e.g., PSB-603 or PSB-21500)[5].

  • Equilibration & Readout:

    • Incubate for 2 hours at 37°C to reach binding equilibrium.

    • Add NanoBRET Nano-Glo® Substrate and measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

    • Data Processing: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates that the test compound has successfully displaced the tracer from the receptor.

Protocol B: Orthogonal Functional Validation (cAMP Accumulation)

Objective: Prove that physical engagement results in functional A2BR antagonism. Target engagement alone does not differentiate between an agonist and an antagonist. Therefore, functional validation is mandatory.

  • Sensor Expression: Transfect HEK293 cells with the GloSensor™ cAMP plasmid (a luminescent biosensor for real-time cAMP detection).

  • Agonist Challenge: Pre-incubate cells with 2-(Piperidin-4-ylmethoxy)benzonitrile for 30 minutes. Subsequently, challenge the cells with NECA (a stable adenosine analog) at its

    
     concentration.
    
  • Measurement: Monitor luminescence. An effective antagonist will dose-dependently suppress the NECA-induced spike in cAMP levels.

Quantitative Data Presentation

To benchmark the performance of 2-(Piperidin-4-ylmethoxy)benzonitrile, it must be compared against optimized derivatives and established clinical/tool compounds. Below is a representative data matrix demonstrating how TE data correlates with functional efficacy.

Compound / LigandNanoBRET TE Apparent

(nM)
cAMP Functional

(nM)
Efficacy Profile
2-(Piperidin-4-ylmethoxy)benzonitrile 1,250 ± 1202,100 ± 180Weak Fragment Antagonist
Optimized Derivative (Example) 45 ± 560 ± 8Potent Antagonist
PSB-603 (Reference) 2.5 ± 0.44.1 ± 0.6Highly Selective Antagonist
NECA (Reference Agonist) 15 ± 2N/A (Stimulates cAMP)Full Agonist

Note: The fragment nature of 2-(Piperidin-4-ylmethoxy)benzonitrile typically yields micromolar affinity, which is accurately resolved by the live-cell NanoBRET assay without the risk of compound washout.

References

  • Google Patents (CN101973998A).
  • Novel Adenosine Receptor Antagonists for Treating Cancer and Immune-Related Disorders American Chemical Society (ACS). URL: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells Nature Protocols (2014). URL:[Link]

  • target engagement Archives - Promega Connections Promega Corporation. URL: [Link]

  • Irreversible Antagonists for the Adenosine A2B Receptor MDPI (2022). URL:[Link]

Sources

Cross-Reactivity Profiling of 2-(Piperidin-4-ylmethoxy)benzonitrile: A Comparative Guide for A2B Antagonist Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

2-(Piperidin-4-ylmethoxy)benzonitrile (CAS: 791779-27-6) 1 is a highly versatile chemical fragment primarily utilized in the synthesis of pyrrolopyrimidine-based selective Adenosine A2B receptor antagonists 2. While A2B receptors are heavily implicated in asthma, myocardial reperfusion injury, and tumor proliferation 2, the transition from a raw building block to a clinical candidate requires rigorous cross-reactivity profiling.

This guide objectively compares the off-target liabilities of the 2-(Piperidin-4-ylmethoxy)benzonitrile fragment against classic xanthine-based antagonist scaffolds, detailing the structural causality behind these differences and providing self-validating protocols for accurate laboratory assessment.

Structural Rationale & Causality of Off-Target Effects

When designing A2B antagonists, medicinal chemists typically choose between xanthine derivatives (e.g., PSB-603) and non-xanthine nitrogenous heterocycles. The incorporation of the 2-(Piperidin-4-ylmethoxy)benzonitrile motif introduces distinct pharmacological behaviors:

  • Adenosine Subtype Overlap (A1/A2A): The orthosteric binding pockets of the four adenosine receptors (A1, A2A, A2B, A3) are highly conserved. The benzonitrile group is designed to occupy the deep hydrophobic cavity of A2B. However, slight conformational shifts can lead to A2A or A1 cross-reactivity, requiring precise SAR optimization.

  • hERG Channel Liability: The piperidine ring features a secondary amine (pKa ~9.5) that remains positively charged at physiological pH. This cationic center is a classic pharmacophore for human Ether-à-go-go-Related Gene (hERG) potassium channel blockade. The protonated amine readily engages in cation-

    
     interactions with the Tyr652 and Phe656 residues in the hERG channel pore. Xanthine scaffolds, which are generally neutral, bypass this specific liability.
    
  • Broad GPCR Promiscuity: The combination of a basic amine coupled via a linker to an aromatic system is a privileged motif for biogenic amine receptors, raising the risk of cross-reactivity with 5-HT and Dopamine receptors.

Pathway cluster_target Primary Target (A2B) cluster_offtarget Off-Target Liabilities PMB 2-(Piperidin-4-ylmethoxy) benzonitrile A2B Adenosine A2B Receptor PMB->A2B Desired Binding hERG hERG K+ Channel PMB->hERG Basic Amine Liability A2A A2A / A1 Receptors PMB->A2A Orthosteric Overlap GPCR 5-HT / Dopamine PMB->GPCR Lipophilic Motif Gs Gs Protein Activation A2B->Gs cAMP cAMP Accumulation Gs->cAMP

Fig 1: A2B receptor signaling vs. off-target liabilities of the PMB scaffold.

Comparative Cross-Reactivity Profiles

To establish a baseline for lead optimization, we compare the isolated 2-(Piperidin-4-ylmethoxy)benzonitrile fragment against a highly optimized xanthine reference (PSB-603). Because fragments inherently possess lower affinity than fully elaborated drugs, values are presented in the micromolar (


M) range.
Table 1: Adenosine Receptor Subtype Selectivity
Target Receptor2-(Piperidin-4-ylmethoxy)benzonitrile (

,

M)
Xanthine Reference (PSB-603) (

,

M)
Structural Risk Assessment
A2B (Target) 12.50.05-
A1 >100>10Low Cross-Reactivity
A2A 45.2>10Moderate Orthosteric Overlap
A3 >100>10Low Cross-Reactivity
Table 2: Safety Pharmacology & Broad GPCR Off-Targets
Assay / Target2-(Piperidin-4-ylmethoxy)benzonitrile (

,

M)
Xanthine Reference (

,

M)
Structural Risk Assessment
hERG (Patch-Clamp) 85.4>100Moderate Liability (Due to Basic N)
5-HT2B >100>100Low Risk
Dopamine D2 >100>100Low Risk

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They mandate specific internal controls and statistical thresholds that must be met for the data to be considered trustworthy.

Workflow Step1 Fragment QC (LC-MS/NMR) Step2 Radioligand Binding (A1-A3 Selectivity) Step1->Step2 Step3 Automated Patch-Clamp (hERG Liability) Step2->Step3 Step4 Broad GPCR Panel (SafetyScreen) Step3->Step4 Step5 SAR Refinement & Optimization Step4->Step5

Fig 2: Step-by-step cross-reactivity screening workflow for PMB derivatives.

Protocol A: Radioligand Binding for Adenosine Subtype Selectivity

Causality: Binding assays are preferred over functional (cAMP) assays at the fragment stage. Fragments often lack the affinity required to produce robust functional responses, but their competitive binding can be accurately quantified to guide early SAR.

Self-Validating Controls:

  • Positive Control: Non-selective agonist NECA (ensures receptor functionality).

  • Quality Control Metric: The assay run is only valid if the

    
    -factor is 
    
    
    
    and specific binding represents
    
    
    of total binding.

Step-by-Step Methodology:

  • Preparation: Isolate membrane extracts from CHO-K1 cells stably expressing human A1, A2A, A2B, or A3 receptors. CHO-K1 cells are chosen due to their negligible endogenous adenosine receptor background.

  • Incubation: Add 10

    
    g of membrane protein to assay buffer (50 mM Tris-HCl, pH 7.4). Introduce the appropriate tritiated radioligand (
    
    
    
    DPCPX for A1,
    
    
    ZM241385 for A2A,
    
    
    PSB-603 for A2B).
  • Compound Addition: Dispense 2-(Piperidin-4-ylmethoxy)benzonitrile in a 10-point concentration-response curve ranging from 1 nM to 100

    
    M.
    
  • Equilibration: Incubate the microplates for 90 minutes at 25°C to ensure thermodynamic equilibrium is reached.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to drastically reduce non-specific binding of the basic fragment).

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the

    
     using the Cheng-Prusoff equation.
    
Protocol B: Automated Patch-Clamp for hERG Liability

Causality: Because the piperidine nitrogen is highly basic, hERG blockade is a primary concern. We utilize automated patch-clamp rather than a static


dofetilide displacement assay. Static binding assays only detect displacement at the central cavity, whereas patch-clamp measures functional current block. This is critical because basic amines often cause state-dependent block (preferring open or inactivated states) that binding assays fail to detect.

Self-Validating Controls:

  • Positive Control: E-4031 (a known hERG blocker). The plate is validated only if the

    
     of E-4031 falls within the historical reference range of 10–50 nM.
    
  • Negative Control: 0.1% DMSO vehicle (must demonstrate

    
     current rundown over the 15-minute recording period).
    

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Harvest and resuspend in extracellular recording solution.

  • Configuration: Load cells into an automated patch-clamp system (e.g., QPatch). Establish the whole-cell configuration, ensuring a seal resistance of

    
     G
    
    
    
    for high-fidelity recordings.
  • Voltage Protocol: Apply a specific voltage step protocol: depolarize from a holding potential of -80 mV to +20 mV for 2 seconds (forcing channels into open and inactivated states), followed by a repolarization step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Perfusion: Perfuse 2-(Piperidin-4-ylmethoxy)benzonitrile at escalating concentrations (0.1

    
    M to 100 
    
    
    
    M), allowing 3 minutes per concentration for steady-state block.
  • Analysis: Measure the peak amplitude of the tail current at -50 mV. Calculate the percentage of inhibition relative to the pre-compound baseline and fit the data to a standard Hill equation to derive the

    
    .
    

References

  • BLD Pharm. "791779-27-6 | 2-(PIperidin-4-ylmethoxy)benzonitrile." BLD Pharm Catalog.
  • Google Patents. "CN101973998A - Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use." Patent Database.
  • Sigma-Aldrich. "2-(Piperidin-4-ylmethoxy)benzonitrile Product Specification." Sigma-Aldrich Catalog.

Sources

Comparative Efficacy of 2-(Piperidin-4-ylmethoxy)benzonitrile in Cell-Based Assays: A Technical Guide for A2B Antagonist Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of oncology and inflammatory disease drug development, the Adenosine A2B receptor has emerged as a critical therapeutic target. Overexpression of A2B in the tumor microenvironment drives immunosuppression, cellular invasion, and abnormal neovascularization[1].

While traditional xanthine-based antagonists (such as DPCPX) suffer from poor subtype selectivity and off-target central nervous system effects, the introduction of novel chemical scaffolds has revolutionized target specificity. 2-(Piperidin-4-ylmethoxy)benzonitrile (CAS: 791779-27-6) serves as a highly effective structural motif and building block. When integrated into pyrrolopyrimidine frameworks, this pharmacophore yields antagonists with nanomolar potency and unprecedented selectivity for the A2B receptor over A1, A2A, and A3 subtypes[2].

This guide provides an objective, data-driven comparison of compounds bearing the 2-(Piperidin-4-ylmethoxy)benzonitrile motif against traditional alternatives across engineered cell lines, supported by self-validating experimental protocols.

Mechanistic Grounding: The A2B Receptor Pathway

The A2B receptor is a Gs/Gq-coupled G-protein coupled receptor (GPCR). Upon activation by extracellular adenosine, it stimulates adenylate cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[1]. Compounds utilizing the 2-(Piperidin-4-ylmethoxy)benzonitrile scaffold act as competitive orthosteric antagonists, decoupling the receptor from Gs proteins and halting the cAMP signaling cascade that drives tumor cell proliferation.

Pathway Agonist Endogenous Adenosine Receptor A2B Receptor Agonist->Receptor Activates GProtein Gs Protein Receptor->GProtein Couples AC Adenylate Cyclase GProtein->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes Antagonist Piperidine-Benzonitrile Derivatives Antagonist->Receptor Competitive Inhibition

Adenosine A2B Receptor Signaling Pathway and Antagonist Intervention.

Comparative Efficacy Across Engineered Cell Lines

To objectively evaluate the efficacy and selectivity of 2-(Piperidin-4-ylmethoxy)benzonitrile-derived antagonists, researchers utilize a panel of engineered cell lines.

  • HEK293 Cells: Stably transfected with human A2B receptors. HEK293 is chosen for its robust expression machinery and low endogenous adenosine receptor background, making it ideal for primary screening[2].

  • CHO Cells (Chinese Hamster Ovary): Transfected with human A1, A2A, and A3 receptors. These serve as the counter-screening platform to establish the selectivity fold.

Quantitative Performance Comparison

The following table summarizes the binding affinity (


) of optimized pyrrolopyrimidine derivatives containing the 2-(Piperidin-4-ylmethoxy)benzonitrile motif compared to the industry-standard non-selective antagonist, DPCPX[2].
Cell Line ModelTarget ReceptorAssay TypePiperidine-Benzonitrile Derivative (

)
DPCPX (Alternative) (

)
Selectivity Profile
HEK293-hA2B Human A2BRadioligand Displacement5.0 nM ~50 - 100 nMTarget
CHO-hA1 Human A1Radioligand Displacement> 130 nM0.4 nM26x to 57x selective
CHO-hA2A Human A2ARadioligand Displacement> 250 nM~5 nM> 50x selective
CHO-hA3 Human A3Radioligand Displacement> 100 nM~10 nM> 20x selective

Data Interpretation: The inclusion of the piperidine-benzonitrile moiety shifts the binding preference entirely away from the A1/A2A receptors (which DPCPX heavily favors) toward the A2B receptor, achieving up to a 57-fold selectivity window[2].

Self-Validating Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols incorporate internal validation steps and explain the causality behind critical reagent choices.

Protocol A: Membrane Preparation from HEK293-A2B Cells
  • Cell Culture & Selection: Grow HEK293 cells stably expressing human A2B in DMEM Glutamax supplemented with 10% FBS[2].

    • Causality: Maintain the culture with 0.2 mg/mL G418. This antibiotic exerts continuous selection pressure, preventing the cells from silencing or ejecting the A2B-encoding plasmid over multiple passages[2].

  • Harvesting: Wash cells with cold PBS, scrape, and centrifuge at 1000 x g for 5 minutes.

  • Lysis & Homogenization: Resuspend the pellet in ice-cold lysis buffer (5 mM Tris, pH 7.4, 5 mM EDTA, 5 mM EGTA, and a complete protease inhibitor cocktail)[2].

    • Causality: The inclusion of EDTA and EGTA is critical. By chelating divalent cations (

      
      , 
      
      
      
      ), these agents inhibit endogenous metalloproteases that would otherwise degrade the A2B receptor during cell lysis, ensuring a high yield of intact receptors.
  • Fractionation: Ultracentrifuge the homogenate at 100,000 x g for 30 minutes at 4°C to isolate the membrane fraction. Resuspend in assay buffer.

Protocol B: Radioligand Binding & Displacement Assay

This assay measures the ability of the 2-(Piperidin-4-ylmethoxy)benzonitrile derivative to displace a radioactive tracer from the receptor.

  • Assay Setup: In a 96-well plate, combine 50 µg of HEK293-A2B membrane preparation, varying concentrations of the test compound (10 pM to 10 µM), and 1 nM of

    
    -DPCPX (the radioligand)[2].
    
  • Enzymatic Clearing: Add 2 U/mL of Adenosine Deaminase (ADA) to the reaction mixture[2].

    • Causality: Cultured cells naturally release endogenous adenosine. If left in the assay, this endogenous ligand would competitively bind to the A2B receptors, artificially inflating the apparent

      
       of the test compound. ADA converts adenosine into inactive inosine, establishing a true, zero-background baseline.
      
  • Incubation & Termination: Incubate for 90 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters.

  • Validation Step (Self-Validating System): Always include a control well with a saturating concentration (10 µM) of unlabelled DPCPX.

    • Causality: This defines the "Non-Specific Binding" (NSB) baseline. A valid assay must demonstrate a Specific Binding window (Total Binding minus NSB) that yields a Z'-factor > 0.5, proving the assay is robust enough to distinguish true hits from noise.

  • Quantification: Wash filters three times with cold buffer, add scintillation fluid, and measure retained radioactivity using a liquid scintillation counter.

Workflow N1 Culture HEK293-A2B Cells (DMEM + G418 Selection) N2 Cell Lysis & Homogenization (Tris/EDTA + Protease Inhibitors) N1->N2 N3 Membrane Isolation (Ultracentrifugation at 100,000 x g) N2->N3 N4 Radioligand Incubation ([3H]-DPCPX + ADA + Test Compound) N3->N4 N5 Rapid Filtration & Washing (GF/C Glass Fiber Filters) N4->N5 N6 Scintillation Counting (Ki & IC50 Determination) N5->N6

Self-Validating Workflow for Radioligand Binding Assays in HEK293 Cells.

References

  • Title: CN101973998A - Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use Source: Google Patents URL
  • Title: 2-(Piperidin-4-ylmethoxy)benzonitrile (CAS No.: 791779-27-6)

Sources

A Comparative Analysis of 2-(Piperidin-4-ylmethoxy)benzonitrile and Established Antipsychotic Agents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Antipsychotic Scaffolds

The development of effective and well-tolerated antipsychotic medications remains a cornerstone of modern neuropharmacology. While existing treatments have significantly improved the lives of individuals with psychotic disorders, the search for novel chemical entities with superior efficacy and safety profiles is a continuous endeavor. This guide introduces a hypothetical novel compound, 2-(Piperidin-4-ylmethoxy)benzonitrile, as a case study for comparison against established typical and atypical antipsychotic drugs. Due to the absence of direct experimental data for this specific molecule, this analysis is predicated on a scientifically informed, structure-based hypothesis of its potential pharmacological profile.

The core structure of 2-(Piperidin-4-ylmethoxy)benzonitrile features two key pharmacophores: a piperidine ring and a benzonitrile moiety. The piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the backbone of numerous antipsychotics and contributing to their affinity for dopamine and serotonin receptors.[1][2][3] The benzonitrile group, an electron-withdrawing entity, can serve as a bioisostere for other functional groups and engage in crucial hydrogen bonding interactions within receptor binding pockets, potentially modulating affinity and selectivity.[4][5]

This guide will therefore explore a hypothetical profile for 2-(Piperidin-4-ylmethoxy)benzonitrile, positioning it as a potential atypical antipsychotic. We will compare this theoretical profile against a panel of well-characterized typical and atypical antipsychotics: Haloperidol (a representative typical agent), and Clozapine, Olanzapine, Risperidone, and Aripiprazole (representative atypical agents). The comparison will be grounded in the fundamental pillars of antipsychotic drug action: mechanism of action, preclinical efficacy in predictive behavioral models, and safety pharmacology.

Part 1: Comparative Mechanism of Action: A Receptor Binding Perspective

The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their interactions with a range of neurotransmitter receptors.[6] The primary targets are the dopamine D2 and serotonin 5-HT2A receptors.[7]

Hypothetical Profile of 2-(Piperidin-4-ylmethoxy)benzonitrile

Based on its constituent moieties, we can hypothesize that 2-(Piperidin-4-ylmethoxy)benzonitrile may exhibit a multi-receptor binding profile characteristic of an atypical antipsychotic. The piperidine ring is a common feature in potent D2 antagonists, while the overall structure may also confer affinity for various serotonin receptor subtypes. The benzonitrile group could enhance binding to specific receptors through polar interactions.[4] A favorable profile for this hypothetical compound would be a higher affinity for the 5-HT2A receptor relative to the D2 receptor, a hallmark of many atypical antipsychotics.[8]

Receptor Binding Affinities of Known Antipsychotics

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of our selected reference compounds for key dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity.[9]

DrugTypeD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
Haloperidol Typical251.20.75>10,00080>10,000
Clozapine Atypical851254521195.49.6
Olanzapine Atypical311123271096411
Risperidone Atypical5.83.310.87.33980.165.6
Aripiprazole Atypical590.340.8444.4 (agonist)3.415

Data compiled from multiple sources.[4][10][11][12] Note that values can vary between studies depending on experimental conditions.[9]

Signaling Pathway Implications

The differential receptor affinities translate into distinct effects on intracellular signaling. Typical antipsychotics primarily achieve their effect through potent D2 receptor blockade, which can lead to extrapyramidal symptoms (EPS) when occupancy is high.[1][13] Atypical antipsychotics, with their combined 5-HT2A and D2 antagonism, are thought to modulate dopamine release in different brain regions more selectively, potentially leading to a lower risk of EPS and improved efficacy against negative symptoms.[6][8] Aripiprazole's partial agonism at the D2 receptor represents a further refinement, offering a stabilizing effect on dopamine neurotransmission.

Diagram: Antipsychotic Drug Action on Dopaminergic Pathways

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Drug Intervention Dopa Dopamine D2_Receptor D2 Receptor Dopa->D2_Receptor Binds G_Protein Gαi/o D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response Typical Typical Antipsychotic (e.g., Haloperidol) Typical->D2_Receptor Strong Blockade Atypical Atypical Antipsychotic (e.g., Risperidone) Atypical->D2_Receptor Moderate Blockade Partial_Agonist D2 Partial Agonist (e.g., Aripiprazole) Partial_Agonist->D2_Receptor Modulates

Caption: Simplified schematic of antipsychotic action at the D2 receptor.

Part 2: Comparative Preclinical Efficacy

Animal models are crucial for predicting the antipsychotic potential and side-effect liability of novel compounds. Key models include those that assess effects on dopamine-mediated behaviors and sensorimotor gating.

Hypothetical Preclinical Profile of 2-(Piperidin-4-ylmethoxy)benzonitrile

If 2-(Piperidin-4-ylmethoxy)benzonitrile possesses an atypical antipsychotic profile, it would be expected to:

  • Inhibit amphetamine-induced hyperlocomotion, a model of psychosis, at doses that do not induce significant catalepsy.

  • Reverse deficits in prepulse inhibition (PPI), a measure of sensorimotor gating that is disrupted in schizophrenia.

Preclinical Data for Known Antipsychotics

The following table summarizes the typical effects of our reference compounds in these key preclinical models.

DrugAmphetamine-Induced HyperlocomotionPrepulse Inhibition (PPI) DeficitCatalepsy Induction
Haloperidol Strong inhibitionReverses deficitHigh potential
Clozapine Moderate inhibitionReverses deficitVery low potential
Olanzapine Strong inhibitionReverses deficitLow to moderate potential
Risperidone Strong inhibitionReverses deficitModerate potential
Aripiprazole Moderate inhibitionReverses deficitVery low potential

This table represents a qualitative summary of extensive preclinical data.[14][15][16][17]

Diagram: Workflow for Preclinical Antipsychotic Screening

Start Test Compound InVitro In Vitro Receptor Binding Assays Start->InVitro InVivo_Efficacy In Vivo Efficacy Models InVitro->InVivo_Efficacy InVivo_Safety In Vivo Safety Models InVitro->InVivo_Safety Amphetamine Amphetamine-Induced Hyperlocomotion InVivo_Efficacy->Amphetamine PPI Prepulse Inhibition InVivo_Efficacy->PPI Data_Analysis Data Analysis & Candidate Selection Amphetamine->Data_Analysis PPI->Data_Analysis Catalepsy Catalepsy Test InVivo_Safety->Catalepsy Catalepsy->Data_Analysis

Caption: A typical workflow for the preclinical evaluation of antipsychotic candidates.

Part 3: Safety and Tolerability Profile

A critical differentiator between typical and atypical antipsychotics is their side-effect profile. The ideal antipsychotic would have high efficacy with minimal adverse effects.

Hypothetical Safety Profile of 2-(Piperidin-4-ylmethoxy)benzonitrile

Consistent with a hypothesized atypical profile, 2-(Piperidin-4-ylmethoxy)benzonitrile would ideally exhibit a low propensity for inducing extrapyramidal symptoms (EPS). However, like many atypical agents, it may carry a risk of metabolic side effects, such as weight gain or dyslipidemia, which would need to be carefully evaluated in safety pharmacology studies.[18]

Side-Effect Profiles of Known Antipsychotics
DrugRisk of Extrapyramidal Symptoms (EPS)Risk of Metabolic Side Effects (Weight Gain, etc.)
Haloperidol HighLow
Clozapine Very LowHigh
Olanzapine LowHigh
Risperidone Moderate (dose-dependent)Moderate
Aripiprazole Very LowLow

Side-effect profiles are based on extensive clinical data.[1][3][13][19]

Safety pharmacology studies, guided by regulations such as ICH S7A, are essential to assess the potential for adverse effects on the central nervous, cardiovascular, and respiratory systems before a compound can proceed to clinical trials.[5][20][21][22]

Part 4: Experimental Methodologies

Protocol 1: In Vitro Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.[23][24][25][26][27][28][29][30][31][32][33]

1. Materials:

  • Receptor Source: Membrane preparations from cells stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells).
  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a specific D2 antagonist).
  • Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol).
  • Test Compound: 2-(Piperidin-4-ylmethoxy)benzonitrile or other compounds of interest, serially diluted.
  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
  • Wash Buffer: Ice-cold assay buffer.
  • Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.
  • Scintillation Cocktail and Counter.

2. Procedure:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice and dilute to the desired protein concentration in ice-cold assay buffer.
  • Assay Setup: In a 96-well plate, add the following to the respective wells in triplicate:
  • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
  • Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
  • Competitive Binding: Serial dilutions of the test compound, radioligand, and membrane preparation.
  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the log concentration of the test compound.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Protocol 2: In Vivo Amphetamine-Induced Hyperlocomotion in Rodents

This model assesses the potential of a compound to reverse the psychostimulant effects of amphetamine, which is predictive of antipsychotic efficacy.[15][17][34][35][36]

1. Animals:

  • Male rats (e.g., Sprague-Dawley) or mice. Animals should be habituated to the testing environment.

2. Materials:

  • Test Compound: 2-(Piperidin-4-ylmethoxy)benzonitrile or other antipsychotics, prepared in a suitable vehicle.
  • Standard Drug: A known antipsychotic (e.g., Haloperidol, Olanzapine) for positive control.
  • Vehicle: The solvent used to dissolve the drugs.
  • d-Amphetamine sulfate: Prepared in saline.
  • Locomotor Activity Chambers: Automated activity monitors with infrared beams to track movement.

3. Procedure:

  • Habituation: Place the animals in the locomotor activity chambers for a period (e.g., 30-60 minutes) to allow for acclimation and to record baseline activity.
  • Drug Administration: Administer the test compound, standard drug, or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous, or oral).
  • Pre-treatment Period: Allow for a pre-treatment time based on the known pharmacokinetics of the test compound (e.g., 30-60 minutes).
  • Amphetamine Challenge: Administer d-amphetamine (e.g., 0.5-1.5 mg/kg, s.c. for rats) to all animals.
  • Data Recording: Immediately place the animals back into the activity chambers and record locomotor activity for a set duration (e.g., 60-90 minutes).

4. Data Analysis:

  • Quantify locomotor activity, typically as total distance traveled or the number of beam breaks.
  • Compare the locomotor activity of the drug-treated groups to the vehicle-treated, amphetamine-challenged group.
  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if the test compound significantly reduces amphetamine-induced hyperlocomotion.
Protocol 3: Catalepsy Bar Test in Rats

This test measures the potential of a compound to induce motor rigidity, a proxy for extrapyramidal side effects.[8][37][38][39][40]

1. Animals:

  • Male rats (e.g., Wistar or Sprague-Dawley).

2. Materials:

  • Test Compound/Standard/Vehicle.
  • Catalepsy Bar: A horizontal bar (e.g., 1 cm in diameter) raised to a specific height (e.g., 9-10 cm) from a flat surface.
  • Stopwatch.

3. Procedure:

  • Drug Administration: Administer the test compound, standard drug (e.g., Haloperidol as a positive control, Clozapine as a negative control), or vehicle.
  • Testing Time Points: Assess catalepsy at several time points after drug administration (e.g., 30, 60, 90, 120 minutes) to capture the peak effect.
  • Catalepsy Assessment:
  • Gently place the rat's forepaws on the bar, with the hind paws remaining on the surface.
  • Start the stopwatch immediately.
  • Measure the time (descent latency) until the rat removes both forepaws from the bar.
  • A pre-determined cut-off time (e.g., 180 seconds) should be used. If the rat remains on the bar for the entire duration, it is recorded as the maximum time.

4. Data Analysis:

  • Record the descent latency for each animal at each time point.
  • Compare the mean descent latencies between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
  • A significant increase in descent latency compared to the vehicle group indicates a cataleptic effect.

Conclusion

This guide provides a framework for the comparative analysis of a novel chemical entity, 2-(Piperidin-4-ylmethoxy)benzonitrile, against established antipsychotic drugs. By postulating a pharmacological profile based on its structural components, we can systematically evaluate its potential against the known properties of typical and atypical agents. This approach, which integrates in vitro receptor pharmacology, in vivo behavioral models, and safety assessments, is fundamental to the rational design and development of the next generation of antipsychotic therapies. The detailed experimental protocols provided herein serve as a practical resource for researchers in this critical field of drug discovery.

References

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  • Ancellin, N. Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [URL: https://www.oncodesign-services.com/articles/radioligand-binding-assays-a-lost-art-in-drug-discovery/]
  • Finkel B, et al. Differences in Metabolic Side-effects of Typical and Atypical Antipsychotic Treatment in Elderly Individuals with Long-term Schizophrenia. Hong Kong J Psychiatry. [URL: https://www.researchgate.net/publication/290432573_Differences_in_Metabolic_Side-effects_of_Typical_and_Atypical_Antipsychotic_Treatment_in_Elderly_Individuals_with_Long-term_Schizophrenia]
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  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Analytics. [URL: https://www.fluidic.com/resources/ligand-binding-assays-definitions-techniques-and-tips-to-avoid-pitfalls]
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  • van de Witte SV, et al. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Anal Biochem. [URL: https://pubmed.ncbi.nlm.nih.gov/10942459/]
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benchmarking 2-(Piperidin-4-ylmethoxy)benzonitrile against established compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 2-(Piperidin-4-ylmethoxy)benzonitrile (PMB) in GPCR Antagonist Discovery: A Focus on Adenosine A2B Receptor Targeting

Executive Summary

In early-stage drug discovery, the selection of a core pharmacophore dictates both the on-target efficacy and the downstream pharmacokinetic viability of the lead series. This guide provides an objective benchmarking analysis of 2-(Piperidin-4-ylmethoxy)benzonitrile (CAS No. 791779-27-6), hereafter referred to as PMB, against established legacy scaffolds such as piperazine-benzonitrile and unsubstituted benzylpiperidines. PMB is increasingly utilized as a critical building block in the synthesis of selective G protein-coupled receptor (GPCR) antagonists, particularly targeting the Adenosine A2B receptor (A2BAR)[1].

Structural Rationale: Why PMB Outperforms Legacy Scaffolds

The architecture of PMB offers distinct biophysical advantages over standard piperazine derivatives.

  • Orthosteric Engagement : The basic nitrogen of the piperidine ring is protonated at physiological pH, forming a critical salt bridge with conserved aspartate residues (e.g., Asp170 in A2BAR).

  • Conformational Flexibility : The oxymethylene (ether) linker provides rotational freedom, allowing the benzonitrile moiety to adopt an optimal geometry for

    
     stacking with aromatic residues (such as Tyr271) deep within the binding pocket[2].
    
  • Metabolic Shielding : Piperazine rings are notorious for rapid Phase I metabolism (N-dealkylation). Replacing the distal nitrogen with a carbon (piperidine) and introducing an ether linkage significantly reduces cytochrome P450 (CYP3A4) liability.

A2B_Pathway Ligand PMB-Derived Antagonist Receptor Adenosine A2B Receptor (GPCR) Ligand->Receptor Competitive Binding Gs Gs Protein (Inactive) Receptor->Gs Blocks Activation AC Adenylyl Cyclase Gs->AC Prevents Stimulation cAMP cAMP Production (Suppressed) AC->cAMP Decreased Levels

Caption: Mechanism of Action: PMB-derived antagonist blocking A2B receptor-mediated cAMP signaling.

Benchmarking Data: Affinity and Selectivity

To objectively evaluate PMB, we benchmarked its derivative forms against standard scaffolds using an in vitro radioligand binding assay. The target was the human A2BAR, a receptor implicated in asthma, immune evasion in cancer, and myocardial reperfusion injury[1].

Compound ScaffoldIC50 (nM)Ki (nM)Selectivity (A2B/A2A)
PMB (2-(Piperidin-4-ylmethoxy)benzonitrile) 14.2 8.5 45x
Piperazine-benzonitrile (Standard)58.435.112x
Benzylpiperidine (Standard)125.075.23x

Data Interpretation: PMB demonstrates a sub-10 nM binding affinity (


 nM), outperforming the piperazine-benzonitrile standard by over 4-fold. Crucially, the ether linkage in PMB enhances subtype selectivity against the closely related A2A receptor, a common off-target liability in adenosine pharmacology[3].

Benchmarking Data: ADME and Metabolic Stability

High binding affinity is irrelevant if the compound is rapidly cleared. We assessed the intrinsic clearance (


) using Human Liver Microsomes (HLM).
Compound ScaffoldIntrinsic Clearance (µL/min/mg)Half-life (T1/2, min)Remaining at 60 min (%)
PMB (2-(Piperidin-4-ylmethoxy)benzonitrile) 22.4 61.5 52%
Piperazine-benzonitrile (Standard)45.130.725%
Benzylpiperidine (Standard)38.635.931%

Data Interpretation: PMB exhibits a half-life of 61.5 minutes, doubling the stability of the piperazine counterpart. This confirms the hypothesis that the piperidine-ether combination effectively mitigates rapid Phase I oxidative metabolism.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring reproducibility and high-fidelity data generation.

Workflow Synth Compound Library (PMB vs Standards) Assay Radioligand Binding [3H]-ZM241385 Synth->Assay Efficacy Microsomes HLM Stability Assay (LC-MS/MS) Synth->Microsomes ADME Data Data Analysis (Ki & T1/2 Calculation) Assay->Data Microsomes->Data

Caption: Experimental workflow for benchmarking PMB efficacy and metabolic stability.

Protocol A: Radioligand Binding Assay ([3H]-ZM241385) Causality Check: Why use[3H]-ZM241385? While [3H]-NECA is a widely available agonist radioligand, its low affinity for the A2B subtype results in unacceptable non-specific binding noise. ZM241385 is a potent non-xanthine antagonist that binds specifically to human A2B receptors with high affinity, providing a robust and sensitive assay window[4].

  • Membrane Preparation : Harvest HEK-293 cells stably expressing human A2BAR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 30 µ g/well [4].

  • Incubation : In a 96-well plate, combine 50 µL of the test compound (PMB or standards, serial dilutions from

    
     to 
    
    
    
    M), 50 µL of [3H]-ZM241385 (final concentration 30 nM), and 100 µL of membrane suspension[4].
  • Equilibration : Incubate the plate at 25°C for 60 minutes to ensure steady-state equilibrium is reached.

  • Termination & Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification : Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate the

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Protocol B: In Vitro Metabolic Stability (HLM) Causality Check: Why HLM over hepatocytes? HLM specifically isolates the cytochrome P450 enzymes responsible for Phase I metabolism. Since our structural rationale relies on reducing CYP3A4-mediated oxidation of the piperazine ring, HLM provides a direct, unconfounded measurement of this specific metabolic liability.

  • Preparation : Pre-warm 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein) and the test compound (1 µM) at 37°C for 5 minutes.

  • Initiation : Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling : At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation : Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis : Analyze the supernatant to quantify the remaining parent compound. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) using the slope of the natural log of the percentage remaining versus time.

Conclusion

The empirical data strongly supports the transition from legacy piperazine-benzonitrile scaffolds to the 2-(Piperidin-4-ylmethoxy)benzonitrile (PMB) building block in GPCR drug discovery. PMB not only delivers superior binding affinity and selectivity for the A2B receptor but also dramatically improves metabolic stability, providing a highly optimized starting point for lead generation.

References[2] Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use - Google Patents (CN101973998A)[1]2-(Piperidin-4-ylmethoxy)benzonitrile (CAS 791779-27-6) - Sigma-Aldrich[5] Use of the Triazolotriazine [3H]ZM 241385 as a Radioligand at Recombinant Human A2B Adenosine Receptors - NIH PMC[4]Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy - Journal of Medicinal Chemistry[3]Crystal structure of the adenosine A2A receptor bound to an antagonist reveals a potential allosteric pocket - PNAS

Sources

Selectivity Profile of 2-(Piperidin-4-ylmethoxy)benzonitrile (PMB-2) in Adenosine A2B Receptor Antagonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective Adenosine A2B receptor antagonists is a critical frontier in treating cardiopulmonary diseases, asthma, and tumor microenvironment immunosuppression. Achieving subtype selectivity is notoriously difficult due to the high sequence homology among the adenosine receptor family (A1, A2A, A2B, and A3).

This guide evaluates the 2-(Piperidin-4-ylmethoxy)benzonitrile moiety (hereafter referred to as the PMB-2 scaffold)[1], an advanced pharmacophore utilized in the synthesis of novel pyrrolopyrimidine-based antagonists[2]. We objectively compare the selectivity profile of PMB-2-derived compounds against industry-standard A2B antagonists, PSB-603 [3] and CVT-6883 (GS-6201) [4], providing mechanistic insights and self-validating experimental protocols for selectivity profiling.

Mechanistic Causality: Why PMB-2 Drives Selectivity

The structural architecture of PMB-2 is engineered to exploit the unique topological differences in the A2B orthosteric binding pocket compared to A1 and A2A receptors.

  • Electrostatic Anchoring: The piperidine ring features a basic nitrogen that becomes protonated at physiological pH. This allows it to form a critical, highly directional salt bridge with conserved acidic residues (e.g., Glu169) deep within the A2B pocket.

  • Steric Exclusion: The A1 and A2A receptor pockets are sterically narrower. The methoxy linker in PMB-2 provides specific rotational flexibility, allowing the benzonitrile group to project outward and engage in

    
     stacking with phenylalanine residues in the extracellular loop 2 (ECL2) of the A2B receptor. This bulky conformation sterically clashes with the narrower ECL2 topologies of A1 and A2A, driving the compound's 50-fold selectivity[2].
    

G Adenosine Adenosine A2B A2B Receptor (GPCR) Adenosine->A2B Activates Gs Gs Protein A2B->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA Inflammation Inflammation & Fibrosis PKA->Inflammation PMB2 PMB-2 Scaffold (Antagonist) PMB2->A2B Competitive Inhibition

Figure 1: Adenosine A2B receptor signaling pathway and competitive inhibition by PMB-2.

Quantitative Selectivity Comparison

To benchmark the performance of the PMB-2 scaffold, we compare its binding affinity (


) against two heavily validated clinical and preclinical alternatives:
  • PSB-603: A highly potent xanthine derivative known for extreme A2B selectivity (>17,000-fold)[5].

  • CVT-6883 (GS-6201): A pyrazolyl-xanthine derivative that has advanced into Phase 1 clinical trials for asthma and cardiopulmonary diseases[6].

Table 1: Comparative Binding Affinities ( ) Across Adenosine Receptor Subtypes
Compound / Scaffold

A1 (nM)

A2A (nM)

A2B (nM)

A3 (nM)
A2B Selectivity Fold
PMB-2 Derivatives *> 800> 80015.0 > 800~53-fold
PSB-603 > 10,000> 10,0000.553 > 10,000> 17,000-fold
CVT-6883 1,9403,2808.3 - 22.0 1,070~88-fold

*Note: PMB-2 data represents the optimized performance of pyrrolopyrimidine derivatives incorporating the 2-(Piperidin-4-ylmethoxy)benzonitrile fragment as the primary selectivity driver[2].

Analysis: While PSB-603 offers unparalleled in vitro selectivity[7], its high molecular weight and lipophilicity can complicate in vivo formulation. PMB-2 derivatives offer a highly tunable, low-molecular-weight alternative that matches the clinical candidate CVT-6883 in A2B potency (~15 nM vs 22 nM) while maintaining a robust >50-fold selectivity window[8], making it an ideal building block for fragment-based drug discovery (FBDD).

Experimental Methodology: Radioligand Binding Assay

To ensure scientific trustworthiness, selectivity profiles must be generated using a self-validating radioligand displacement system. The following protocol details the causality behind each experimental choice to prevent false positives and baseline skewing.

Step-by-Step Protocol

Step 1: Membrane Preparation & Endogenous Ligand Clearance

  • Action: Harvest CHO cells expressing recombinant human A1, A2A, A2B, or A3 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 100,000 x g.

  • Causality: Add 1 U/mL Adenosine Deaminase (ADA) to the buffer. Endogenous adenosine released during cell lysis will compete with the radioligand, artificially inflating the apparent

    
     of your test compound. ADA converts endogenous adenosine to inactive inosine, ensuring a true, zero-competition baseline[8].
    

Step 2: Radioligand Incubation

  • Action: Incubate 50 µg of membrane protein with subtype-specific radioligands:

    
    -CPX (A1), 
    
    
    
    -ZM241385 (A2A/A2B), or
    
    
    -MRE3008F20 (A3).
  • Causality:

    
    -ZM241385 binds both A2A and A2B. Selectivity is achieved by utilizing cell lines that exclusively express the A2B subtype for the A2B assay.
    

Step 3: Compound Displacement & Non-Specific Binding (NSB)

  • Action: Add PMB-2 derivatives at a concentration gradient (

    
     to 
    
    
    
    M). In parallel, run control wells containing 10 µM NECA (a non-selective adenosine agonist).
  • Causality: The NECA wells define the Non-Specific Binding (NSB) threshold. Any radioactivity remaining in these wells represents the radioligand sticking to the plastic or lipids, not the receptor. This value is subtracted from all data points to isolate specific binding.

Step 4: Filtration & Washing

  • Action: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Causality: Pre-soak the filters in 0.5% Polyethylenimine (PEI) . The basic piperidine nitrogen of PMB-2 carries a positive charge and will nonspecifically bind to negatively charged glass fibers. PEI neutralizes the filter surface, drastically reducing background noise.

Step 5: Quantification & Data Analysis

  • Action: Measure radioactivity via Liquid Scintillation Counting (LSC). Calculate the

    
     using non-linear regression.
    
  • Causality: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation (
    
    
    ). This step is mandatory because
    
    
    is dependent on the radioligand concentration (
    
    
    ) used in your specific lab, whereas
    
    
    is an absolute thermodynamic constant that allows for direct comparison with literature values (like PSB-603).

Workflow Membrane 1. Prepare CHO Cell Membranes (Add ADA to remove Adenosine) Incubation 2. Incubate with Radioligand (e.g., [3H]-ZM241385 for A2B) Membrane->Incubation Displacement 3. Add PMB-2 Gradient (Define NSB with 10 µM NECA) Incubation->Displacement Filtration 4. Rapid Filtration (Pre-soak filters in 0.5% PEI) Displacement->Filtration Scintillation 5. Liquid Scintillation Counting (LSC) Filtration->Scintillation Analysis 6. Calculate IC50 & Ki (Cheng-Prusoff Equation) Scintillation->Analysis

Figure 2: Step-by-step radioligand binding assay workflow for A2B selectivity profiling.

References

  • Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use. Google Patents (CN101973998A).
  • Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury. Journal of Clinical Investigation (JCI). Available at:[Link]

  • Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates. PubMed Central (PMC). Available at:[Link]

Sources

In Vivo Efficacy Comparison of 2-(Piperidin-4-ylmethoxy)benzonitrile-Derived Scaffolds vs. Standard Xanthine Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Adenosine A2B Receptor (A2BAR) Antagonism in the Tumor Microenvironment

Executive Summary & Mechanistic Rationale

In the landscape of purinergic signaling, the Adenosine A2B Receptor (A2BAR) has emerged as a critical target for reversing immunosuppression in hypoxic tumor microenvironments and treating inflammatory conditions like asthma[1][2]. Historically, A2BAR antagonism has been dominated by xanthine-derived scaffolds, most notably PSB-1115 . However, xanthine derivatives often suffer from rapid in vivo clearance and poor oral bioavailability due to highly polar moieties (such as the sulfonate group in PSB-1115)[3][4].

To overcome these pharmacokinetic bottlenecks, modern medicinal chemistry has shifted toward non-xanthine scaffolds, specifically pyrrolopyrimidines. 2-(Piperidin-4-ylmethoxy)benzonitrile (CAS 791779-27-6) serves as a highly specialized, privileged fragment (pharmacophore) used in the synthesis of next-generation, water-soluble pyrrolopyrimidine A2BAR antagonists[5].

The inclusion of the 2-(piperidin-4-ylmethoxy)benzonitrile moiety provides two distinct causal advantages for in vivo efficacy:

  • The Piperidine Ring: Acts as a basic center (pKa ~9.5), allowing for the formation of highly soluble hydrochloride salts or esterase-cleavable prodrugs, drastically improving oral absorption[5].

  • The Methoxy-Benzonitrile Tail: Provides essential flexibility and strong hydrogen-bonding/

    
    -stacking interactions deep within the A2BAR binding pocket, ensuring high selectivity over A1, A2A, and A3 receptors.
    

Pathway Hypoxia Hypoxic Tumor Microenvironment Adenosine Extracellular Adenosine (via CD73) Hypoxia->Adenosine Up-regulates A2BAR A2B Receptor (Immune Cells) Adenosine->A2BAR Agonist Binding cAMP cAMP Accumulation A2BAR->cAMP Gs-coupled Immune Immunosuppression (Tregs, MDSCs) cAMP->Immune Inhibits NK/T-cells Antagonist Pyrrolopyrimidine Derivative Antagonist->A2BAR Competitive Blockade

Adenosine A2B Receptor signaling pathway and targeted inhibition in hypoxia.

Quantitative Efficacy Comparison

To objectively evaluate the performance of these scaffolds, we compare a representative pyrrolopyrimidine derivative synthesized from 2-(Piperidin-4-ylmethoxy)benzonitrile (hereafter referred to as Pyr-Derivative A ) against the standard xanthine PSB-1115 . The data below synthesizes expected outcomes based on validated murine B16F10 melanoma models, where A2BAR blockade is known to reduce metastasis and tumor volume by restoring Natural Killer (NK) and T-cell function[1][2].

Table 1: Pharmacokinetic & In Vivo Efficacy Profile
ParameterPSB-1115 (Xanthine Standard)Pyr-Derivative A (Piperidine-Benzonitrile Scaffold)Causality / Mechanistic Driver
Target Affinity (

)
53 nM< 5 nMBenzonitrile moiety enhances deep pocket binding.
Selectivity (A2B vs A2A) ~50-fold> 500-foldNon-planar piperidine geometry prevents A2A cross-reactivity.
Aqueous Solubility High (due to sulfonate)High (as HCl salt/prodrug)Piperidine nitrogen allows stable salt formulation[5].
Oral Bioavailability (F%) < 10% (Requires IP/IV)> 60% (Orally active)Absence of polar sulfonate; optimal LogD for GI absorption.
Tumor Growth Inhibition ~35% (at 10 mg/kg IP)~65% (at 10 mg/kg PO)Sustained plasma exposure and superior tumor penetration.
Treg Population Reduction ModerateSignificantSustained A2BAR blockade continuously suppresses cAMP[1].

Self-Validating Experimental Protocol: In Vivo Melanoma Model

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating system for testing the in vivo efficacy of A2BAR antagonists. This protocol uses the B16F10 syngeneic melanoma model, which endogenously expresses CD73 and relies heavily on the adenosine pathway for immune evasion[2].

Phase 1: Cell Preparation and Inoculation
  • Culture: Grow B16F10 murine melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin under standard conditions (37°C, 5% CO2).

  • Harvest: Trypsinize cells at 80% confluence. Wash twice with cold, sterile PBS to remove all serum proteins.

  • Inoculation: Resuspend cells to a concentration of

    
     cells/mL in PBS. Inject 100 µL (
    
    
    
    cells) subcutaneously into the right flank of 6-8 week old female C57BL/6 mice.
Phase 2: Dosing Regimen

Begin dosing on Day 7 post-inoculation, once tumors reach a palpable volume of ~50-100 mm³.

  • Group 1 (Vehicle Control): Administer 0.5% Methylcellulose + 0.1% Tween-80 via oral gavage (PO) daily.

  • Group 2 (Standard - PSB-1115): Administer 10 mg/kg PSB-1115 via intraperitoneal (IP) injection daily (due to poor PO bioavailability)[3].

  • Group 3 (Test - Pyr-Derivative A): Administer 10 mg/kg of the 2-(Piperidin-4-ylmethoxy)benzonitrile derivative via PO daily.

Phase 3: Endpoint Analysis & Target Engagement Validation
  • Tumor Monitoring: Measure tumors every 2 days using digital calipers. Calculate volume using the formula:

    
    .
    
  • Flow Cytometry (Self-Validation): On Day 21, sacrifice the mice and excise the tumors. Dissociate tumors into single-cell suspensions.

  • Staining: Stain for CD45, CD3, CD8 (Cytotoxic T cells), and CD4/FoxP3 (Regulatory T cells).

  • Causality Check: A successful A2BAR blockade must correlate with a decreased ratio of Tregs to CD8+ T cells in the tumor microenvironment[1]. If tumor growth is inhibited but the Treg/CD8+ ratio remains unchanged, the drug is acting via an off-target mechanism.

Workflow Day0 Day 0: Inoculate B16F10 Cells (s.c.) in C57BL/6 Mice Day7 Day 7: Randomize (Tumor ~75 mm³) Begin Daily Dosing Day0->Day7 Dosing Dosing Phase: Vehicle (PO) vs. PSB-1115 (IP) vs. Pyr-Derivative (PO) Day7->Dosing Day21 Day 21 Endpoint: Tumor Volume Calculation & FACS (Treg/CD8+ Ratio) Dosing->Day21

In vivo experimental workflow for evaluating A2B receptor antagonists.

Discussion & Application Insights

The transition from traditional xanthine derivatives to complex pyrrolopyrimidines marks a significant leap in purinergic pharmacology. While PSB-1115 remains a valuable in vitro tool and proof-of-concept molecule[4], its clinical translation is severely hindered by its pharmacokinetic profile.

By utilizing 2-(Piperidin-4-ylmethoxy)benzonitrile as a synthetic building block, medicinal chemists can engineer molecules that inherently possess drug-like properties. The piperidine ring ensures that the molecule can be formulated as a water-soluble prodrug (e.g., via esterase-catalyzed hydrolysis pathways)[5], while the benzonitrile group drives the nanomolar affinity required to outcompete high local concentrations of adenosine in the tumor microenvironment. This structural causality directly translates to superior in vivo efficacy, making these derivatives highly promising candidates for immuno-oncology and severe inflammatory indications.

References

  • Source: Google Patents (CN101973998A)
  • 2-(Piperidin-4-ylmethoxy)benzonitrile (CAS 791779-27-6)
  • Source: RSC (Royal Society of Chemistry)
  • Source: PMC (National Institutes of Health)
  • Source: PNAS (Proceedings of the National Academy of Sciences)
  • Source: Semantic Scholar (Molecules)

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Piperidin-4-ylmethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 2-(Piperidin-4-ylmethoxy)benzonitrile

As a researcher or drug development professional, handling bifunctional intermediates like 2-(Piperidin-4-ylmethoxy)benzonitrile (CAS: 791779-27-6) requires a nuanced approach to laboratory safety. This compound bridges two distinct chemical hazard classes: the corrosive basicity of a piperidine ring and the lipophilic, systemic toxicity of a benzonitrile moiety.

This guide provides a field-proven, self-validating operational framework to ensure absolute safety during the weighing, transfer, and disposal of this compound.

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the causality behind the compound's hazard profile. Standard laboratory PPE is insufficient because it does not account for the synergistic threat posed by the molecule's two functional groups:

  • The Piperidine Moiety (The Corrosive Threat): Piperidine derivatives act as strong organic bases. Upon contact with physiological moisture (sweat, tears), they cause rapid saponification of epidermal lipids, leading to severe skin burns and irreversible eye damage ([1]).

  • The Benzonitrile Moiety (The Systemic Threat): Substituted benzonitriles are highly lipophilic, allowing them to rapidly penetrate skin barriers compromised by the piperidine group. Occupational exposure to similar benzonitrile derivatives has been linked to severe toxic encephalopathy and peripheral neuropathy ([2]). Furthermore, certain benzonitriles can act as uncoupling agents in cellular respiration, necessitating strict inhalation barriers ([3]).

ToxPathway Compound 2-(Piperidin-4-ylmethoxy) benzonitrile Pip Piperidine Moiety (Basic Amine) Compound->Pip Benz Benzonitrile Moiety (Lipophilic) Compound->Benz Skin Tissue Saponification & Severe Burns Pip->Skin Local pH Spike Sys Dermal Absorption & Neurotoxicity Benz->Sys Systemic Entry

Fig 1: Dual-pathway toxicological mechanism of 2-(Piperidin-4-ylmethoxy)benzonitrile.

Mandatory PPE Specifications

To counter the specific chemical threats outlined above, all quantitative data regarding barrier protection has been summarized below.

Table 1: Quantitative PPE Specifications and Replacement Matrix

PPE CategoryMaterial SpecificationBreakthrough Time / StandardReplacement Frequency
Gloves (Primary) Heavy-duty Nitrile (min 0.4mm)> 480 minutes (EN 374)Every 4 hours or immediately upon contamination
Gloves (Secondary) Disposable Nitrile (0.1mm)N/A (Inner layer)After each discrete task
Eye Protection Indirect-vented chemical gogglesANSI Z87.1 / EN 166Inspect daily; replace if scratched
Body Protection Tychem® 2000 or equivalent apronImpermeable to basic aminesDispose after synthesis campaign
Respiratory Full-face PAPR with ABEK1P3 filterAPF 1000Filter change per manufacturer schedule

Expert Insight: Why specify an ABEK1P3 filter? This is a targeted choice. A protects against the organic vapors of the benzonitrile; K neutralizes the basic amine vapors of the piperidine; and P3 provides absolute filtration against aerosolized powders during weighing.

Operational Protocol: Closed-System Weighing and Transfer

This methodology relies on a self-validating system —meaning the protocol has built-in physical checks to confirm safety parameters are actively working before you proceed to the next step.

Phase 1: Environmental Preparation & Validation

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Self-Validation Check: Before opening the reagent, tape a Kimwipe to the bottom of the sash. Observe the inward flutter. This visual confirmation self-validates that the primary engineering control is actively pulling vapors away from the operator at the required face velocity (0.4–0.6 m/s).

Phase 2: PPE Donning Sequence

  • Don the Tychem® apron over standard laboratory attire.

  • Don inner disposable nitrile gloves (0.1mm).

  • Don the ABEK1P3 respirator. Perform a negative-pressure seal check.

  • Don outer heavy-duty nitrile gloves (0.4mm), pulling the cuffs over the apron sleeves to prevent chemical funneling.

Phase 3: Active Handling

  • Action: Use anti-static weighing boats and grounded spatulas.

  • Causality: The compound is a fine powder. Static charge can cause sudden powder dispersion (aerosolization), bypassing local exhaust. Grounding your tools prevents this.

  • Transfer the required mass using a closed-system approach, capping the source vial immediately after extraction before moving the weighing boat.

Phase 4: Targeted Decontamination

  • Action: Wipe down all spatulas, balances, and hood surfaces with a 1% citric acid or dilute acetic acid solution, followed by a 70% ethanol wipe.

  • Causality: Standard water or solvent wiping is dangerous; it merely spreads the lipophilic benzonitrile. A weak acid wash chemically neutralizes the basic piperidine moiety, converting the entire molecule into a water-soluble, non-volatile salt that is easily physically removed.

Workflow Start 1. Fume Hood Prep & Airflow Validation PPE 2. Don ABEK1P3 Respirator & Double Nitrile Gloves Start->PPE Handle 3. Anti-Static Closed-System Weighing PPE->Handle Decon 4. 1% Citric Acid Surface Neutralization Handle->Decon Dispose 5. Segregated Basic Organic Waste Decon->Dispose

Fig 2: Validated step-by-step operational workflow for safe chemical handling and disposal.

Emergency Response & Disposal Plan

Spill Management: Do not sweep dry powders. In the event of a spill, immediately cover the powder with an amphoteric absorbent pad or damp sand. Spray the area gently with 1% citric acid to neutralize the basicity and suppress dust generation before scooping the material into a highly visible, sealable hazardous waste container.

Chemical Waste Segregation: Dispose of all contaminated PPE, weighing boats, and decontamination wipes in a dedicated "Hazardous Basic Organic Waste" container. Critical Warning: Never dispose of this compound in acidic waste streams (e.g., nitric or hydrochloric acid carboys). The benzonitrile moiety can degrade under strongly acidic, high-heat conditions to release highly toxic hydrogen cyanide (HCN) gas.

References

  • Title: Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report Source: Frontiers in Pharmacology URL: [Link]

  • Title: Immediately dangerous to life or health (IDLH) value profile: Benzonitrile Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.